Product packaging for Dimethyl 3-aminophthalate(Cat. No.:CAS No. 34529-06-1)

Dimethyl 3-aminophthalate

Cat. No.: B1317572
CAS No.: 34529-06-1
M. Wt: 209.2 g/mol
InChI Key: VEJKSNHPNFHCLF-UHFFFAOYSA-N
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Description

Dimethyl 3-aminophthalate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B1317572 Dimethyl 3-aminophthalate CAS No. 34529-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3-aminobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJKSNHPNFHCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539363
Record name Dimethyl 3-aminobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34529-06-1
Record name Dimethyl 3-aminobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl 3-Aminophthalate

This guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It covers its chemical identity, properties, synthesis protocols, and key applications, with a focus on its role in contemporary research and pharmaceutical development.

Chemical Identity and Properties

This compound is an organic compound featuring both an amino group and two methyl ester groups on a benzene ring. It is most commonly handled in its more stable hydrochloride salt form to prevent degradation of the free amine.[1]

CAS Numbers:

  • This compound: 34529-06-1[2][3]

  • This compound hydrochloride: 52412-63-2[1][4]

The following tables summarize the key physicochemical properties of both the free amine and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₀H₁₁NO₄[2]
Molecular Weight 209.2 g/mol [2][3][5]
IUPAC Name dimethyl 3-aminobenzene-1,2-dicarboxylate[2]
Physical Form Pale-yellow to yellow-brown solid or liquid
Purity ≥97%
Boiling Point 306°C[5]
Storage Conditions Room temperature, keep in dark place, inert atmosphere

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueReferences
Molecular Formula C₁₀H₁₂ClNO₄ or C₁₀H₁₁NO₄·HCl[1][4]
Molecular Weight 245.66 g/mol [1]
IUPAC Name This compound hydrochloride[4]
Moisture Content ≤0.5%[6]
Stability More stable than the free amine, suitable for storage and transport[1]

Experimental Protocols: Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, from traditional methods to modern, greener alternatives.

Traditional Synthesis: Nitration and Reduction

This widely-used method involves the nitration of a phthalate precursor followed by the reduction of the resulting nitro group.

Protocol:

  • Nitration: Dimethyl phthalate is nitrated using nitric acid. This reaction must be carefully controlled at a temperature of 100-110°C to maximize the yield of the desired 3-nitro isomer and minimize side reactions.[1]

  • Isomer Separation: The reaction produces a mixture of dimethyl 3-nitrophthalate and dimethyl 4-nitrophthalate. These isomers are separated via fractional crystallization, leveraging their different solubilities in water.[1]

  • Reduction: The purified dimethyl 3-nitrophthalate is reduced to form this compound. A common laboratory method involves using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[7] An alternative, cleaner method is catalytic hydrogenation over a platinum oxide catalyst.[1][8]

  • Salt Formation (Optional but Recommended): To enhance stability, the resulting free amine is converted to its hydrochloride salt. This is typically done after the reduction step by introducing hydrochloric acid.[1]

G cluster_0 Traditional Synthesis Workflow Dimethyl Phthalate Dimethyl Phthalate Nitration Nitration Dimethyl Phthalate->Nitration HNO₃ Mixed Nitro Isomers Mixed Nitro Isomers Nitration->Mixed Nitro Isomers Fractional Crystallization Fractional Crystallization Mixed Nitro Isomers->Fractional Crystallization Separation Dimethyl 3-Nitrophthalate Dimethyl 3-Nitrophthalate Fractional Crystallization->Dimethyl 3-Nitrophthalate Purified Reduction Reduction Dimethyl 3-Nitrophthalate->Reduction e.g., SnCl₂/HCl or H₂/PtO₂ This compound This compound Reduction->this compound G cluster_1 Diels-Alder Synthesis Workflow 3-Acylamino-2H-pyran-2-one 3-Acylamino-2H-pyran-2-one (Diene) Reaction Diels-Alder Cycloaddition 3-Acylamino-2H-pyran-2-one->Reaction DMAD Dimethyl Acetylenedicarboxylate (Dienophile) DMAD->Reaction Intermediate Intermediate Reaction->Intermediate Heat (e.g., Xylene) Elimination Retro-Diels-Alder Intermediate->Elimination Product Substituted Dimethyl 3-Aminophthalate Elimination->Product - CO₂ G cluster_2 Targeted Protein Degradation Pathway CRBN Cereblon (CRBN) E3 Ligase Ternary Ternary Complex (CRBN-PROTAC-POI) CRBN->Ternary PROTAC PROTAC (contains 3-aminophthalate ligand) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

References

Core Properties of Dimethyl 3-aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl 3-aminophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It covers its core chemical properties, detailed synthesis protocols, chemical reactivity, and applications, with a focus on its role in organic synthesis and pharmaceutical research.

This compound is an organic compound valued as a building block in complex molecule synthesis.[1] Its key physical and chemical properties are summarized below.

PropertyDataSource(s)
Molecular Weight 209.20 g/mol [2]
209.2 g/mol
209.1986 g/mol [3]
Molecular Formula C₁₀H₁₁NO₄[4]
CAS Number 34529-06-1[2]
Appearance Pale-yellow to Yellow-brown to Brown Liquid or Solid
Purity Typically ≥98%[2]
Storage Conditions Room temperature, in a dark place under an inert atmosphere
IUPAC Name dimethyl 3-aminobenzene-1,2-dicarboxylate[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its parent compound, 3-aminophthalic acid, can be achieved through several routes. The most common pathway involves the nitration of phthalic acid or its derivatives, followed by esterification and subsequent reduction of the nitro group.[1] An alternative approach utilizes a Diels-Alder reaction.[5]

Synthesis via Nitration, Esterification, and Reduction

This is a foundational method for producing the 3-aminophthalate scaffold. The process begins with the nitration of phthalic acid, which is then esterified and finally reduced to yield the desired amino group.

Experimental Protocol: Synthesis of 3-Aminophthalic Acid (Precursor)

This protocol is adapted from a procedure for the synthesis of the parent acid, which can then be esterified to this compound.

  • Purification of 3-Nitrophthalic Acid: A commercial sample of 3-nitrophthalic acid (which may contain the 4-nitro isomer) is dissolved in 150 mL of hot water. The solution is filtered and then cooled for 2 hours to yield purified 3-nitrophthalic acid via crystallization.[6]

  • Hydrogenation: The recrystallized 3-nitrophthalic acid (13 g, 0.062 mole) is dissolved in 200 mL of methanol.[6] Platinic oxide (50 mg) is added as a catalyst.[6]

  • Reaction: The mixture is hydrogenated at 25 psi. The reaction proceeds for approximately one hour, or until hydrogen uptake ceases.[6]

  • Isolation: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated to yield solid 3-aminophthalic acid.[6]

Note: Subsequent esterification with methanol under acidic conditions would yield this compound.

Synthesis via Diels-Alder Reaction

This method provides an alternative route to substituted 3-aminophthalates starting from 3-acylamino-2H-pyran-2-ones.[5]

Experimental Protocol: Diels-Alder Cycloaddition

  • Reactants: 0.5 mmol of an electron-rich 3-acylamino-2H-pyran-2-one (e.g., 5-(4-methoxyphenyl)-6-methyl derivative) is mixed with 1.5 mmol of dimethyl acetylenedicarboxylate (a dienophile).[5]

  • Solvent: The reactants are dissolved in 2 mL of a suitable solvent, such as xylene.[5]

  • Reaction: The mixture is heated in a closed, thick-walled vessel. Reaction conditions can vary, for example, heating in xylene at 190°C.[5]

  • Mechanism: The reaction proceeds via a Diels-Alder cycloaddition, forming an oxabicyclo[2.2.2]octadiene intermediate, which then undergoes a retro-Diels-Alder reaction, eliminating CO₂, to yield the final aniline derivative (the this compound scaffold).[5]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The unique structure of this compound, featuring a nucleophilic amino group and two electrophilic ester groups, allows for a wide range of chemical transformations.[1]

Key Reactions
  • Intermolecular Reactions: The amino group readily acts as a nucleophile, reacting with electrophiles. Acylation with acyl chlorides or alkylation with alkyl halides can produce N-acyl derivatives or secondary/tertiary amines, respectively.[1]

  • Intramolecular Reactions: Under heat or with a catalyst, the compound can undergo intramolecular cyclization. The amino group can attack one of the ester carbonyls to form a five-membered lactam ring.[1]

  • Transesterification: The methyl ester groups can be exchanged by reacting with other alcohols.[1]

Applications in Research and Development
  • Pharmaceutical Intermediate: The 3-aminophthalate core is a crucial structural motif in various therapeutic agents.[1] It serves as a precursor in the synthesis of bioactive molecules, including the anti-inflammatory drug Apremilast.[7]

  • Building Block for Complex Molecules: Its bifunctional nature makes it an ideal starting point for constructing complex organic frameworks, specialized dyes, and pigments.[1]

  • Chemiluminescence Research: The hydrolyzed form, 3-aminophthalate, is the light-emitting species in the well-known chemiluminescence of luminol.[1][8] This makes related compounds valuable in the development of biochemical assays and probes, particularly for detecting reactive oxygen species (ROS).[1][8]

  • Materials Science: The compound contributes to the development of advanced polymers and resins with tailored properties.[1]

Logical_Relationships Molecule This compound Amino Nucleophilic Amino Group Molecule->Amino Ester Electrophilic Ester Groups Molecule->Ester App_Luminol Chemiluminescence (Luminol Analogs) Molecule->App_Luminol is related to App_Pharma Pharmaceutical Synthesis (e.g., Apremilast) Amino->App_Pharma enables App_Dyes Dyes & Pigments Amino->App_Dyes enables App_Polymers Polymer Science Ester->App_Polymers enables

Caption: Functional groups of this compound and their applications.

Analytical Methodologies

The characterization and analysis of this compound and its reactions rely on standard analytical techniques.

  • Structural Characterization: For the compound and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for structural confirmation and purity assessment.[9]

  • Kinetic Studies: To understand reaction mechanisms and rates, UV-Vis spectroscopy or HPLC can be used to monitor the concentration of reactants and products over time.[1]

  • Intermediate Detection: In mechanistic studies, particularly those related to fast reactions like chemiluminescence, advanced techniques such as stopped-flow spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy may be used to detect transient radical intermediates.[1]

References

An In-depth Technical Guide to the Chemical Properties of Dimethyl 3-Aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of dimethyl 3-aminophthalate, a versatile building block in organic synthesis. This document details its physicochemical characteristics, spectral data, and key synthetic methodologies. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Chemical and Physical Properties

This compound (CAS No: 34529-06-1) is an aromatic compound containing both amine and ester functional groups.[1][2] These functionalities impart a unique reactivity profile, making it a valuable intermediate in the synthesis of a wide range of molecules, including dyes, polymers, and pharmaceutical agents.[3] The compound is often supplied as a more stable hydrochloride salt (CAS No: 52412-63-2) for improved storage and handling.[3]

The physical state of this compound has been described as a pale-yellow to yellow-brown to brown liquid or solid.[2] While some sources do not provide a specific melting point, its hydrochloride salt is typically a solid.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [5]
Boiling Point 306 °C at 760 mmHg[1]
Appearance Pale-yellow to yellow-brown to brown liquid or solid[2]
Purity Typically ≥98%[2][5]
Storage Temperature Keep in dark place, inert atmosphere, room temperature[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While comprehensive, detailed spectral data in the public domain is limited, the following provides an overview of expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of the molecule. A representative ¹H NMR spectrum is available through resources like ChemicalBook.[6]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester groups, and C-N and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of 3-aminophthalic acid, the precursor to this compound, is the reduction of 3-nitrophthalic acid.[7] The resulting 3-aminophthalic acid can then be esterified to yield the desired product.

Protocol 1: Reduction of 3-Nitrophthalic Acid to 3-Aminophthalic Acid

This protocol is based on a general procedure for the hydrogenation of nitrophthalic acids.

  • Materials:

    • 3-Nitrophthalic acid

    • Methanol

    • Platinic oxide (catalyst)

  • Procedure:

    • Dissolve a known quantity of 3-nitrophthalic acid in methanol in a suitable reaction vessel.

    • Add a catalytic amount of platinic oxide.

    • Hydrogenate the mixture under pressure (e.g., 25 psi) until the reaction is complete (cessation of hydrogen uptake).[7]

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent to obtain solid 3-aminophthalic acid.[7]

Protocol 2: Diels-Alder Synthesis of Substituted 3-Aminophthalates

Substituted 3-aminophthalates can be synthesized via a [4+2] cycloaddition reaction between a substituted 3-acylamino-2H-pyran-2-one (diene) and a dialkyl acetylenedicarboxylate (dienophile).[8]

  • General Procedure:

    • In a closed, thick-walled glass tube, mix the 3-acylamino-2H-pyran-2-one with an excess of the dialkyl acetylenedicarboxylate in a high-boiling solvent such as xylene.[8]

    • Heat the mixture at elevated temperatures (e.g., 190 °C) for a duration sufficient to achieve high conversion (typically monitored by ¹H NMR).[8]

    • After cooling, the product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

Purification

Recrystallization is a common method for the purification of solid organic compounds like this compound. The choice of solvent is critical and often involves trial and error. Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[9] Column chromatography can also be employed for purification.

Chemical Reactivity and Applications

The bifunctional nature of this compound, possessing both a nucleophilic amino group and electrophilic ester groups, makes it a versatile synthetic intermediate.[3]

  • Reactions of the Amino Group: The amino group can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups.

  • Reactions of the Ester Groups: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid or transesterified with other alcohols.

  • Intramolecular Cyclization: Under certain conditions, the amino group can react with one of the ester groups to form a lactam.[3]

A significant application of the 3-aminophthalate core is its role in the chemiluminescence of luminol.[10][11][12][13][14] In this process, luminol is oxidized to an excited state of 3-aminophthalate, which then emits light upon relaxation to its ground state.[10][11] This reaction is famously used in forensic science for the detection of blood.

Visualizations

Synthesis Workflow: From 3-Nitrophthalic Acid to this compound

G A 3-Nitrophthalic Acid B Reduction (e.g., Catalytic Hydrogenation) A->B Reactant C 3-Aminophthalic Acid B->C Product D Esterification (Methanol, Acid Catalyst) C->D Reactant E This compound D->E Product

Caption: A simplified workflow for the synthesis of this compound.

Luminol Chemiluminescence Pathway

G Luminol Luminol Oxidation Oxidation (e.g., H₂O₂, Catalyst) Luminol->Oxidation Excited Excited State 3-Aminophthalate Oxidation->Excited Ground Ground State 3-Aminophthalate Excited->Ground Relaxation Light Light (Chemiluminescence) Ground->Light

Caption: The key steps in the chemiluminescence of luminol.

References

The Synthesis of Dimethyl 3-Aminophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl 3-aminophthalate is a pivotal intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, fluorescent dyes, and advanced polymers.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and electrophilic ester moieties, renders it a versatile building block for complex molecular architectures.[1] Notably, the 3-aminophthalate core is a key structural motif in several potent therapeutic agents, including immunomodulatory and anti-cancer drugs.[1] This guide provides an in-depth overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols and quantitative data to support researchers and professionals in drug development and chemical synthesis.

Primary Synthetic Pathway: A Three-Step Approach

The most conventional and widely employed synthesis of this compound is a three-step process commencing with the nitration of phthalic anhydride, followed by esterification and subsequent reduction of the nitro group.

Step 1: Nitration of Phthalic Anhydride

The inaugural step involves the electrophilic aromatic substitution of phthalic anhydride to introduce a nitro group. This reaction typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, which necessitates a separation step.[1][3]

Experimental Protocol:

A 2-liter beaker, situated within a 4-liter crock and equipped with a mechanical stirrer, is charged with 650 mL of commercial sulfuric acid (sp. gr. 1.84) and 500 g (3.4 moles) of technical phthalic anhydride. The mixture is stirred, and steam is introduced into the crock to heat the mixture. Upon reaching 80°C, the steam is discontinued, and 210 mL of fuming nitric acid (sp. gr. 1.51) is added dropwise at a rate that maintains the reaction temperature between 100-110°C. This addition typically takes one to two hours. Following the addition of fuming nitric acid, 900 mL of concentrated nitric acid (sp. gr. 1.42) is added as rapidly as possible without exceeding 110°C. The reaction mixture is then stirred and heated with steam for an additional two hours. After standing overnight, the mixture is poured into 1.5 L of water. The resulting solid, a mixture of 3- and 4-nitrophthalic acids, is collected by suction filtration. The wet cake is washed with 200 mL of water to dissolve a significant portion of the 4-nitrophthalic acid isomer and filtered again. The resulting wet cake is dissolved in 200-300 mL of boiling water, filtered while hot, and allowed to crystallize overnight with mechanical stirring initiated at the onset of crystallization. The crystalline 3-nitrophthalic acid is collected by suction filtration and air-dried.[3]

Data Presentation: Nitration of Phthalic Anhydride

ParameterValueReference
Starting MaterialPhthalic Anhydride[3]
ReagentsFuming Nitric Acid, Concentrated Nitric Acid, Sulfuric Acid[3]
Temperature100-110°C[3]
Reaction Time~3-4 hours + overnight crystallization[3]
Yield28-31% (of 3-nitrophthalic acid)[3]
Step 2: Esterification of 3-Nitrophthalic Acid

The purified 3-nitrophthalic acid is then converted to its dimethyl ester via an acid-catalyzed esterification reaction with methanol.[1]

Experimental Protocol:

While a specific protocol for the direct esterification of 3-nitrophthalic acid to dimethyl 3-nitrophthalate was not detailed in the provided search results, a general procedure for analogous esterifications involves dissolving the carboxylic acid in a large excess of methanol and adding a catalytic amount of a strong acid, such as sulfuric acid.[4] The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC). For a related compound, dimethyl 5-nitroisophthalate, the reaction is heated at 80°C for 8 hours.[1] Following the reaction, the excess methanol is removed under reduced pressure, and the residue is worked up, typically by dissolving in an organic solvent, washing with a basic solution to remove unreacted acid, and then with brine. The organic layer is dried and concentrated to yield the desired diester.

Data Presentation: Esterification of 3-Nitrophthalic Acid

ParameterValueReference
Starting Material3-Nitrophthalic Acid[1]
ReagentsMethanol, Acid Catalyst (e.g., H₂SO₄)[1][4]
Temperature80°C (for an analogous reaction)[1]
Reaction Time8 hours (for an analogous reaction)[1]
YieldNot specified
Step 3: Reduction of Dimethyl 3-Nitrophthalate

The final step is the reduction of the nitro group of dimethyl 3-nitrophthalate to an amine, yielding the target compound, this compound. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol:

A solution of recrystallized 3-nitrophthalic acid (13 g, 0.062 mole) in methanol (200 mL) is hydrogenated over platinic oxide (50 mg) at 25 psi. The reaction proceeds for approximately one hour, or until hydrogen uptake ceases. The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated to yield solid 3-aminophthalic acid.[5] While this protocol describes the reduction of the acid, a similar procedure would be employed for the dimethyl ester. Alternatively, a method for the synthesis of 2-amino dimethyl terephthalate involves dissolving dimethyl 2-nitroterephthalate in ethanol and adding it dropwise to a refluxing mixture of iron powder and ammonium chloride in an ethanol/water solution. The reaction is refluxed for 30 minutes after the addition is complete.[6]

Data Presentation: Reduction of Dimethyl 3-Nitrophthalate

ParameterCatalytic HydrogenationIron/Ammonium Chloride Reduction
Starting Material Dimethyl 3-NitrophthalateDimethyl 2-Nitroterephthalate (analogous)
Reagents H₂, Platinic OxideIron, Ammonium Chloride, Ethanol, Water
Pressure 25 psiAtmospheric
Temperature Not specified (typically room temp.)Reflux
Reaction Time 1 hour0.5 hour
Yield Not specified99.1%
Reference [5][6]

Alternative Synthetic Pathway: Diels-Alder Reaction

A greener synthetic approach to substituted 3-aminophthalates involves a Diels-Alder reaction between 3-acylamino-2H-pyran-2-ones (acting as dienes) and dialkyl acetylenedicarboxylates (acting as dienophiles).[7] This method, however, requires harsh reaction conditions.

Experimental Protocol:

In a typical procedure, 0.5 mmol of a 5-(4-methoxyphenyl)-6-methyl derivative of 3-acylamino-2H-pyran-2-one is mixed with 1.5 mmol of dimethyl acetylenedicarboxylate in 2 mL of a high-boiling solvent such as xylene. The mixture is heated in a sealed, thick-walled vessel at 190°C. Reaction times can vary from 17 to 58 hours to achieve conversions greater than 95%.[7] The use of a larger excess of the dienophile is often necessary due to concomitant polymerization. Despite these conditions, the products can be isolated in moderate to high yields.[7]

Data Presentation: Diels-Alder Synthesis of Substituted 3-Aminophthalates

ParameterValueReference
Reactants 3-acylamino-2H-pyran-2-ones, Dimethyl Acetylenedicarboxylate[7]
Solvent Xylene[7]
Temperature 190°C[7]
Reaction Time 17-58 hours[7]
Average Yield 56%[7]

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic pathways for this compound.

G cluster_0 Primary Synthetic Pathway Phthalic Anhydride Phthalic Anhydride 3-Nitrophthalic Acid 3-Nitrophthalic Acid Phthalic Anhydride->3-Nitrophthalic Acid Nitration (HNO₃, H₂SO₄) Dimethyl 3-Nitrophthalate Dimethyl 3-Nitrophthalate 3-Nitrophthalic Acid->Dimethyl 3-Nitrophthalate Esterification (CH₃OH, H⁺) This compound This compound Dimethyl 3-Nitrophthalate->this compound Reduction (e.g., H₂, PtO₂)

Caption: Primary synthesis of this compound.

G cluster_1 Alternative Diels-Alder Pathway 3-Acylamino-2H-pyran-2-one 3-Acylamino-2H-pyran-2-one Substituted this compound Substituted this compound 3-Acylamino-2H-pyran-2-one->Substituted this compound [4+2] Cycloaddition (High Temp, Pressure) Dimethyl Acetylenedicarboxylate Dimethyl Acetylenedicarboxylate Dimethyl Acetylenedicarboxylate->Substituted this compound

Caption: Diels-Alder approach to substituted 3-aminophthalates.

Conclusion

The synthesis of this compound is well-established, with the nitration-esterification-reduction sequence being the most common route. While effective, this pathway involves the use of harsh reagents and requires careful separation of isomers. Alternative methods, such as the Diels-Alder reaction, offer a more convergent approach but necessitate high temperatures and pressures. The choice of synthetic route will ultimately depend on factors such as scale, available equipment, and desired purity of the final product. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

A Technical Guide to the Spectral Analysis of Dimethyl 3-Aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of dimethyl 3-aminophthalate (CAS No: 34529-06-1), a key intermediate in organic synthesis. This document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

  • IUPAC Name: Dimethyl 3-aminobenzene-1,2-dicarboxylate[1]

  • Molecular Formula: C₁₀H₁₁NO₄[1][2][3]

  • Molecular Weight: 209.20 g/mol [1][3]

  • Appearance: Pale-yellow to yellow-brown solid or liquid[1]

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.5m3HAromatic Protons
~5.5-6.0br s2H-NH₂ Protons
~3.85s3H-OCH₃ (Ester)
~3.80s3H-OCH₃ (Ester)

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~168C=O (Ester)
~167C=O (Ester)
~145-150Aromatic C-NH₂
~115-135Aromatic C-H & C-C
~52-OCH₃ (Ester)

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200N-H Stretch (Amine)
3100-3000C-H Stretch (Aromatic)
2950-2850C-H Stretch (Aliphatic, -OCH₃)
1730-1700C=O Stretch (Ester)
1620-1580N-H Bend (Amine) / C=C Stretch (Aromatic)
1250-1000C-O Stretch (Ester)

Table 4: Mass Spectrometry Data

m/z ValueAssignment
209[M]⁺ (Molecular Ion)
178[M - OCH₃]⁺
150[M - COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is recommended.[4][5]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • The spectral width should be set to encompass the expected range of carbon chemical shifts (0-200 ppm).

3.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

3.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF).

  • Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with a gas chromatograph (GC-MS), via injection of a dilute solution.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

    • The ionization energy for EI is typically set at 70 eV.

Logical Workflow and Relationships

The following diagrams illustrate the logical flow of the spectral analysis process and the relationship between the different spectroscopic techniques.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Figure 1: Workflow for the spectral analysis of this compound.

Spectral_Technique_Relationship Compound Dimethyl 3-Aminophthalate NMR NMR Compound->NMR C-H Framework IR IR Compound->IR Functional Groups MS MS Compound->MS Molecular Weight & Formula

Figure 2: Relationship of spectroscopic techniques to molecular information.

References

An In-depth Technical Guide to Dimethyl 3-aminophthalate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-aminophthalate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex organic compounds. Its unique structure, featuring both a nucleophilic amino group and electrophilic ester functionalities, makes it an important intermediate in the development of pharmaceuticals, advanced polymers, and specialized dyes. This technical guide provides a comprehensive overview of the historical context, synthesis, chemical properties, and significant applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols and quantitative data are presented to support researchers in its practical application.

Introduction and Historical Context

While there isn't a singular "discovery" event for this compound, its significance has grown with the advancement of organic synthesis. It is best understood as a key intermediate whose utility has been realized through its application in various synthetic endeavors. The compound's history is intrinsically linked to the development of molecules for which it is a precursor, most notably in the field of chemiluminescence and more recently, in the synthesis of targeted therapeutics. The parent compound, 3-aminophthalic acid, is known to be the light-emitting species in the chemiluminescence of luminol. However, 3-aminophthalic acid itself is unstable. The dimethyl ester form offers enhanced stability, making it a more practical and reliable reagent for storage, transportation, and use in multi-step syntheses. Often, it is supplied as a hydrochloride salt to further improve its stability.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 34529-06-1
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance Pale-yellow to yellow-brown solid or liquid
Boiling Point 306 °C at 760 mmHg
Purity Typically ≥98%
Storage Temperature Room temperature, in a dark, inert atmosphere
Spectroscopic Data
TechniqueData Description
¹H NMR The spectrum would show distinct singlets for the two methyl ester groups. The aromatic protons would display complex splitting patterns due to spin-spin coupling, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ester groups.
IR Spectroscopy Characteristic peaks would be observed for the N-H stretching of the primary amine, C=O stretching of the ester groups, and C-N stretching, as well as aromatic C-H and C=C stretching.
Mass Spectrometry High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition with a high degree of accuracy.

Synthesis of this compound

The most common synthetic route to this compound is a three-step process starting from phthalic anhydride.

Synthesis Workflow

Synthesis_Workflow Phthalic_Anhydride Phthalic Anhydride Nitration Nitration Phthalic_Anhydride->Nitration Three_Nitrophthalic_Acid 3-Nitrophthalic Acid Nitration->Three_Nitrophthalic_Acid H₂SO₄, HNO₃ Esterification Esterification Three_Nitrophthalic_Acid->Esterification Dimethyl_3_Nitrophthalate Dimethyl 3-Nitrophthalate Esterification->Dimethyl_3_Nitrophthalate Methanol, H₂SO₄ (cat.) Reduction Reduction Dimethyl_3_Nitrophthalate->Reduction Dimethyl_3_Aminophthalate This compound Reduction->Dimethyl_3_Aminophthalate e.g., H₂, Pd/C

Caption: General synthesis workflow for this compound.

Experimental Protocols

Step 1: Nitration of Phthalic Anhydride to 3-Nitrophthalic Acid

This procedure involves the electrophilic aromatic substitution of phthalic anhydride to introduce a nitro group.

  • Materials: Phthalic anhydride, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), concentrated nitric acid (HNO₃), water.

  • Procedure:

    • In a suitable reaction vessel equipped with a mechanical stirrer, add 650 mL of concentrated sulfuric acid and 500 g of phthalic anhydride.[1]

    • Heat the mixture to 80 °C.[1]

    • Slowly add 210 mL of fuming nitric acid, maintaining the temperature between 100-110 °C. This addition typically takes 1-2 hours.[1]

    • After the fuming nitric acid has been added, add 900 mL of concentrated nitric acid, ensuring the temperature does not exceed 110 °C.[1]

    • Stir the mixture and heat for an additional 2 hours.[1]

    • Allow the mixture to cool and stand overnight.[1]

    • Pour the reaction mixture into 1.5 L of water to precipitate the product.[1]

    • Filter the solid mixture of 3- and 4-nitrophthalic acids.[1]

    • The crude product is then purified by recrystallization from hot water to isolate the 3-nitrophthalic acid isomer.[1]

Step 2: Esterification of 3-Nitrophthalic Acid to Dimethyl 3-Nitrophthalate

This step converts the carboxylic acid groups to methyl esters.

  • Materials: 3-Nitrophthalic acid, methanol (MeOH), concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • Dissolve 3-nitrophthalic acid in a large excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the mixture at reflux (around 80°C) for several hours (e.g., 8 hours) to drive the reaction to completion.

    • After cooling, the reaction mixture is typically worked up by removing the excess methanol, neutralizing the acid catalyst, and extracting the product with an organic solvent.

    • The organic layer is then dried and the solvent evaporated to yield crude Dimethyl 3-nitrophthalate, which can be further purified by recrystallization or chromatography.

Step 3: Reduction of Dimethyl 3-Nitrophthalate to this compound

The final step involves the reduction of the nitro group to an amino group.

  • Materials: Dimethyl 3-nitrophthalate, a reducing agent (e.g., hydrogen gas with a palladium on carbon catalyst, Pd/C), a suitable solvent (e.g., methanol or ethyl acetate).

  • Procedure (Catalytic Hydrogenation):

    • Dissolve Dimethyl 3-nitrophthalate in a suitable solvent in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C.

    • Pressurize the vessel with hydrogen gas.

    • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent to yield this compound.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical synthesis.

Precursor to Chemiluminescent Compounds

The hydrolyzed form of this compound, 3-aminophthalate, is the light-emitting species in the well-known chemiluminescent compound, luminol (3-aminophthalhydrazide). The synthesis of luminol from 3-nitrophthalic acid involves reaction with hydrazine, followed by reduction of the nitro group.

Role in Pharmaceutical Synthesis

This compound and its parent acid are key intermediates in the synthesis of various pharmaceuticals.

  • PARP Inhibitors: The 3-aminophthalate scaffold is a core structural motif in several poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a therapeutic strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

  • Apremilast: The synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat certain types of psoriasis and psoriatic arthritis, can utilize 3-aminophthalic acid as a starting material.

Drug Development Workflow Example

Drug_Development_Workflow cluster_0 Building Block Synthesis cluster_1 Scaffold Elaboration cluster_2 Drug Development DMAP This compound Reaction1 Acylation / Cyclization DMAP->Reaction1 Intermediate Functionalized Scaffold Reaction1->Intermediate Reaction2 Coupling Reaction Intermediate->Reaction2 API Active Pharmaceutical Ingredient (e.g., PARP Inhibitor) Reaction2->API Preclinical Preclinical Studies API->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Marketed Drug Clinical->Drug

Caption: Role of this compound in a drug development workflow.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its accessibility through well-established synthetic routes and its versatile reactivity make it an indispensable tool for researchers and professionals in drug development and materials science. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for its effective utilization in the laboratory and beyond. As the demand for novel therapeutics and advanced materials continues to grow, the importance of foundational building blocks like this compound is set to increase, paving the way for future innovations.

References

Theoretical Framework for the Analysis of Dimethyl 3-aminophthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-aminophthalate is a versatile organic compound with a molecular structure that presents significant interest for theoretical and experimental investigation.[1] Its bifunctional nature, featuring a nucleophilic amino group and two electrophilic ester groups on a benzene ring, makes it a valuable building block in organic synthesis, particularly for pharmaceuticals, dyes, and polymers.[1] Understanding the molecular properties, reactivity, and spectroscopic behavior of this compound at a quantum-mechanical level is crucial for predicting its behavior in chemical reactions, designing novel derivatives with tailored properties, and elucidating its potential biological activity.

This technical guide provides a comprehensive overview of the theoretical methodologies employed to study this compound. While extensive searches have not yielded a dedicated, peer-reviewed computational study on this specific molecule, this document outlines the standard theoretical protocols and expected findings based on studies of analogous compounds. The guide is intended to serve as a roadmap for researchers undertaking theoretical investigations of this compound and similar molecular systems.

Computational Methodology

The primary tool for the theoretical investigation of molecular properties is Density Functional Theory (DFT), a quantum chemical method that offers a favorable balance between computational cost and accuracy.[1]

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Typical Protocol:

  • Software: Gaussian, ORCA, GAMESS, etc.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional.

  • Basis Set: 6-311++G(d,p) is a common choice, providing a good description of electron distribution, including polarization and diffuse functions.

The optimization process yields the equilibrium geometry of the molecule, from which key structural parameters can be extracted.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Based on DFT Calculations of Similar Molecules)

ParameterBond/AngleCalculated Value (Illustrative)
Bond Lengths (Å) C-C (aromatic)1.39 - 1.41
C-N1.38
C-C=O1.50
C=O1.22
C-O (ester)1.35
O-CH31.44
N-H1.01
**Bond Angles (°) **C-C-C (aromatic)119 - 121
C-C-N120
O=C-O124
Dihedral Angles (°) C-C-C=O~30-50 (indicating out-of-plane twist of ester groups)
Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra.

Typical Protocol:

  • The calculation provides the harmonic vibrational frequencies.

  • These frequencies are often systematically overestimated compared to experimental values. Therefore, a scaling factor (e.g., ~0.96 for B3LYP) is typically applied for better agreement.

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Illustrative Scaled)Experimental FT-IR (cm⁻¹) (Expected)Experimental FT-Raman (cm⁻¹) (Expected)
N-H Asymmetric Stretch34503460 - 3480-
N-H Symmetric Stretch33603370 - 3390-
C-H Aromatic Stretch3050 - 31003050 - 31003050 - 3100
C-H Methyl Stretch2950 - 29902950 - 29902950 - 2990
C=O Ester Stretch17201725 - 17351725 - 1735
C-N Stretch13001290 - 13101290 - 1310
C-O Ester Stretch12501240 - 12601240 - 1260

Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

Table 3: Illustrative Electronic Properties of this compound

ParameterCalculated Value (Illustrative)
HOMO Energy-5.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)4.3 eV
Ionization Potential (I ≈ -EHOMO)5.5 eV
Electron Affinity (A ≈ -ELUMO)1.2 eV
Electronegativity (χ = (I+A)/2)3.35 eV
Chemical Hardness (η = (I-A)/2)2.15 eV
Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution within the molecule and the nature of bonding and lone pair interactions. It allows for the quantification of hyperconjugative interactions, which contribute to molecular stability.

Expected NBO Analysis Findings for this compound:

  • The nitrogen atom of the amino group and the oxygen atoms of the ester groups are expected to have the highest negative natural charges.

  • The carbonyl carbon atoms are expected to have significant positive natural charges, indicating their electrophilic nature.

  • Analysis of the second-order perturbation energies would reveal strong interactions between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, contributing to the overall stability of the molecule.

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an experimental UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. The calculated isotropic shielding values are typically referenced against a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomCalculated Chemical Shift (δ, ppm) (Illustrative)Experimental Chemical Shift (δ, ppm) (Expected)
C-NH₂148~145-150
C-COOCH₃132~130-135
Aromatic CH115 - 130~115-130
C=O168~165-170
O-CH₃52~50-55

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nitration of dimethyl phthalate followed by the reduction of the nitro group.[1]

Protocol:

  • Nitration: Dimethyl phthalate is treated with a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature to introduce a nitro group onto the aromatic ring, yielding dimethyl 3-nitrophthalate.

  • Reduction: The resulting dimethyl 3-nitrophthalate is then reduced to this compound. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a common and relatively "green" method.[1]

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Characterization
  • FT-IR and FT-Raman Spectroscopy: Spectra are recorded for the solid sample to identify the characteristic vibrational modes of the functional groups.

  • UV-Vis Spectroscopy: The spectrum is typically recorded in a suitable solvent (e.g., ethanol or methanol) to determine the electronic absorption maxima.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to elucidate the molecular structure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Dimethyl Phthalate nitration Nitration (HNO₃/H₂SO₄) start->nitration nitro_product Dimethyl 3-nitrophthalate nitration->nitro_product reduction Reduction (H₂/Pd-C) nitro_product->reduction final_product This compound reduction->final_product purification Purification final_product->purification spectroscopy Spectroscopic Characterization (FT-IR, Raman, UV-Vis, NMR) purification->spectroscopy comparison Comparison of Experimental & Theoretical Data spectroscopy->comparison dft DFT Calculations (Geometry, Frequencies, etc.) dft->comparison signaling_pathway cluster_pathway Illustrative Signaling Pathway Involvement drug Phthalate Derivative (e.g., from Dimethyl 3-aminophthalate) receptor Cell Surface Receptor drug->receptor Binding kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation gene_expression Altered Gene Expression transcription_factor->gene_expression Modulation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

References

A Technical Guide to the Stability and Degradation of Dimethyl 3-Aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed quantitative stability and degradation studies specifically for dimethyl 3-aminophthalate are not extensively documented in the public domain. This guide summarizes the available information, discusses probable degradation pathways based on chemical principles, and provides general methodologies for stability testing by drawing parallels with the closely related compound, dimethyl phthalate (DMP).

Executive Summary

This compound is a versatile chemical intermediate used in the synthesis of dyes, pigments, and pharmaceutical molecules.[1] Its stability is a critical parameter for ensuring the quality, consistency, and safety of these applications. This document provides a technical overview of the known stability characteristics of this compound, its potential degradation pathways, and generalized protocols for conducting stability and forced degradation studies. While specific kinetic data for this molecule is limited, information from the parent compound, dimethyl phthalate (DMP), is used to infer potential degradation mechanisms.

Chemical Stability Profile

The stability of this compound is significantly influenced by its chemical form. The free amine form is known to be unstable and susceptible to degradation, which can compromise its purity during storage.[1] To mitigate this, the compound is frequently supplied and handled as a This compound hydrochloride salt .[1] This salt form enhances the compound's stability, making it more suitable for long-term storage and transportation.[1]

Recommended Storage Conditions: For optimal stability, this compound and its hydrochloride salt should be stored in a dark place under an inert atmosphere at room temperature.[1][2]

Potential Degradation Pathways

Based on its chemical structure, this compound is susceptible to several degradation pathways. The primary routes are expected to be hydrolysis of the ester groups and intramolecular cyclization involving the amino group.

Hydrolysis

The two methyl ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-aminophthalic acid.[1] The rate of hydrolysis is influenced by the presence of the amino group on the aromatic ring.

  • Influence of the Amino Group: As an electron-donating group, the amino function increases electron density in the benzene ring. This can decrease the electrophilicity of the carbonyl carbons in the ester groups, thereby slowing the rate of nucleophilic attack and hydrolysis compared to dimethyl phthalate.[1]

  • Effect of pH: In acidic conditions, the amino group can be protonated. This protonated form acts as an electron-withdrawing group, which would make the ester groups more electrophilic and thus more susceptible to hydrolysis.[1] In alkaline conditions, the hydrolysis is typically second-order, involving the hydroxide ion.[1]

Intramolecular Cyclization

Under thermal stress or in the presence of a catalyst, the nucleophilic amino group can attack one of the electrophilic ester carbonyl carbons. This intramolecular reaction results in the formation of a cyclic amide, known as a lactam.[1] This process would likely form a five-membered lactam ring.[1]

G cluster_main Potential Degradation Pathways of this compound A This compound B 3-Aminophthalic Acid A->B Hydrolysis (Acid/Base Catalyzed) C Cyclic Lactam Intermediate A->C Intramolecular Cyclization (Heat/Catalyst) G cluster_dmp Inferred Degradation Pathway via DMP Biodegradation DMP Dimethyl Phthalate (DMP) MMP Monomethyl Phthalate (MMP) DMP->MMP Ester Hydrolysis PA Phthalic Acid (PA) MMP->PA Ester Hydrolysis End Further Biodegradation PA->End G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) in Parallel Experiments start->stress neutralize Neutralize/Quench Reactions at Time Points stress->neutralize analyze Analyze Samples (e.g., HPLC-UV/MS) neutralize->analyze evaluate Evaluate Peak Purity and Identify Degradants analyze->evaluate end Establish Degradation Profile evaluate->end

References

Basic reaction mechanisms involving Dimethyl 3-aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Reaction Mechanisms of the 3-Aminophthalate Scaffold

Introduction

Dimethyl 3-aminophthalate is a versatile chemical building block whose core structure, the 3-aminophthalate moiety, is central to a range of significant chemical reactions. While direct, extensive literature on the specific reaction mechanisms of this compound is focused, the underlying reactivity of the 3-aminophthalate scaffold is exceptionally well-documented, primarily through the study of luminol (3-aminophthalhydrazide). Luminol's celebrated chemiluminescence reaction culminates in the formation of the 3-aminophthalate dianion as the light-emitting species.

This guide provides an in-depth exploration of the fundamental reaction mechanisms involving this core structure, leveraging the extensive research on luminol as a primary case study. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualized reaction pathways to provide a comprehensive understanding of the chemistry of the 3-aminophthalate scaffold.

Synthesis of the Aminophthalate Core: The Luminol Pathway

The most common route to accessing the 3-aminophthalate reactive core is through the synthesis of luminol. This process begins with 3-nitrophthalic acid and proceeds in two main steps: condensation with hydrazine to form a cyclic hydrazide, followed by the reduction of the nitro group to an amino group.

Synthesis Workflow

The synthesis converts 3-nitrophthalic acid into luminol (3-aminophthalhydrazide) via a 3-nitrophthalhydrazide intermediate. This two-step process involves a condensation reaction followed by a reduction.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction A 3-Nitrophthalic Acid + Hydrazine B Heat in High-Boiling Solvent (e.g., Triethylene Glycol) A->B Condensation C 3-Nitrophthalhydrazide (Intermediate) B->C Loss of H2O D 3-Nitrophthalhydrazide C->D Isolate Intermediate E Add Reducing Agent (e.g., Sodium Dithionite) D->E Reduction of Nitro Group F Luminol (3-Aminophthalhydrazide) E->F

Caption: Workflow for the two-step synthesis of Luminol.

Experimental Protocol: Synthesis of Luminol

This protocol is adapted from established laboratory procedures for the synthesis of luminol from 3-nitrophthalic acid.

Step 1: Synthesis of 3-Nitrophthalhydrazide

  • In a large test tube (e.g., 20 x 150 mm), combine 1.3 g of 3-nitrophthalic acid and 2 mL of an 8-10% aqueous solution of hydrazine.

  • Add 3-4 mL of a high-boiling solvent, such as triethylene glycol, and a boiling chip.

  • Clamp the test tube in a vertical position within a heating mantle or sand bath in a fume hood. Insert a high-temperature thermometer.

  • Heat the solution vigorously. The temperature will initially hold around 110-130°C as excess water boils off, then rise rapidly to 215°C.

  • Maintain the temperature between 215-220°C for approximately 3-5 minutes.

  • Remove the heat source and allow the mixture to cool to below 100°C.

  • Add approximately 15 mL of hot water to the cooled solution and mix thoroughly.

  • Allow the solution to cool to room temperature, then cool further in an ice bath to precipitate the product.

  • Collect the light-yellow, solid 3-nitrophthalhydrazide by vacuum filtration using a Hirsch or Buchner funnel.

Step 2: Synthesis of Luminol (3-Aminophthalhydrazide)

  • Transfer the moist 3-nitrophthalhydrazide back into the reaction test tube.

  • Add 6.5 mL of a 10% sodium hydroxide (NaOH) solution and stir until the solid dissolves.

  • Add 4.0 g of sodium dithionite (also known as sodium hydrosulfite).

  • Wash any solids from the walls of the test tube with a small amount of water (approx. 10 mL).

  • Heat the mixture to a boil and maintain boiling for 5 minutes, stirring continuously.

  • Remove from heat and add 2.6 mL of glacial acetic acid.

  • Cool the mixture to room temperature while stirring, then place it in an ice bath to maximize crystallization.

  • Collect the resulting light-yellow precipitate of luminol by vacuum filtration. The product can be used directly for chemiluminescence experiments.

The Chemiluminescence Reaction Mechanism

The most prominent reaction of the aminophthalate core is the emission of light, or chemiluminescence. This process occurs when luminol is oxidized in an alkaline solution, producing the 3-aminophthalate dianion in an electronically excited state. The subsequent relaxation of this molecule to its ground state releases energy in the form of a visible photon, typically emitting a characteristic blue glow.

Chemiluminescence Signaling Pathway

The reaction proceeds through several key stages: deprotonation of luminol to form a dianion, oxidation to an unstable peroxide, elimination of nitrogen gas to form the excited-state 3-aminophthalate, and finally, emission of light.

G A Luminol B Luminol Dianion A->B  + 2OH- (Base) C Unstable Organic Peroxide B->C  + O2 (Oxidant, e.g., H2O2 + Catalyst) D Excited-State 3-Aminophthalate Dianion (3-APA*) C->D  - N2 (Nitrogen Gas Elimination) E Ground-State 3-Aminophthalate Dianion (3-APA) D->E Relaxation F Light (Photon, hν) D->F Photon Emission (~425 nm)

Caption: The luminol chemiluminescence reaction pathway.

Experimental Protocol: Demonstration of Chemiluminescence

This protocol describes two common methods for inducing chemiluminescence from synthesized luminol.

Method A: Potassium Ferricyanide & Hydrogen Peroxide System

  • Prepare Solution A: Dissolve the crude luminol product in 2 mL of 10% NaOH solution and 38 mL of water.

  • Prepare Solution B: In a separate container, mix 4 mL of 3% aqueous potassium ferricyanide, 4 mL of 3% hydrogen peroxide, and 32 mL of water.

  • Demonstration: In a darkened room, simultaneously pour Solution A and Solution B into a large flask or funnel. A blue glow will be produced where the solutions mix.

Method B: DMSO & KOH System

  • Setup: Cover the bottom of a 250 mL Erlenmeyer flask with a layer of potassium hydroxide (KOH) pellets.

  • Add Reagents: Add approximately 25 mL of dimethyl sulfoxide (DMSO) and the synthesized luminol to the flask.

  • Demonstration: Stopper the flask and shake it vigorously in a dark room. The shaking introduces atmospheric oxygen, initiating the chemiluminescent reaction, which appears as a faint glow that intensifies with continued shaking.

Quantitative Data: Chemiluminescence Properties

While extensive quantitative data depends on specific reaction conditions, some key values are consistently reported in the literature.

ParameterValueDescription
Primary Emission Peak ~424-425 nmThe wavelength of light emitted by the excited 3-aminophthalate dianion in aqueous solutions, corresponding to a blue color.
Secondary Emission Peak ~485 nmA second, less intense peak attributed to the 3-aminophthalate dianion not hydrogen-bonded to water.
Excited State Singlet StateThe light-emitting reaction proceeds from an excited singlet state, similar to fluorescence.

Applications in Drug Development and Organic Synthesis

Beyond chemiluminescence, the 3-aminophthalate scaffold is a valuable building block for creating novel molecules, particularly in the field of drug discovery. The bifunctional nature of this compound, with its nucleophilic amino group and electrophilic ester groups, allows for a wide range of chemical transformations.

Core Reactions of the Amino and Ester Groups
  • Nucleophilic Reactions: The amino group possesses a lone pair of electrons, making it a strong nucleophile. It readily reacts with electrophiles such as acyl chlorides or alkyl halides to form N-acyl derivatives or secondary/tertiary amines, respectively. This reactivity is fundamental to building more complex molecular architectures.

  • Intramolecular Cyclization: Under heat or catalytic conditions, the nucleophilic amino group can attack one of the ester's carbonyl carbons, leading to the formation of a five-membered lactam (a cyclic amide).

  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions. The rate of this reaction is influenced by the electron-donating amino group, which can modulate the electrophilicity of the carbonyl carbons.

Role in Combinatorial Chemistry: The Diels-Alder Approach

A powerful strategy for generating diverse molecular libraries for drug screening involves using 3-aminophthalate derivatives in Diels-Alder reactions. In this approach, a substituted 2H-pyran-2-one acts as a diene, reacting with a dienophile like dimethyl acetylenedicarboxylate to produce a variety of substituted this compound cores.

G cluster_synthesis Combinatorial Synthesis Workflow A Select Diverse Diene Precursors (Substituted 2H-pyran-2-ones) C Diels-Alder Reaction [4+2] Cycloaddition A->C B Select Dienophile (e.g., Dimethyl Acetylenedicarboxylate) B->C D Library of Novel Substituted This compound Scaffolds C->D E High-Throughput Screening (Drug Discovery) D->E

Caption: Use of the 3-aminophthalate scaffold in drug discovery.

Quantitative Data: Diels-Alder Reaction Yields

The following table summarizes yields for the synthesis of various substituted this compound derivatives via the Diels-Alder reaction, demonstrating the versatility of this method for creating novel scaffolds.

Starting Diene (Substituted 2H-pyran-2-one)DienophileProduct (Substituted this compound)Yield (%)
3-Benzoylamino-6-methyl-2H-pyran-2-oneDimethyl acetylenedicarboxylateDimethyl 3-benzoylamino-6-methylphthalate71
3-Benzoylamino-5,6-dimethyl-2H-pyran-2-oneDimethyl acetylenedicarboxylateDimethyl 3-benzoylamino-5,6-dimethylphthalate65
3-Benzoylamino-5-ethyl-6-methyl-2H-pyran-2-oneDimethyl acetylenedicarboxylateDimethyl 3-benzoylamino-5-ethyl-6-methylphthalate

An In-depth Technical Guide to Dimethyl 3-aminophthalate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-aminophthalate hydrochloride is a versatile chemical intermediate of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature, possessing both a nucleophilic amino group and two electrophilic ester moieties on an aromatic scaffold, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics. The hydrochloride salt form enhances the compound's stability, making it more suitable for storage and handling compared to the free amine.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below. It is important to note that while some properties are well-documented, specific experimental data for melting and boiling points are not consistently available in the public domain.

PropertyValueSource
CAS Number 52412-63-2[1][2]
Molecular Formula C₁₀H₁₂ClNO₄[1][2]
Molecular Weight 245.66 g/mol [1][2]
IUPAC Name dimethyl 3-aminobenzene-1,2-dicarboxylate;hydrochloride[1]
Appearance Pale-yellow to yellow-brown solid or liquid
Purity ≥98%[2][3]
Melting Point Not available
Boiling Point Not available
Solubility Information not widely available. Soluble in some organic solvents.
Storage Sealed in dry, 2-8°C, inert atmosphere, keep in a dark place.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound hydrochloride. While experimental spectra are not readily accessible in public databases, the expected spectral characteristics can be inferred.

TechniqueExpected Characteristics
¹H NMR Aromatic protons (~7.2-8.0 ppm, multiplet, 3H), amine protons as hydrochloride salt (~4.5 ppm, broad singlet, 3H), and two methoxy groups from the esters (~3.9 ppm, singlet, 6H). The protonation of the amino group leads to a downfield shift of aromatic and amine proton signals.[1]
¹³C NMR Carbonyl carbons of the ester groups (~160-180 ppm), aromatic carbons (110-150 ppm), and methyl carbons of the esters (~50-60 ppm).[1]
IR Spectroscopy Characteristic peaks for N-H stretching of the aminium ion, C=O stretching of the ester groups, C-O stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the free amine (this compound) and fragmentation patterns characteristic of the loss of methoxy and carbonyl groups.

Synthesis of this compound hydrochloride

The primary synthetic route to this compound hydrochloride involves a two-step process starting from dimethyl 3-nitrophthalate: reduction of the nitro group followed by the formation of the hydrochloride salt.

Experimental Protocol:

Step 1: Reduction of Dimethyl 3-nitrophthalate to this compound

This step is typically achieved via catalytic hydrogenation.

  • Materials:

    • Dimethyl 3-nitrophthalate

    • Palladium on carbon (10% Pd/C)

    • Solvent (e.g., Methanol, Ethanol, or a mixture of solvents)

    • Hydrogen gas source

    • Reaction vessel (e.g., Parr hydrogenator or a flask equipped for balloon hydrogenation)

  • Procedure:

    • In a suitable reaction vessel, dissolve dimethyl 3-nitrophthalate in the chosen solvent.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas to the desired pressure (this can range from balloon pressure to higher pressures in a specialized apparatus).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filter cake with the reaction solvent.

    • The resulting filtrate contains the crude this compound.

Step 2: Formation of this compound hydrochloride

The hydrochloride salt is formed by treating the free amine with hydrochloric acid. This step is crucial for improving the stability of the compound.[1]

  • Materials:

    • Filtrate containing this compound

    • Concentrated hydrochloric acid (or HCl in a suitable solvent like dioxane or ether)

    • Cooling bath (ice-water or other)

  • Procedure:

    • Cool the filtrate containing this compound in a cooling bath.

    • Slowly add a stoichiometric amount of concentrated hydrochloric acid to the cooled and stirred solution.

    • A precipitate of this compound hydrochloride should form.

    • Continue stirring in the cooling bath for a period to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a cold, non-polar solvent (e.g., cold ether) to remove any non-polar impurities.

    • Dry the product under vacuum to obtain this compound hydrochloride.

Purification:

If necessary, the final product can be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility characteristics of the compound and any impurities present.

Below is a DOT script for the synthesis workflow:

G Synthesis Workflow of this compound hydrochloride A Dimethyl 3-nitrophthalate B Reduction (e.g., H2, Pd/C) A->B Reaction C This compound (Crude) B->C D HCl Addition C->D Salt Formation E This compound hydrochloride (Crude) D->E F Purification (e.g., Recrystallization) E->F G Pure this compound hydrochloride F->G

Synthesis Workflow

Applications in Drug Development

This compound hydrochloride serves as a critical precursor for the synthesis of the 3-aminophthalate scaffold, a key structural motif in a class of therapeutic agents known as immunomodulatory imide drugs (IMiDs) and in the development of Proteolysis-Targeting Chimeras (PROTACs).

Role in Cereblon (CRBN)-Mediated Protein Degradation

The 3-aminophthalate moiety is a cornerstone for molecules that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. These molecules, often referred to as "molecular glues," can induce the degradation of specific target proteins.

The general mechanism is as follows:

  • A molecule containing the 3-aminophthalate scaffold (e.g., thalidomide, lenalidomide, or a PROTAC warhead) binds to the CRBN protein, which is part of the CUL4-DDB1-CRBN-Rbx1 (CRL4^CRBN) E3 ubiquitin ligase complex.

  • This binding event alters the substrate specificity of CRBN, creating a new binding surface.

  • This new surface recruits a "neosubstrate" protein that would not normally be a target of the CRBN E3 ligase.

  • The E3 ligase complex then polyubiquitinates the recruited neosubstrate.

  • The polyubiquitinated protein is recognized and subsequently degraded by the 26S proteasome.

This targeted protein degradation strategy is a powerful therapeutic modality for eliminating disease-causing proteins in indications such as cancer.

Below is a DOT script for the Cereblon-mediated protein degradation pathway:

G Cereblon (CRBN)-Mediated Protein Degradation Pathway cluster_0 CRL4-CRBN E3 Ligase Complex CRBN CRBN CUL4 CUL4 DDB1 DDB1 Rbx1 Rbx1 Ligand Ligand (e.g., IMiD, PROTAC warhead) (derived from Dimethyl 3-aminophthalate) Ligand->CRBN Binds to TargetProtein Target Protein (Neosubstrate) TargetProtein->CRBN Recruited by Ligand-CRBN complex Proteasome 26S Proteasome TargetProtein->Proteasome Recognized by Ub Ubiquitin Ub->TargetProtein Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation Degrades to

Cereblon-Mediated Protein Degradation

Conclusion

This compound hydrochloride is a compound of considerable synthetic utility. Its straightforward preparation and the reactivity of its functional groups have established it as a key intermediate in various chemical industries. For researchers in drug discovery and development, a thorough understanding of its properties and its role as a precursor to the 3-aminophthalate scaffold is essential for the design and synthesis of novel therapeutics that leverage targeted protein degradation pathways. This guide has provided a consolidated resource of its key characteristics and applications to aid in these research endeavors.

References

Methodological & Application

Application Notes and Protocols: Dimethyl 3-Aminophthalate as a Precursor for Luminol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Luminol and its analogs are cornerstone chemiluminescent reagents with extensive applications in various fields, including forensic science, biomedical research, and clinical diagnostics.[1][2][3] The core of their light-emitting properties lies in the formation of an excited state of 3-aminophthalate upon oxidation, which then relaxes to the ground state by emitting a photon.[4][5][6] Dimethyl 3-aminophthalate serves as a valuable and versatile precursor for the synthesis of a wide array of luminol analogs, allowing for the fine-tuning of their chemiluminescent properties and the introduction of functional groups for specific targeting or labeling applications.[7] This document provides detailed application notes and experimental protocols for the synthesis and characterization of luminol analogs derived from this compound.

I. Synthetic Pathway Overview

The general strategy for synthesizing luminol analogs from this compound involves two key transformations:

  • Hydrazinolysis: The diester functionality of this compound is reacted with hydrazine to form the cyclic hydrazide ring, which is characteristic of the luminol scaffold.

  • Functionalization (Optional): The amino group on the phthalate ring can be modified either before or after the hydrazinolysis to introduce desired functionalities. This allows for the creation of analogs with altered solubility, emission wavelengths, or quantum yields.[8][9]

Diagram of the general synthetic workflow:

G A This compound C Luminol Analog (Cyclic Hydrazide) A->C Hydrazinolysis B Hydrazine (N2H4) B->C E Excited State 3-Aminophthalate Analog C->E Oxidation D Oxidizing Agent (e.g., H2O2, K3[Fe(CN)6]) D->E F Ground State 3-Aminophthalate Analog E->F Photon Emission (hν) G Light Emission (Chemiluminescence) G A Luminol Analog (Dianion) C Unstable Peroxide Intermediate A->C + B Oxidant (e.g., H2O2, Peroxidase) B->C D Excited State 3-Aminophthalate Analog* C->D Decomposition (-N2) E Ground State 3-Aminophthalate Analog D->E Photon Emission F Light (hν) D->F

References

Application of Dimethyl 3-aminophthalate in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-aminophthalate is a versatile aromatic diamine ester monomer poised for significant applications in polymer chemistry. Its unique structure, featuring a nucleophilic amino group and two electrophilic methyl ester functionalities, allows for its participation in a variety of polymerization reactions. This enables the synthesis of advanced polymers such as polyamides, polyimides, and poly(ester-amide)s. The rigid phthalate backbone, coupled with the potential for hydrogen bonding from the amide linkages, is expected to impart desirable thermal and mechanical properties to the resulting polymers, making them suitable for high-performance applications. This document provides detailed application notes, generalized experimental protocols, and expected properties for polymers derived from this compound.

I. Polymer Synthesis with this compound

This compound can serve as a valuable monomer in step-growth polymerization to produce a range of polymers. The presence of both amine and ester functional groups allows for the formation of amide and imide linkages, leading to polymers with tailored properties.

A. Synthesis of Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. This compound can be reacted with various diacyl chlorides to yield polyamides. The properties of the resulting polymer can be tuned by the choice of the diacyl chloride.

Experimental Protocol: Solution Polycondensation of this compound with Terephthaloyl Chloride

This protocol describes a general method for the synthesis of a polyamide via low-temperature solution polycondensation.

Materials:

  • This compound (purified)

  • Terephthaloyl chloride (purified by sublimation or recrystallization)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium chloride (LiCl) (dried)

  • Pyridine (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

  • Constant temperature bath

  • Precipitation vessel

  • Vacuum oven

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound and LiCl (5% w/v) in anhydrous DMAc.

  • Cool the stirred solution to 0-5 °C using a constant temperature bath.

  • In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc.

  • Slowly add the terephthaloyl chloride solution to the cooled diamine solution dropwise over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, and then at room temperature for 24 hours.

  • The resulting viscous polymer solution is then slowly poured into a vigorously stirred excess of methanol to precipitate the polyamide.

  • The fibrous polymer is collected by filtration, washed thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • The polymer is dried in a vacuum oven at 80-100 °C to a constant weight.

Polyamide_Synthesis

Application Notes and Protocols: Dimethyl 3-aminophthalate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl 3-aminophthalate is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its aromatic core, substituted with both a nucleophilic amino group and two electrophilic ester functionalities, allows for a wide range of chemical transformations. This makes it an ideal scaffold for the synthesis of diverse heterocyclic systems and compound libraries for drug discovery. Notably, the 3-aminophthalate core is a key structural motif in a number of potent therapeutic agents, particularly in the fields of oncology and immunology.

These application notes provide a detailed overview of the utility of this compound in the synthesis of two important classes of enzyme inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. Detailed experimental protocols and quantitative biological data are provided to facilitate its use in drug discovery and development projects.

Application I: Synthesis of Phthalazinone-Based PARP Inhibitors

The phthalazinone scaffold is a well-established pharmacophore for the potent inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway. This compound is a key precursor for the synthesis of this privileged scaffold. The core reaction involves a condensation reaction with hydrazine to form the bicyclic phthalazinone system.

Signaling Pathway: PARP-1 in DNA Damage Response

PARP1_Signaling DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes PARP_inhibitor Phthalazinone-based PARP Inhibitor PARP1->PARP_inhibitor inhibited by NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment recruits BER Base Excision Repair (BER) Recruitment->BER facilitates Apoptosis Cell Death (Apoptosis) Recruitment->Apoptosis leads to (if inhibited) BER->DNA_damage repairs PARP_inhibitor->Recruitment blocks recruitment

Caption: PARP-1 signaling pathway in DNA damage repair.

Experimental Workflow: Synthesis of Phthalazinone-Based PARP Inhibitors

PARP_Inhibitor_Synthesis start This compound step1 Reaction with Hydrazine Hydrate start->step1 intermediate1 4-Amino-2,3-dihydrophthalazin-1-one step1->intermediate1 step2 Acylation / Alkylation / Arylation of the amino group intermediate1->step2 intermediate2 N-Substituted Phthalazinone Intermediate step2->intermediate2 step3 Further functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination) intermediate2->step3 product Phthalazinone-based PARP Inhibitor Library step3->product

Caption: General workflow for the synthesis of PARP inhibitors.

Quantitative Data: Phthalazinone-Based PARP-1 Inhibitors
Compound IDModification on Phthalazinone CorePARP-1 IC50 (nM)Reference
Olaparib 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)5[1]
Compound 11c 4-(4-Chlorophenyl)97[2]
Reference Olaparib139[2]
Compound 23 Varies based on substituent and alkyl chain lengthPotent inhibition[3]
Experimental Protocol: Synthesis of a 4-substituted-2H-phthalazin-1-one PARP Inhibitor

This protocol describes a general method for the synthesis of a phthalazinone-based PARP inhibitor starting from this compound.

Step 1: Synthesis of 4-Amino-2,3-dihydrophthalazin-1-one

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4-Amino-2,3-dihydrophthalazin-1-one.

Step 2: N-Acylation of 4-Amino-2,3-dihydrophthalazin-1-one

  • Suspend 4-Amino-2,3-dihydrophthalazin-1-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-acylated phthalazinone derivative.

Application II: Synthesis of Phthalimide-Based Kinase Inhibitors

The phthalimide scaffold is another privileged structure in medicinal chemistry, known for its role in the development of immunomodulatory drugs (IMiDs) and, more recently, as a core for kinase inhibitors.[4] The imide functionality can participate in key hydrogen bonding interactions within the ATP-binding site of kinases. This compound can be a precursor to 3-aminophthalimide, which can then be further elaborated to generate libraries of potential kinase inhibitors.

Logical Relationship: From this compound to Kinase Inhibitors

Kinase_Inhibitor_Logic start This compound step1 Intramolecular Cyclization (e.g., with urea or ammonia source) start->step1 intermediate1 3-Aminophthalimide step1->intermediate1 step2 N-Substitution / Arylation intermediate1->step2 intermediate2 N-Substituted 3-Aminophthalimide step2->intermediate2 step3 Functionalization of the Amino Group intermediate2->step3 product Phthalimide-based Kinase Inhibitor Library step3->product

Caption: Synthetic logic for phthalimide-based kinase inhibitors.

Quantitative Data: Phthalimide-Based Kinase Inhibitors
Compound ClassTarget Kinase(s)Representative IC50 ValuesReference
Isophthalic acid derivativesEGFR, HER290% and 64% inhibition at 10 µM for compound 9[2]
Pyridylpyrimidinylaminophenyl derivativesc-SrcIC50 comparable to Imatinib for compound 20[5]
3-amino-benzo[d]isoxazole derivativesc-MetIC50 = 1.8 nM for compound 28a[6]
Experimental Protocol: Synthesis of a Phthalimide-Based Kinase Inhibitor Scaffold

This protocol outlines a plausible synthetic route to a 3-aminophthalimide scaffold from this compound, which can be further diversified.

Step 1: Synthesis of 3-Aminophthalimide

  • Heat a mixture of this compound (1.0 eq) and urea (2.0 eq) at 180-200 °C for 1-2 hours.

  • Monitor the reaction for the evolution of ammonia and methanol.

  • Cool the reaction mixture and triturate with hot water to remove excess urea.

  • Filter the solid product, wash with water, and dry to yield 3-Aminophthalimide.

Step 2: N-Arylation of 3-Aminophthalimide

  • To a solution of 3-Aminophthalimide (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (2.0 eq).

  • Add the desired aryl halide (e.g., a substituted 2-chloropyrimidine for targeting the kinase hinge region) (1.1 eq) and a catalytic amount of a copper or palladium catalyst.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the N-aryl-3-aminophthalimide intermediate, which can be further functionalized at the amino group.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of medicinally important heterocyclic compounds. Its application in the construction of potent PARP and kinase inhibitors highlights its significance in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers aiming to leverage this scaffold in their own research and development endeavors.

References

Application Notes and Protocols for HPLC Derivatization of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical aspect of pharmaceutical research and development, environmental monitoring, and food science. Many amine-containing compounds, including active pharmaceutical ingredients (APIs), their metabolites, and potential impurities, lack a native chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging, especially at low concentrations.

This document provides detailed application notes and protocols for three widely used pre-column derivatization reagents for the HPLC analysis of primary and secondary amines: o-Phthalaldehyde (OPA) , 9-Fluorenylmethyl Chloroformate (FMOC-Cl) , and Dansyl Chloride (DNS-Cl) . These protocols can serve as a foundation for developing a validated analytical method for dimethyl 3-aminophthalate and other aromatic amines.

Section 1: o-Phthalaldehyde (OPA) Derivatization for Primary Amines

o-Phthalaldehyde (OPA) is a popular derivatizing agent that reacts specifically with primary amines in the presence of a thiol to form highly fluorescent and UV-absorbing isoindole derivatives. The reaction is rapid and occurs under mild conditions, making it suitable for automated pre-column derivatization.

Quantitative Data Summary

The following table summarizes the typical performance data for the HPLC analysis of various primary amines after derivatization with OPA.

AnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Amino Acids0.125–125 µM/L0.13 - 0.37 pM-70 - 109[1]
Alkyl Amines2.5–5000 ng/L0.9 - 7.2 ng-70 - 109[1]
Histamine0.5 - 500 pMol0.1 - 0.5 pMol/injection->95[2]
Tyramine0.5 - 500 pMol0.1 - 0.5 pMol/injection->95[2]
Putrescine0.5 - 500 pMol0.1 - 0.5 pMol/injection->95[2]
Cadaverine0.5 - 500 pMol0.1 - 0.5 pMol/injection->95[2]

Note: The actual LOD, LOQ, and linearity may vary depending on the specific amine, sample matrix, and instrumentation.

Experimental Protocol

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 10.4): Dissolve 6.2 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 10.4 with 5 M sodium hydroxide.

  • Thiol Solution (e.g., 3-Mercaptopropionic Acid, 3-MPA): Prepare a 225 mM solution of 3-MPA in the 0.1 M borate buffer.

  • OPA Derivatization Reagent (5 mM OPA): Dissolve 67 mg of o-phthalaldehyde in 100 mL of the 0.1 M borate buffer containing 225 mM 3-MPA. This solution should be prepared fresh daily and protected from light.

2. Derivatization Procedure:

  • In an autosampler vial, mix the sample or standard solution containing the primary amine with the OPA derivatization reagent. A typical ratio is 1:1 (v/v).

  • Allow the reaction to proceed at room temperature for approximately 1-2 minutes.

  • Inject the derivatized sample directly into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M Sodium acetate buffer (pH 7.2) with 0.3% Tetrahydrofuran.

  • Mobile Phase B: Methanol:Acetonitrile:Mobile Phase A (35:15:50, v/v/v).

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the derivatized amines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • Fluorescence: Excitation at 340 nm, Emission at 450 nm.

    • UV: 340 nm.

Diagram: OPA Derivatization Workflow

OPA_Workflow cluster_prep Reagent & Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Amine Sample/Standard Mix Mix Sample and OPA Reagent Sample->Mix OPAReagent OPA Reagent (OPA + Thiol in Buffer) OPAReagent->Mix React Incubate (1-2 min, RT) Mix->React Vortex Inject Inject into HPLC React->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence/UV Detection Separate->Detect

Caption: Workflow for the pre-column derivatization of primary amines with OPA.

Section 2: 9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization for Primary and Secondary Amines

FMOC-Cl is a versatile derivatizing agent that reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. This makes it suitable for a broader range of analytes compared to OPA.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of various amines after derivatization with FMOC-Cl.

AnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Amino Acidsup to 125 pmol/µlas low as 1 fmol/µl--[2][3]
Ranitidine HCl2-16 µg/mL0.2219 µg/mL0.6724 µg/mL-[4]
Parabens & BPA0.2 – 5.0 mg L-1---[5]

Note: The actual LOD, LOQ, and linearity may vary depending on the specific amine, sample matrix, and instrumentation.

Experimental Protocol

1. Reagent Preparation:

  • Borate Buffer (0.5 M, pH 8.0): Dissolve 30.9 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 8.0 with 5 M sodium hydroxide.

  • FMOC-Cl Reagent (2.5 mg/mL): Dissolve 50 mg of FMOC-Cl in 20 mL of acetonitrile. This solution should be prepared fresh daily.

2. Derivatization Procedure:

  • In an autosampler vial, add the sample or standard solution containing the amine.

  • Add borate buffer to the vial.

  • Add the FMOC-Cl reagent and mix thoroughly. A typical ratio is 50 µL sample, 50 µL borate buffer, and 100 µL FMOC-Cl solution.

  • Allow the reaction to proceed at room temperature for about 10-15 minutes.

  • To remove excess FMOC-Cl, an extraction step with a non-polar solvent like pentane or hexane can be performed, or a quenching agent like an excess of a primary amine (e.g., glycine) can be added.

  • Inject the derivatized sample into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water or a suitable buffer (e.g., 50 mM sodium acetate, pH 4.2).

  • Gradient: A gradient elution starting with a lower concentration of acetonitrile and increasing over time is typically employed.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection:

    • Fluorescence: Excitation at 265 nm, Emission at 315 nm.

    • UV: 265 nm.

Diagram: FMOC-Cl Derivatization Workflow

FMOC_Workflow cluster_prep Reagent & Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Amine Sample/Standard Mix Mix Sample, Buffer, and FMOC-Cl Sample->Mix FMOC_Reagent FMOC-Cl in Acetonitrile FMOC_Reagent->Mix Buffer Borate Buffer (pH 8.0) Buffer->Mix React Incubate (10-15 min, RT) Mix->React Vortex Quench Quench/Extract Excess Reagent React->Quench Inject Inject into HPLC Quench->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence/UV Detection Separate->Detect

Caption: Workflow for the pre-column derivatization of primary and secondary amines with FMOC-Cl.

Section 3: Dansyl Chloride (DNS-Cl) Derivatization for Primary and Secondary Amines

Dansyl Chloride is another widely used reagent that reacts with primary and secondary amines to produce stable, fluorescent dansylamides. The derivatives are well-suited for reversed-phase HPLC.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of various amines after derivatization with Dansyl Chloride.

AnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Biogenic Amines0.05 - 10 µg/mL0.015–0.075 µg/mL0.05–0.25 µg/mL79.3–110.3[6]
Biogenic Amines-1–5 mg/kg-67 - 110[7]
Atomoxetine50.0 to 900.0 ng/mL15.96 ng/mL48.38 ng/mL99.56 - 100.67[8]

Note: The actual LOD, LOQ, and linearity may vary depending on the specific amine, sample matrix, and instrumentation.

Experimental Protocol

1. Reagent Preparation:

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.5): Dissolve 8.4 g of sodium bicarbonate in 1 L of HPLC-grade water and adjust the pH to 9.5 with 5 M sodium hydroxide.

  • Dansyl Chloride Reagent (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone. This solution should be prepared fresh and protected from light.

2. Derivatization Procedure:

  • To the sample or standard solution in a reaction vial, add the sodium bicarbonate buffer.

  • Add the Dansyl Chloride reagent and mix well.

  • Incubate the mixture in a water bath at 60 °C for 45 minutes.

  • After incubation, cool the mixture to room temperature.

  • To remove excess Dansyl Chloride, a small amount of a primary amine solution (e.g., proline or ammonia) can be added and incubated for a further 30 minutes at room temperature.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water or an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 7.0).

  • Gradient: A gradient elution is typically used, starting with a lower percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection:

    • Fluorescence: Excitation at 340 nm, Emission at 525 nm.

    • UV: 254 nm.

Diagram: Dansyl Chloride Derivatization Workflow

Dansyl_Workflow cluster_prep Reagent & Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Amine Sample/Standard Mix Mix Sample, Buffer, and Dansyl-Cl Sample->Mix Dansyl_Reagent Dansyl-Cl in Acetone Dansyl_Reagent->Mix Buffer Bicarbonate Buffer (pH 9.5) Buffer->Mix React Incubate (60°C, 45 min) Mix->React Vortex Quench Quench Excess Reagent React->Quench Inject Inject into HPLC Quench->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence/UV Detection Separate->Detect

Caption: Workflow for the pre-column derivatization of primary and secondary amines with Dansyl Chloride.

Conclusion

The derivatization protocols for OPA, FMOC-Cl, and Dansyl Chloride presented in these application notes offer robust and sensitive methods for the HPLC analysis of a wide range of primary and secondary amines. While a specific protocol for this compound is not provided, the principles and experimental conditions detailed herein can be used as a starting point for developing a tailored and validated analytical method. Researchers are encouraged to optimize the reaction conditions, chromatographic separation, and detection parameters for their specific analyte and sample matrix to achieve the desired analytical performance.

References

Application Notes and Protocols for Reactions of Dimethyl 3-aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimethyl 3-aminophthalate is a versatile chemical intermediate with significant applications in organic synthesis, materials science, and pharmaceutical development.[1] Its structure, featuring a nucleophilic amino group and two electrophilic ester groups, allows for a wide range of chemical transformations, making it a valuable building block for complex molecules such as dyes, pigments, and bioactive compounds.[1] This document provides detailed experimental protocols for key reactions involving this compound and its precursors, summarizes quantitative data, and illustrates relevant chemical pathways and workflows.

I. Synthesis of this compound and Precursors

The synthesis of this compound typically involves the nitration of a phthalic acid derivative followed by the reduction of the nitro group. An alternative "greener" approach involves a Diels-Alder reaction.

Protocol 1: Synthesis of 3-Nitrophthalic Acid

This protocol outlines the nitration of phthalic acid, a key step in one of the common synthetic routes.

Materials:

  • Phthalic acid or phthalic anhydride

  • Fuming nitric acid

  • Concentrated nitric acid

  • Sulfuric acid

Procedure:

  • Prepare a nitrating mixture of fuming and concentrated nitric acid, often with the addition of sulfuric acid.

  • Carefully add phthalic acid or its anhydride to the nitrating mixture.

  • Control the reaction temperature, typically maintaining it between 100-110°C to ensure efficient nitration while minimizing side reactions.

  • The reaction will yield a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.

  • Separate the desired 3-nitro isomer from the 4-nitro isomer. This is often achieved through fractional crystallization, leveraging their different solubilities in water.

Protocol 2: Synthesis of 3-Aminophthalic Acid via Hydrogenation

This protocol details the reduction of 3-nitrophthalic acid to 3-aminophthalic acid.

Materials:

  • Recrystallized 3-nitrophthalic acid

  • Methanol

  • Platinic oxide (catalyst)

  • Hydrogen gas

Procedure:

  • Dissolve the purified 3-nitrophthalic acid (e.g., 13 g, 0.062 mole) in methanol (200 ml).[2]

  • Add a catalytic amount of platinic oxide (e.g., 50 mg).[2]

  • Carry out the hydrogenation in a suitable apparatus at a pressure of 25 psi.[2]

  • Monitor the reaction until the uptake of hydrogen ceases, which typically takes about one hour.[2]

  • Filter the reaction mixture to remove the catalyst.[2]

  • Evaporate the solvent to obtain solid 3-aminophthalic acid.[2]

Protocol 3: Esterification to this compound

This protocol describes the conversion of 3-aminophthalic acid to this compound.

Materials:

  • 3-Aminophthalic acid

  • Methanol (large excess)

  • Acid catalyst (e.g., sulfuric acid)

Procedure:

  • Suspend 3-aminophthalic acid in a large excess of methanol.

  • Add a catalytic amount of a strong acid.

  • Heat the reaction mixture. For an analogous reaction, dimethyl 5-nitroisophthalate is heated at 80°C for 8 hours.[1]

  • Monitor the reaction for the formation of the dimethyl ester.

  • Upon completion, neutralize the acid catalyst and remove the excess methanol.

  • Purify the resulting this compound, for instance, by chromatography or recrystallization.

Protocol 4: Diels-Alder Approach to Substituted 3-Aminophthalates

This greener synthesis route involves the reaction of 3-acylamino-2H-pyran-2-ones with dialkyl acetylenedicarboxylates.

General Conditions:

  • Reactants: 1 equivalent of 3-acylamino-2H-pyran-2-one and 2 equivalents of dialkyl acetylenedicarboxylate.[3]

  • Solvent: High-boiling-point solvents like xylene or n-nonane.[3]

  • Temperature: High temperatures are generally required, often around 170-190°C.[3]

  • Reaction Time: Can range from a few hours to over 50 hours, depending on the specific substrates.[3]

  • Workup: Isolation is typically achieved through column chromatography.[3]

Data Summary for Diels-Alder Reactions:

Diene (1 eq.)Dienophile (2 eq.)SolventTemperature (°C)Time (h)Conversion (%)
3-acylamino-2H-pyran-2-onesDimethyl acetylenedicarboxylateXylene190up to 58>95
3-acylamino-2H-pyran-2-onesDimethyl acetylenedicarboxylaten-nonane170190
3-acylamino-2H-pyran-2-onesDimethyl acetylenedicarboxylateXylene170177-81
3-acylamino-2H-pyran-2-onesDimethyl acetylenedicarboxylateDMF170162
3-acylamino-2H-pyran-2-onesDimethyl acetylenedicarboxylaten-BuOH130143

Data sourced from a study on greener synthesis of substituted 3-aminophthalates.[3]

II. Key Reactions of this compound

The bifunctional nature of this compound allows for a variety of subsequent reactions.

  • N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides to yield the corresponding N-acyl derivatives.[1]

  • N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.[1]

  • Intramolecular Cyclization: Under heat or catalytic conditions, the amino group can attack one of the ester carbonyls to form a five-membered lactam ring.[1]

  • Transesterification: The methyl ester groups can be exchanged with other alkyl groups in the presence of an alcohol and an acid or base catalyst.[1]

  • Polymerization: this compound can act as a monomer in reactions with suitable co-monomers to form polyesters or polyamides.[1]

III. Application in Chemiluminescence: The Luminol Reaction

This compound is a precursor to 3-aminophthalate, the light-emitting species in the well-known luminol chemiluminescence reaction.[1][4] This reaction is widely used in analytical chemistry and forensic science.[5][6][7]

Reaction Mechanism:

  • Luminol (5-amino-2,3-dihydrophthalazine-1,4-dione) is oxidized, typically by hydrogen peroxide, in the presence of a catalyst (e.g., iron in hemoglobin, horseradish peroxidase).[4][5][6]

  • This oxidation leads to the formation of an electronically excited 3-aminophthalate anion.[1][5]

  • The excited anion decays to its ground state, emitting light in the process, characteristically around 425 nm.[1][5]

Quantitative Data on Luminol Chemiluminescence:

PropertyValueConditions
Emission Maximum (λmax)~425 nmAqueous solution
Emission Maximum (λmax)~510 nmAprotic solvents (e.g., DMSO)
Quantum Yield~0.01Aqueous solution
Excitation Yield0.09Aprotic solvents
Excitation Yield0.04Aqueous solution (pH 11-13, H₂O₂ oxidation)

Data sourced from studies on luminol chemiluminescence.[5][8]

IV. Application in Drug Development

The 3-aminophthalate scaffold is a key structural motif in various therapeutic agents and serves as a valuable platform for combinatorial chemistry in drug discovery.[1]

Workflow for Drug Discovery:

  • Library Synthesis: Utilize the 3-aminophthalate core to generate diverse compound libraries by systematically adding various functional groups.[1]

  • High-Throughput Screening: Screen the synthesized library of compounds against biological targets to identify potential therapeutic "hits".

  • Lead Optimization: Modify the structure of the hit compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

  • Preclinical Development: Conduct in vitro and in vivo studies on optimized lead compounds to assess their safety and potential as drug candidates.

V. Visualizations

G cluster_synthesis Synthesis of this compound Phthalic Anhydride Phthalic Anhydride Nitration Nitration Phthalic Anhydride->Nitration HNO3/H2SO4 3-Nitrophthalic Acid 3-Nitrophthalic Acid Nitration->3-Nitrophthalic Acid Reduction Reduction 3-Nitrophthalic Acid->Reduction H2, Catalyst 3-Aminophthalic Acid 3-Aminophthalic Acid Reduction->3-Aminophthalic Acid Esterification Esterification 3-Aminophthalic Acid->Esterification CH3OH, H+ This compound This compound Esterification->this compound

Caption: Workflow for the synthesis of this compound.

G cluster_chemi Luminol Chemiluminescence Pathway Luminol Luminol Oxidation Oxidation Luminol->Oxidation H2O2, Catalyst Excited 3-aminophthalate anion Excited 3-aminophthalate anion Oxidation->Excited 3-aminophthalate anion Ground state 3-aminophthalate Ground state 3-aminophthalate Excited 3-aminophthalate anion->Ground state 3-aminophthalate Light_Emission Light (hv) ~425 nm Excited 3-aminophthalate anion->Light_Emission

Caption: The chemiluminescence pathway of luminol.

G cluster_drug_discovery Drug Discovery Workflow using 3-Aminophthalate Scaffold Scaffold 3-Aminophthalate Scaffold Library_Synthesis Combinatorial Library Synthesis Scaffold->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev

Caption: Application of the 3-aminophthalate scaffold in drug discovery.

References

Quantifying Dimethyl 3-aminophthalate: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and comparative data for the quantification of Dimethyl 3-aminophthalate, a key intermediate in the synthesis of various organic molecules. The following sections outline the primary analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering robust methods for accurate and sensitive determination of this compound in various matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely accessible and reliable technique for the quantification of aromatic compounds like this compound. The method's simplicity, robustness, and cost-effectiveness make it suitable for routine quality control and research applications.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Perform serial dilutions with the mobile phase to prepare a series of calibration standards and quality control (QC) samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2. HPLC-UV Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Column A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation of aromatic amines.[1][2]
Mobile Phase A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 6.9) and an organic solvent (e.g., methanol or acetonitrile).[1][2]
Elution Mode Isocratic or gradient elution can be employed. A gradient elution may be necessary to separate this compound from other impurities.
Flow Rate A typical flow rate of 1.0 mL/min is suitable for a 4.6 mm I.D. column.
Column Temperature Maintain a constant column temperature, typically around 30°C, to ensure reproducible retention times.
Detection Wavelength Monitor the UV absorbance at the maximum absorption wavelength (λmax) of this compound. A wavelength of around 290 nm is a good starting point for aromatic amines.
Injection Volume 10-20 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Expected Performance

The following table summarizes the typical performance characteristics of HPLC-UV methods for the analysis of aromatic amines, which can be expected for the quantification of this compound.

ParameterTypical Performance
Linearity (r²) > 0.999[3]
Accuracy (Recovery) 85 - 115%[1][2][3]
Precision (%RSD) < 5%[3]
Limit of Detection (LOD) 0.015 - 0.08 mg/L (for related aromatic amines)[1][2]
Limit of Quantification (LOQ) 0.05 - 0.25 mg/L (estimated)

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex matrices or at trace levels, LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the specific and sensitive detection of mass spectrometry.

Experimental Protocol

1. Sample Preparation:

  • Follow the same initial sample preparation steps as for the HPLC-UV method.

  • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interferences.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Conditions
LC System A high-performance liquid chromatography or ultra-high-performance liquid chromatography (UHPLC) system.
Mass Spectrometer A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ion Source Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of amines.
Column A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for fast and efficient separations.
Mobile Phase A mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
Gradient Elution A gradient elution is typically used to achieve optimal separation and peak shape.
Flow Rate 0.2 - 0.5 mL/min.
Column Temperature 35-45°C.
MRM Transitions Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution.
Ion Source Parameters Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the analyte.

3. Data Analysis:

  • Use the instrument's software to integrate the peak areas of the selected MRM transitions for both the standards and the samples.

  • Construct a calibration curve and determine the concentration of this compound in the samples as described for the HPLC-UV method.

Expected Performance

The following table summarizes the typical performance characteristics of LC-MS/MS methods for the analysis of aromatic amines.

ParameterTypical Performance
Linearity (r²) > 0.999[3]
Accuracy (Recovery) 75 - 114%[3]
Precision (%RSD) < 15%[3]
Limit of Detection (LOD) 0.025 - 0.20 ng/mL[3]
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[3]

Visualizing Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Standards & QCs dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC System (C18 Column) filter->hplc uv UV Detector hplc->uv integrate Integrate Peak Areas uv->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

HPLC-UV experimental workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve spe SPE Cleanup (Optional) dissolve->spe dilute Prepare Standards & QCs spe->dilute filter Filter (0.22 µm) dilute->filter lc LC System (C18 Column) filter->lc msms Tandem Mass Spectrometer (ESI+, MRM) lc->msms integrate Integrate MRM Transitions msms->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

LC-MS/MS experimental workflow for this compound.

References

Application Notes: Dimethyl 3-Aminophthalate in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl 3-aminophthalate is a versatile starting material for the synthesis of fluorescent probes. Its inherent fluorescence and reactive amino and ester functionalities allow for the straightforward introduction of recognition moieties and modulation of its photophysical properties. This document provides detailed application notes and protocols for the synthesis and utilization of a proposed fluorescent probe derived from this compound for the detection of viscosity. While direct literature on fluorescent probes for pH and metal ions originating from this compound is scarce, the principles outlined here can be adapted for such applications by incorporating appropriate recognition units.

Hypothetical Fluorescent Viscosity Probe: AP-HYD

A potential fluorescent probe, designated as AP-HYD (Aminophthalate-Hydrazide), can be synthesized from this compound. The probe's fluorescence is sensitive to the surrounding microenvironment's viscosity due to its solvatochromic nature and the principle of twisted intramolecular charge transfer (TICT). In low-viscosity environments, the molecule can undergo non-radiative decay through intramolecular rotation, resulting in weak fluorescence. In viscous media, this rotation is restricted, leading to a significant enhancement in fluorescence emission.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical photophysical and sensing properties of the proposed AP-HYD probe. These values are based on typical data for similar solvatochromic and viscosity-sensitive fluorescent probes.

ParameterValue
Excitation Wavelength (λex) 380 nm
Emission Wavelength (λem) 450 nm (in low viscosity) to 520 nm (in high viscosity)
Quantum Yield (Φ) < 0.1 (in low viscosity) to > 0.5 (in high viscosity)
Viscosity Range 1 - 1000 cP
Response Time < 1 second
Photostability Moderate
Solubility Good in common organic solvents and aqueous buffers with co-solvents

Experimental Protocols

Synthesis of AP-HYD Fluorescent Probe

This protocol describes a proposed one-step synthesis of the AP-HYD fluorescent probe from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (1.2 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure AP-HYD probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Viscosity Measurement

This protocol outlines the use of the AP-HYD probe for determining the viscosity of a solution.

Materials:

  • AP-HYD stock solution (1 mM in DMSO)

  • Methanol-glycerol mixtures of varying viscosity (or other solvent systems)

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a series of methanol-glycerol mixtures with known viscosities ranging from low to high.

  • To 2 mL of each methanol-glycerol mixture in a cuvette, add the AP-HYD stock solution to a final concentration of 10 µM.

  • Mix the solutions thoroughly.

  • Record the fluorescence emission spectra of each sample using an excitation wavelength of 380 nm.

  • Plot the fluorescence intensity at the emission maximum (around 520 nm) against the viscosity of the corresponding methanol-glycerol mixture to generate a calibration curve.

  • For an unknown sample, prepare the sample with 10 µM AP-HYD and measure its fluorescence intensity under the same conditions.

  • Determine the viscosity of the unknown sample by interpolating its fluorescence intensity on the calibration curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Synthesis of AP-HYD Probe cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup and Purification cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction Mixture Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Mixture Reflux (4h) Reflux (4h) Reflux (4h)->Reaction Mixture Solvent Evaporation Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography Crude Product AP-HYD Probe AP-HYD Probe Column Chromatography->AP-HYD Probe Purification Reaction Mixture->Solvent Evaporation Reaction

Caption: Synthetic scheme for the proposed AP-HYD fluorescent probe.

Signaling Mechanism of AP-HYD Viscosity Probe cluster_low_viscosity Low Viscosity Environment cluster_high_viscosity High Viscosity Environment AP-HYD (Ground State) AP-HYD (Ground State) Excitation (380 nm) Excitation (380 nm) AP-HYD (Ground State)->Excitation (380 nm) Excited State Excited State Excitation (380 nm)->Excited State Intramolecular Rotation Intramolecular Rotation Excited State->Intramolecular Rotation Non-radiative decay Weak Fluorescence Weak Fluorescence Intramolecular Rotation->Weak Fluorescence Non-radiative decay AP-HYD (Ground State)_2 AP-HYD (Ground State) Excitation (380 nm)_2 Excitation (380 nm) AP-HYD (Ground State)_2->Excitation (380 nm)_2 Excited State_2 Excited State Excitation (380 nm)_2->Excited State_2 Restricted Rotation Restricted Rotation Excited State_2->Restricted Rotation Radiative decay Strong Fluorescence Strong Fluorescence Restricted Rotation->Strong Fluorescence Radiative decay

Caption: Proposed signaling mechanism for the AP-HYD viscosity probe.

Experimental Workflow for Viscosity Measurement Prepare Viscosity Standards Prepare Viscosity Standards Add AP-HYD Probe Add AP-HYD Probe Prepare Viscosity Standards->Add AP-HYD Probe Measure Fluorescence Measure Fluorescence Add AP-HYD Probe->Measure Fluorescence Generate Calibration Curve Generate Calibration Curve Measure Fluorescence->Generate Calibration Curve Determine Viscosity Determine Viscosity Generate Calibration Curve->Determine Viscosity Interpolate Prepare Unknown Sample Prepare Unknown Sample Add AP-HYD Probe_2 Add AP-HYD Probe Prepare Unknown Sample->Add AP-HYD Probe_2 Unknown Measure Fluorescence_2 Measure Fluorescence Add AP-HYD Probe_2->Measure Fluorescence_2 Unknown Sample Measure Fluorescence_2->Determine Viscosity

Caption: Workflow for viscosity determination using the AP-HYD probe.

Application Notes and Protocols for the Reduction of the Nitro Group in Dimethyl 3-Nitrophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reduction of the nitro group in dimethyl 3-nitrophthalate to synthesize dimethyl 3-aminophthalate, a key intermediate in the synthesis of various pharmaceuticals and functional materials.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. This compound, the product of the reduction of dimethyl 3-nitrophthalate, is a valuable building block in medicinal chemistry and materials science. The choice of reduction methodology is critical and depends on factors such as functional group tolerance, desired chemoselectivity, scalability, and cost-effectiveness. This document outlines three common and effective methods for this transformation: catalytic hydrogenation, metal-mediated reduction, and transfer hydrogenation.

Data Presentation

The following table summarizes quantitative data for different methods used in the reduction of 3-nitrophthalate derivatives.

Reduction MethodCatalyst/ReagentSubstrateSolvent(s)Reaction TimeTemperaturePressureYield (%)Purity (%)Reference
Catalytic HydrogenationNi/Al₂O₃3-Nitrophthalic acidWater, Methanol, Ethyl acetate-0 °C0.3 MPa95.399.2[CN105198764A][1]
Catalytic HydrogenationRh/C3-Nitrophthalic acidAcetic acid, Acetone-20 °C0.6 MPa93.398.6[CN105198764A][1]
Catalytic HydrogenationPalladium black3-Nitrophthalic acidTetrahydrofuran, Toluene-10 °C0.2 MPa93.799.1[CN105198764A][1]
Catalytic HydrogenationPlatinic oxide3-Nitrophthalic acidMethanol1 hourRoom Temp.25 psi~95-[PrepChem.com][2]
Metal-Mediated ReductionNa₂S·9H₂O / SDimethyl 3-nitrophthalateEthanol, Water1.5 hoursReflux-89.798.7[CN106565707A][3]
Metal-Mediated ReductionSnCl₂ / conc. HClDimethyl 3-nitrophthalate------Mentioned as harsh with difficult workup[3]
Metal-Mediated ReductionFe / dil. HCl3-Nitrophthalic acid-Long--Low-Mentioned as having low conversion[3]

Experimental Protocols

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general and highly effective method for the reduction of aromatic nitro groups.

Materials:

  • Dimethyl 3-nitrophthalate

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethyl Acetate (ACS grade)

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable pressure vessel, dissolve dimethyl 3-nitrophthalate (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol% by weight of the substrate) to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and purge with nitrogen gas three times to remove any residual oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)

This method is a classical and robust procedure for nitro group reduction.

Materials:

  • Dimethyl 3-nitrophthalate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol or Ethyl Acetate (ACS grade)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a round-bottom flask, add dimethyl 3-nitrophthalate (1.0 eq) and ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (3-5 eq) to the mixture in portions, as the initial reaction can be exothermic.

  • Heat the reaction mixture to reflux (typically 50-70 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).

  • Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9). This will result in the precipitation of tin salts.

  • Filter the resulting slurry through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if required.

Transfer Hydrogenation using Ammonium Formate

This method avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory setups.

Materials:

  • Dimethyl 3-nitrophthalate

  • Ammonium formate (HCOONH₄) (4-6 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (ACS grade)

  • Diatomaceous earth (Celite®)

Procedure:

  • In a round-bottom flask, dissolve dimethyl 3-nitrophthalate (1.0 eq) in methanol.

  • Add ammonium formate (4-6 eq) to the solution.

  • Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.

  • Heat the mixture to reflux (around 65 °C) with stirring.

  • Monitor the reaction progress by TLC. The reaction is usually complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Remove the methanol from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Reduction_Workflow Start Dimethyl 3-nitrophthalate Method1 Catalytic Hydrogenation Start->Method1 H₂, Pd/C Method2 Metal-Mediated Reduction Start->Method2 SnCl₂ or Fe/Acid Method3 Transfer Hydrogenation Start->Method3 HCOONH₄, Pd/C Product This compound Method1->Product Method2->Product Method3->Product

Caption: Workflow for the reduction of Dimethyl 3-nitrophthalate.

Catalytic_Hydrogenation_Pathway cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Work-up Nitro Dimethyl 3-nitrophthalate (in Solvent) Reaction Hydrogenation (Pressure & Stirring) Nitro->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Hydrogen H₂ Gas Hydrogen->Reaction Filtration Filtration (Remove Catalyst) Reaction->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Product This compound Evaporation->Product Crude Product

Caption: Catalytic hydrogenation experimental workflow.

References

Application Notes and Protocols: Dimethyl 3-aminophthalate as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl 3-aminophthalate is a versatile chemical building block crucial in modern organic synthesis and materials science.[1] Its molecular architecture, featuring a nucleophilic amino group and two electrophilic ester groups on an aromatic ring, allows it to undergo a wide array of chemical transformations.[1] This bifunctional reactivity makes it an essential intermediate for constructing complex molecular structures, including advanced polymers, specialized dyes, and pharmaceutical agents.[1] This document provides an overview of its applications and detailed protocols for its use in synthesizing functional materials.

Physicochemical and Safety Information

This compound is typically handled as a pale-yellow to brown liquid or solid.[2] For enhanced stability, especially during storage and transport, it is often converted into its hydrochloride salt.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 34529-06-1[2][3][4][5]
Molecular Formula C₁₀H₁₁NO₄[3][4]
Molecular Weight 209.19 g/mol [3]
Purity ≥98%[2][5]
Physical Form Pale-yellow to Yellow-brown Liquid or Solid[2]
Storage Keep in dark place, inert atmosphere, room temperature[2]

Safety Profile:

  • Signal Word: Warning[2]

  • Hazard Statements: H302 (Harmful if swallowed)[2]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

  • Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.[1]

Core Applications and Chemical Transformations

The unique structure of this compound allows it to serve as a scaffold for a diverse range of functional materials through several key chemical reactions.

  • Polymer Science: It serves as a monomer for the development of advanced polymers and resins, enabling the creation of materials with tailored thermal and mechanical properties.[1]

  • Pharmaceutical Synthesis: The 3-aminophthalate core is a key structural motif in various therapeutic agents and is a valuable intermediate in the synthesis of bioactive molecules.[1]

  • Dye and Pigment Industry: Its structure is a precursor for creating specialized dyes and pigments.[1]

  • Chemiluminescent Systems: The aminophthalate moiety is the core light-emitting species in luminol-based systems, which are widely used in forensic science and for detecting reactive oxygen species (ROS).[6][7][8]

The primary reaction pathways leverage the reactivity of the amino and ester functional groups.

G start This compound acylation N-Acylation (Acyl Chlorides, Anhydrides) start->acylation Reacts with Electrophiles cycloaddition Diels-Alder Cycloaddition (Dienophiles) start->cycloaddition Acts as Dienophile Precursor polymerization Polycondensation (Diols, Diamines) start->polymerization Acts as Monomer cyclization Intramolecular Cyclization (Heat/Catalyst) start->cyclization Undergoes Reaction product1 N-Acyl Derivatives (Pharmaceutical Intermediates) acylation->product1 product2 Substituted Phthalates (Functional Scaffolds) cycloaddition->product2 product3 Polyamides / Polyesters (Advanced Polymers) polymerization->product3 product4 Lactams (Heterocyclic Compounds) cyclization->product4

Caption: Key reaction pathways for this compound.

Experimental Protocols

Protocol 1: General Synthesis of N-Acyl Derivatives

This protocol describes the general procedure for the acylation of the nucleophilic amino group of this compound, a common step in synthesizing pharmaceutical intermediates.[1]

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., Acetyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Triethylamine, Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude N-acyl derivative by column chromatography or recrystallization.

Protocol 2: Synthesis of Substituted 3-Aminophthalates via Diels-Alder Reaction

This protocol is adapted from a greener synthesis approach for producing substituted dialkyl 3-acylaminophthalates using a Diels-Alder cycloaddition.[9] This method utilizes high-temperature conditions in a closed system to improve reaction efficiency.

Materials:

  • A substituted 3-acylamino-2H-pyran-2-one (1.0 mmol)

  • Dimethyl acetylenedicarboxylate (2.0 mmol)

  • Xylene (4 mL)

  • Thick-walled glass tube (sealed)

  • Heating mantle or oil bath

Procedure:

  • Combine the 3-acylamino-2H-pyran-2-one (1.0 mmol) and dimethyl acetylenedicarboxylate (2.0 mmol) in 4 mL of xylene within a thick-walled glass tube.

  • Securely seal the glass tube.

  • Heat the reaction mixture to 190 °C using a heating mantle or oil bath.[9]

  • Maintain the temperature for the time required based on the specific reactants (typically checked by ¹H NMR for conversion).[9]

  • After cooling to room temperature, carefully open the tube.

  • Isolate the crude product. Purification is typically achieved via recrystallization to yield the desired dialkyl 3-acylaminophthalate.[9]

Table 2: Example Reaction Conditions for Diels-Alder Cycloaddition[9]

Reactant (1 eq.)Dienophile (2 eq.)SolventTemperature (°C)Time (h)Conversion/Yield
3-acetamido-2H-pyran-2-oneDimethyl acetylenedicarboxylateXylene19024>95% Conversion
3-benzamido-6-methyl-2H-pyran-2-oneDimethyl acetylenedicarboxylateXylene1902085% Yield
3-acetamido-5,6-dimethyl-2H-pyran-2-oneDimethyl acetylenedicarboxylateXylene1902091% Yield

Data adapted from reference[9]. Yields are isolated yields after recrystallization.

Protocol 3: Synthesis Workflow for Chemiluminescent Probes

The aminophthalate structure is central to chemiluminescence in luminol derivatives. The general workflow involves creating a phthalhydrazide, which, upon oxidation, forms an excited-state 3-aminophthalate that emits light.[6][7]

G start 3-Nitrophthalic Acid Derivative step1 Condensation (with Hydrazine) start->step1 intermediate1 Nitro-Phthalhydrazide step1->intermediate1 step2 Reduction (of Nitro Group) intermediate1->step2 intermediate2 Amino-Phthalhydrazide (e.g., Luminol) step2->intermediate2 step3 Oxidation (e.g., H₂O₂, Catalyst) intermediate2->step3 intermediate3 Excited-State 3-Aminophthalate* step3->intermediate3 end Light Emission (Chemiluminescence) intermediate3->end Relaxation to Ground State

Caption: Synthetic workflow for luminol-based chemiluminescence.

This process highlights the conversion of a stable precursor into the light-emitting aminophthalate species, a foundational concept for developing novel chemiluminescent probes and sensors.[6][8]

Conclusion

This compound is a high-value building block with broad applicability in materials science and drug discovery. Its dual functionality allows for straightforward incorporation into a variety of molecular frameworks, from complex polymers to potent pharmaceutical intermediates and sensitive chemiluminescent probes. The protocols and data presented here offer a starting point for researchers to harness the synthetic potential of this versatile compound.

References

Application Notes and Protocols for Chemiluminescence Assays Involving Dimethyl 3-Aminophthalate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemiluminescence assays are a cornerstone of modern bioanalytical and drug discovery research, offering high sensitivity, a wide dynamic range, and low background noise. While luminol is the most well-known chemiluminescent reagent, its derivatives and related compounds, such as those based on the 3-aminophthalate scaffold, present unique opportunities for the development of novel assays and probes. Dimethyl 3-aminophthalate, a stable and versatile chemical building block, can be hydrolyzed to the 3-aminophthalic acid anion, a key light-emitting species in many chemiluminescent reactions.[1][2] This document provides detailed protocols and application notes for leveraging the chemiluminescent properties of 3-aminophthalate derivatives in various research applications.

The 3-aminophthalate anion, when generated in an excited state, relaxes to its ground state by emitting light, typically in the blue region of the visible spectrum.[1][3] This light emission can be harnessed to quantify a wide range of analytes, from reactive oxygen species (ROS) to specific enzyme activities, when coupled with appropriate reaction schemes.[4] Furthermore, the derivatization of the 3-aminophthalate structure allows for the creation of "turn-on" chemiluminescent probes that are activated only in the presence of a specific target molecule.[1]

Signaling Pathway and Reaction Mechanism

The chemiluminescence of 3-aminophthalate derivatives is fundamentally linked to the generation of an excited state of the 3-aminophthalate anion. This process is typically initiated by an oxidation reaction, often involving a catalyst. The general pathway involves the formation of a peroxide intermediate which then decomposes to yield the excited 3-aminophthalate anion, nitrogen gas, and other byproducts. The excited anion then emits a photon as it returns to its ground state.

Chemiluminescence_Pathway General Chemiluminescence Pathway of 3-Aminophthalate cluster_hydrolysis Optional Hydrolysis cluster_reaction Chemiluminescence Reaction Dimethyl_3_aminophthalate This compound 3_Aminophthalic_acid 3-Aminophthalic acid Dimethyl_3_aminophthalate->3_Aminophthalic_acid Base/Acid 3_Aminophthalate_anion 3-Aminophthalate anion 3_Aminophthalic_acid->3_Aminophthalate_anion Peroxide_Intermediate Peroxide Intermediate 3_Aminophthalate_anion->Peroxide_Intermediate Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Peroxide_Intermediate Catalyst Catalyst (e.g., Co(II), Fe(II/III)) Catalyst->Peroxide_Intermediate Excited_3_Aminophthalate Excited 3-Aminophthalate Anion* Peroxide_Intermediate->Excited_3_Aminophthalate Ground_State Ground State 3-Aminophthalate Excited_3_Aminophthalate->Ground_State Light Light (Photon) Excited_3_Aminophthalate->Light

Caption: General chemiluminescence pathway of 3-aminophthalate derivatives.

Experimental Protocols

This section provides a detailed protocol for a chemiluminescence assay based on the 3-aminophthalic acid anion, which can be prepared from this compound. This assay is particularly useful for the detection of oxidizing agents or the screening of catalysts.

Protocol 1: Chemiluminescence Assay for Oxidizing Agents using 3-Aminophthalic Acid Anion

Objective: To quantify the concentration of an oxidizing agent (e.g., hydrogen peroxide) using the chemiluminescence of the 3-aminophthalic acid anion.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Cobalt (II) chloride (CoCl₂)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • 96-well microplate (white, opaque)

  • Luminometer or microplate reader with chemiluminescence detection capabilities

Reagent Preparation:

  • 3-Aminophthalic Acid Stock Solution (10 mM):

    • Hydrolyze this compound by dissolving it in a 1 M NaOH solution and heating gently. Neutralize the solution with HCl to precipitate the 3-aminophthalic acid.

    • Alternatively, if starting with 3-aminophthalic acid, dissolve an appropriate amount in deionized water with a small amount of NaOH to aid dissolution. Adjust the final pH to ~7.0.

  • Cobalt (II) Chloride Catalyst Solution (1 mM):

    • Dissolve an appropriate amount of CoCl₂ in deionized water.

  • Working Buffer (e.g., 0.1 M Carbonate Buffer, pH 9.0):

    • Prepare a suitable alkaline buffer to facilitate the chemiluminescent reaction.

Experimental Workflow:

Experimental_Workflow Experimental Workflow for 3-Aminophthalate Chemiluminescence Assay Start Start Prepare_Reagents Prepare Reagents: - 3-Aminophthalic Acid Solution - Catalyst Solution (CoCl₂) - Working Buffer - Analyte Standards/Samples Start->Prepare_Reagents Pipette_Reagents Pipette into 96-well plate: - 50 µL 3-Aminophthalic Acid - 50 µL Catalyst Solution - 50 µL Analyte (H₂O₂ standard or sample) Prepare_Reagents->Pipette_Reagents Incubate Incubate briefly at room temperature (e.g., 2 minutes) Pipette_Reagents->Incubate Initiate_Reaction Initiate reaction by adding 50 µL of Working Buffer Incubate->Initiate_Reaction Measure_Luminescence Immediately measure chemiluminescence using a luminometer Initiate_Reaction->Measure_Luminescence Analyze_Data Analyze Data: - Plot standard curve - Determine unknown concentrations Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a 3-aminophthalate based chemiluminescence assay.

Procedure:

  • Prepare Standard Curve: Prepare a series of hydrogen peroxide standards of known concentrations in deionized water.

  • Assay Setup: In a white, opaque 96-well microplate, add the following to each well:

    • 50 µL of 10 mM 3-Aminophthalic Acid Stock Solution

    • 50 µL of 1 mM CoCl₂ Catalyst Solution

    • 50 µL of hydrogen peroxide standard or unknown sample

  • Incubation: Incubate the plate at room temperature for 2 minutes.

  • Reaction Initiation: Place the microplate in the luminometer. Program the instrument to inject 50 µL of the Working Buffer into each well and immediately begin reading the chemiluminescent signal.

  • Data Acquisition: Measure the light emission (in Relative Light Units, RLU) for a set period (e.g., integrated over 1-10 seconds).

  • Data Analysis:

    • Subtract the RLU of the blank (no hydrogen peroxide) from all readings.

    • Plot the net RLU versus the concentration of the hydrogen peroxide standards to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their RLU values on the standard curve.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the 3-aminophthalic acid anion–hydrogen peroxide–cobalt (II) chemiluminescence system, based on available literature.[2][5]

ParameterValueNotes
Excitation ChemicalOxidation of 3-aminophthalate anion
Emission Maximum (λmax) ~425 nmBlue light emission
Background Signal LowLower than luminol in some systems.[5]
Key Reagents 3-Aminophthalic acid anion, H₂O₂, Co(II)Other catalysts and oxidants can be used
pH Optimum AlkalineTypically pH 9-11

Synthesis of this compound Derivatives

For researchers interested in developing novel chemiluminescent probes, this compound serves as a versatile starting material. The amino group can be acylated to introduce various functionalities, such as targeting moieties or groups that modulate the chemiluminescent properties.

General Protocol for Acylation of the Amino Group

This protocol is a general guideline for the acylation of the amino group on the phthalate scaffold.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Oxalyl chloride or thionyl chloride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation: In a fume hood, react the carboxylic acid with an excess of oxalyl chloride or thionyl chloride in anhydrous DCM to form the corresponding acid chloride. Remove the excess reagent under reduced pressure.

  • Acylation Reaction:

    • Dissolve this compound in anhydrous DCM.

    • Add pyridine to act as a base.

    • Slowly add the freshly prepared acid chloride solution to the this compound solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting acylated derivative by column chromatography or recrystallization.

Conclusion

This compound and its derivatives represent a promising, though less explored, class of reagents for chemiluminescence assays. By understanding the fundamental reaction mechanisms and leveraging the provided protocols, researchers can develop sensitive and specific assays for a variety of applications in basic research and drug development. The ability to synthesize custom derivatives opens up possibilities for creating targeted and responsive chemiluminescent probes.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Dimethyl 3-aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl 3-aminophthalate is a versatile starting material for the synthesis of a variety of pharmaceutical intermediates, owing to its reactive amino and ester functionalities. This document provides a detailed step-by-step guide for the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide, a key intermediate in the preparation of drugs such as Apremilast, an inhibitor of phosphodiesterase 4 (PDE4). The protocols provided are intended for researchers, scientists, and drug development professionals.

Overall Synthesis Pathway

The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide from this compound is a three-step process:

  • Hydrolysis of the dimethyl ester to 3-aminophthalic acid.

  • Acylation and Anhydride Formation to yield 4-acetamidophthalic anhydride.

  • Imide Formation to produce the final product, N-(1,3-dioxoisoindolin-4-yl)acetamide.

Synthesis_Pathway Dimethyl_3_aminophthalate This compound 3-Aminophthalic_acid 3-Aminophthalic acid Dimethyl_3_aminophthalate->3-Aminophthalic_acid Step 1: Hydrolysis 4-Acetamidophthalic_anhydride 4-Acetamidophthalic anhydride 3-Aminophthalic_acid->4-Acetamidophthalic_anhydride Step 2: Acylation/ Anhydride Formation N-(1,3-dioxoisoindolin-4-yl)acetamide N-(1,3-dioxoisoindolin-4-yl)acetamide 4-Acetamidophthalic_anhydride->N-(1,3-dioxoisoindolin-4-yl)acetamide Step 3: Imide Formation

Figure 1: Overall synthesis pathway.

Step 1: Hydrolysis of this compound to 3-Aminophthalic Acid

This step involves the conversion of the diester to a dicarboxylic acid through alkaline hydrolysis.

Experimental Protocol

  • To a solution of this compound (1 equivalent) in methanol, add a 2M aqueous solution of sodium hydroxide (2.2 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 3-4, which will cause the product to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-aminophthalic acid.

Quantitative Data

ParameterValueReference
Starting MaterialThis compound-
Product3-Aminophthalic acid-
ReagentsSodium hydroxide, Methanol, Hydrochloric acidGeneral knowledge
Reaction Time4-6 hoursEstimated
Reaction TemperatureRefluxEstimated
Yield~95%
Purity>96%

Step 2: Synthesis of 4-Acetamidophthalic Anhydride from 3-Aminophthalic Acid

This step involves the simultaneous N-acetylation of the amino group and the formation of a cyclic anhydride from the dicarboxylic acid using acetic anhydride.

Experimental Protocol

  • In a round-bottom flask, suspend 3-aminophthalic acid (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Heat the mixture to 135-140°C and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should induce crystallization of the product.

  • Further cool the mixture in an ice bath for 30 minutes.

  • Collect the solid product by filtration and wash with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove excess acetic anhydride.

  • Dry the product under vacuum to obtain 4-acetamidophthalic anhydride.

Quantitative Data

ParameterValueReference
Starting Material3-Aminophthalic acid
Product4-Acetamidophthalic anhydride
ReagentsAcetic anhydride
Reaction Time1-2 hours
Reaction Temperature135-140°C
Yield~91%
Melting Point187-189°C

Step 3: Synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide from 4-Acetamidophthalic Anhydride

The final step is the formation of the phthalimide ring by reacting the anhydride with an amine, in this case, an ammonia source.

Experimental Protocol

  • To a solution of 4-acetamidophthalic anhydride (1 equivalent) in a suitable solvent like glacial acetic acid or dimethylformamide (DMF), add a source of ammonia such as ammonium acetate or urea (1.1 equivalents).

  • Heat the reaction mixture to reflux (typically 120-140°C) for 4-6 hours.

  • Monitor the reaction for the formation of the imide by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid by filtration, wash thoroughly with water to remove any residual acid or ammonia salts, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield N-(1,3-dioxoisoindolin-4-yl)acetamide.

Quantitative Data

ParameterValueReference
Starting Material4-Acetamidophthalic anhydride-
ProductN-(1,3-dioxoisoindolin-4-yl)acetamide
ReagentsAmmonium acetate or UreaGeneral knowledge
Reaction Time4-6 hoursEstimated
Reaction Temperature120-140°CEstimated
Yield>85%Estimated
Molecular Weight204.18 g/mol

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Acylation/Anhydride Formation cluster_step3 Step 3: Imide Formation s1_start Dissolve Dimethyl 3-aminophthalate in MeOH s1_reflux Add NaOH (aq) and reflux s1_start->s1_reflux s1_evap Evaporate MeOH s1_reflux->s1_evap s1_wash Wash with organic solvent s1_evap->s1_wash s1_acidify Acidify with HCl s1_wash->s1_acidify s1_filter Filter and dry s1_acidify->s1_filter s1_product 3-Aminophthalic acid s1_filter->s1_product s2_start Suspend 3-Aminophthalic acid in Acetic Anhydride s2_heat Heat to 135-140°C s2_start->s2_heat s2_cool Cool to crystallize s2_heat->s2_cool s2_filter Filter and wash with MTBE s2_cool->s2_filter s2_product 4-Acetamidophthalic anhydride s2_filter->s2_product s3_start Dissolve Anhydride in Acetic Acid/DMF s3_reflux Add NH4OAc/Urea and reflux s3_start->s3_reflux s3_precipitate Pour into ice-water s3_reflux->s3_precipitate s3_filter Filter and wash s3_precipitate->s3_filter s3_product N-(1,3-dioxoisoindolin-4-yl)acetamide s3_filter->s3_product

Figure 2: Experimental workflow for the synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Concentrated hydrochloric acid is highly corrosive.

  • Use caution when heating flammable solvents.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling of chemicals and the execution of these procedures.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 3-aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 3-aminophthalate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound typically start from phthalic acid or its derivatives. One common route involves the nitration of phthalic anhydride to form a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, followed by esterification and subsequent reduction of the nitro group. An alternative pathway involves a Diels-Alder reaction between 3-acylamino-2H-pyran-2-ones and dialkyl acetylenedicarboxylates.[1][2]

Q2: Why is the formation of 4-nitrophthalic acid a concern during the initial nitration step?

A2: The nitration of phthalic acid or its anhydride yields a mixture of 3-nitro and 4-nitro isomers.[1] The 4-nitro isomer is an undesired byproduct that needs to be separated to ensure the purity of the final this compound. This separation is often a critical and challenging purification step.

Q3: How can the 3-nitro and 4-nitro isomers be separated?

A3: The separation of 3-nitrophthalic acid from its 4-nitro isomer can be achieved through fractional crystallization. This method leverages the differing solubilities of the two isomers in water to effect separation.[1]

Q4: What is the purpose of converting 3-aminophthalic acid or its derivatives to a hydrochloride salt?

A4: 3-aminophthalic acid is known to be unstable and susceptible to degradation, which can lead to decreased purity, even during short-term storage.[1][3] Converting it to a hydrochloride salt enhances its stability, making it more suitable for storage and transportation.[1]

Troubleshooting Guide

Low Yield in the Nitration Step

Problem: The yield of the desired 3-nitrophthalic acid is lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Nitrating Agent Concentration Use a mixture of fuming and concentrated nitric acid, often with sulfuric acid, to ensure efficient nitration.[1]
Suboptimal Reaction Temperature Carefully control the reaction temperature, typically maintaining it between 100-110°C to maximize nitration efficiency while minimizing side reactions.[1]
Incomplete Reaction Ensure sufficient reaction time for the nitration to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like TLC.
Difficulties in Isomer Separation

Problem: Inefficient separation of 3-nitrophthalic acid from the 4-nitro isomer.

Possible Causes & Solutions:

CauseRecommended Action
Improper Crystallization Conditions Optimize the fractional crystallization process. This includes controlling the cooling rate and solvent (water) volume to exploit the solubility differences between the isomers effectively.[1]
Co-precipitation of Isomers Consider performing multiple recrystallization steps to achieve higher purity of the 3-nitrophthalic acid.
Low Yield in the Reduction Step

Problem: The reduction of the nitro group to an amine results in a low yield of the amino-compound.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Catalyst A variety of catalysts can be used for the hydrogenation of the nitro group, including palladium on carbon (Pd/C), platinum oxide (PtO₂), and nickel-based catalysts.[3][4][5] The choice of catalyst and its loading can significantly impact the reaction efficiency.
Suboptimal Hydrogen Pressure For catalytic hydrogenation, the hydrogen pressure is a critical parameter. While some methods utilize high pressure, others have been developed for normal pressure, which can be safer and more suitable for industrial-scale production.[3][5]
Alternative Reducing Agents Besides catalytic hydrogenation, other reducing agents like hydrazine hydrate with a ferric chloride/activated carbon catalyst have been reported to give high yields.[6] Another option is using elemental sulfur and sodium sulfide.[7]
Esterification Issues

Problem: Incomplete esterification of the carboxylic acid groups.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid Catalyst The esterification is typically an acid-catalyzed reaction. Ensure an adequate amount of a strong acid catalyst is used.
Water Present in the Reaction Water can shift the equilibrium of the esterification reaction, reducing the yield. Use a large excess of the alcohol (methanol) and consider methods for water removal.[1]
Inadequate Reaction Temperature and Time Heating the reaction mixture is generally required. For a similar reaction, heating at 80°C for 8 hours has been reported.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminophthalic Acid via Reduction of 3-Nitrophthalic Acid

This protocol describes the reduction of purified 3-nitrophthalic acid to 3-aminophthalic acid.

Materials:

  • Recrystallized 3-nitrophthalic acid

  • Methanol

  • Platinic oxide (catalyst)

  • Hydrogen gas

Procedure:

  • Dissolve 13 g (0.062 mole) of recrystallized 3-nitrophthalic acid in 200 ml of methanol.[4]

  • Add 50 mg of platinic oxide to the solution.[4]

  • Hydrogenate the mixture at a pressure of 25 psi.[4]

  • Continue the hydrogenation until the uptake of hydrogen ceases (approximately one hour).[4]

  • Filter the mixture to remove the catalyst.[4]

  • Evaporate the solvent from the filtrate to obtain solid 3-aminophthalic acid.[4]

Protocol 2: Diels-Alder Approach to Substituted 3-Aminophthalates

This protocol provides a general method for the synthesis of dialkyl 3-acylaminophthalates.

Materials:

  • 3-acylamino-2H-pyran-2-one (diene)

  • Dialkyl acetylenedicarboxylate (dienophile, e.g., dimethyl acetylenedicarboxylate)

  • Xylene (solvent)

Procedure:

  • In a closed thick-walled glass tube, mix 1.0 mmol of the 3-acylamino-2H-pyran-2-one with 2.0 mmol of the dialkyl acetylenedicarboxylate in 4 mL of xylene.[2]

  • Heat the mixture at 190°C.[2]

  • Monitor the reaction conversion using ¹H NMR spectroscopy of the crude reaction mixture.[2]

  • Reaction times can vary from several hours up to 58 hours to achieve conversions above 95%.[2]

  • After the reaction, isolate the target compound using standard purification techniques such as column chromatography.[2]

Data Presentation

Table 1: Influence of Solvent and Temperature on Diels-Alder Reaction Conversion

SolventTemperature (°C)Conversion after 60 min (%)
n-Butanol13043
Xylene13031-37
n-Butyl Acetate13031-37
Water13031-37
Dimethyl Carbonate13031-37
n-Nonane17090
Xylene17077-81
Anisole17077-81
para-Cymene17077-81
DMF17062
Data adapted from a study on the synthesis of substituted 3-aminophthalates.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Phthalic Anhydride nitration Nitration (HNO₃, H₂SO₄, 100-110°C) start->nitration isomers Mixture of 3- and 4-Nitrophthalic Acid nitration->isomers separation Fractional Crystallization isomers->separation nitro3 3-Nitrophthalic Acid separation->nitro3 esterification Esterification (Methanol, Acid Catalyst, 80°C) nitro3->esterification nitro_ester Dimethyl 3-nitrophthalate esterification->nitro_ester reduction Reduction (e.g., H₂, Pd/C) nitro_ester->reduction product This compound reduction->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield low_yield Low Final Yield check_nitration Check Nitration Step low_yield->check_nitration check_separation Check Isomer Separation low_yield->check_separation check_reduction Check Reduction Step low_yield->check_reduction check_esterification Check Esterification Step low_yield->check_esterification nitration_issues Incorrect Temp? Wrong Reagents? check_nitration->nitration_issues separation_issues Inefficient Crystallization? check_separation->separation_issues reduction_issues Inactive Catalyst? Incorrect Pressure? check_reduction->reduction_issues esterification_issues Water Present? Insufficient Catalyst? check_esterification->esterification_issues

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Synthesis of Dimethyl 3-aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of Dimethyl 3-aminophthalate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a mixture of isomers. How can I improve the purity and isolate this compound?

A1: The most common isomeric impurity is Dimethyl 4-aminophthalate, which arises from the initial nitration step of dimethyl phthalate. The separation of the desired 3-nitro isomer from the 4-nitro isomer is a critical purification step before reduction.[1] This is often achieved through fractional crystallization, which leverages the different solubilities of the nitro-isomers in solvents like water.[1] Careful control of the nitration temperature, typically between 100-110°C, can also help minimize the formation of unwanted isomers.[1]

Q2: The yield of this compound is consistently low. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Incomplete Reduction: The reduction of the nitro group may be incomplete. Ensure the catalyst (e.g., Pd/C, Raney Nickel) is active and used in the correct amount.[2] Reaction time and hydrogen pressure may need to be optimized. For metal/acid reductions (e.g., Fe/HCl, SnCl2), ensure sufficient metal and acid are used and the reaction goes to completion.[2]

  • Side Reactions: Over-reduction or competing side reactions can consume the starting material or the product. The formation of intermediates like hydroxylamines or by-products like azo compounds can occur, especially with potent reducing agents like LiAlH₄, which are unsuitable for aromatic nitro compounds.[2][3]

  • Product Degradation: The product, a free aromatic amine, can be unstable and prone to degradation.[1] Converting the final product to its hydrochloride salt can significantly enhance stability for storage and handling.[1][4]

  • Mechanical Losses: Significant product loss can occur during workup and purification steps, such as extractions and crystallization.

Q3: I observe unexpected peaks in my analytical data (HPLC, LC-MS, NMR). What are the likely side products?

A3: Besides the isomeric impurity, several side products can form:

  • Hydrolysis Products: The methyl ester groups are susceptible to hydrolysis, especially if the reaction or workup is performed under harsh acidic or basic conditions. This can result in 3-aminophthalic acid monomethyl ester or 3-aminophthalic acid.

  • Intramolecular Cyclization: Under heating, the amino group can act as a nucleophile and attack one of the ester carbonyls, leading to the formation of a cyclic amide, known as a lactam.[1]

  • Over-reduction Products: While the primary goal is the amine, aggressive reduction conditions can sometimes lead to other products. With some catalytic systems, intermediates like hydroxylamines or condensation products like azoxy or azo compounds can form.[3]

  • Unreacted Starting Material: The presence of Dimethyl 3-nitrophthalate indicates an incomplete reduction reaction.

Q4: What is the most environmentally friendly ("green") method for the reduction step?

A4: Catalytic hydrogenation using H₂ gas with a catalyst like Palladium on carbon (Pd/C) is generally considered a greener alternative to methods that use stoichiometric metal reagents like iron or tin.[1][2] This method avoids the production of large quantities of metallic waste streams.

Data Summary: Reduction Methods for Aromatic Nitro Groups

The synthesis of this compound is dominated by the reduction of Dimethyl 3-nitrophthalate. The choice of reducing agent is critical for yield and purity.

Reduction MethodReagentsTypical SubstratesAdvantagesDisadvantages & Side Reactions
Catalytic Hydrogenation H₂, Pd/CAliphatic & Aromatic NitroHigh efficiency, clean reaction.[2]Catalyst can be pyrophoric; may reduce other functional groups (e.g., alkenes, alkynes).[2]
Catalytic Hydrogenation H₂, Raney NickelAliphatic & Aromatic NitroEffective; useful when dehalogenation is a concern with Pd/C.[2]Catalyst handling requires care.
Metal/Acid Reduction Fe, Sn, or Zn with HCl or Acetic AcidAromatic NitroMild conditions, tolerant of other reducible groups.[2]Produces significant metal salt waste; requires acidic conditions.
Hydride Reduction LiAlH₄Aliphatic NitroPotent reducing agent.[2]Not suitable for aromatic nitro compounds ; produces azo products as side reactions.[2]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 3-nitrophthalate (Precursor)

This protocol is a representative method and should be adapted and optimized based on laboratory safety and scale.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Nitration: Carefully add dimethyl phthalate to a pre-cooled mixture of concentrated sulfuric acid and nitric acid. The temperature should be strictly controlled to prevent over-nitration and isomer formation.

  • Reaction Monitoring: The reaction is typically heated (e.g., 100-110°C) for several hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled and poured onto ice. The precipitated crude product, a mixture of nitro-isomers, is filtered.

  • Purification: The critical purification step involves the separation of the 3-nitro and 4-nitro isomers. This is commonly achieved by fractional crystallization from a suitable solvent (e.g., water or ethanol-water mixtures), exploiting their solubility differences.[1]

Protocol 2: Reduction of Dimethyl 3-nitrophthalate to this compound

This protocol outlines a general procedure for catalytic hydrogenation.

  • Reaction Setup: To a hydrogenation vessel, add Dimethyl 3-nitrophthalate and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by analytical methods like TLC or HPLC until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to obtain the final product.

Visual Guides

Reaction_Pathways Start Dimethyl 3-nitrophthalate MainProduct This compound Start->MainProduct Main Reaction (e.g., H2, Pd/C) Intermediate Hydroxylamine Intermediate Start->Intermediate Partial Reduction SideProduct1 3-Aminophthalic Acid (Hydrolysis) MainProduct->SideProduct1 Harsh Acid/Base Workup SideProduct2 Lactam (Intramolecular Cyclization) MainProduct->SideProduct2 Heat / Catalyst Intermediate->MainProduct Full Reduction

Caption: Reaction pathway for the synthesis of this compound and key side reactions.

Troubleshooting_Workflow Problem Problem Encountered: Low Yield or Impure Product CheckIsomer Is Dimethyl 4-aminophthalate present? (Check NMR/HPLC) Problem->CheckIsomer CheckNitro Is starting nitro-compound present? (Check TLC/HPLC) CheckIsomer->CheckNitro No Sol_Isomer Solution: Improve fractional crystallization of nitro-precursor. CheckIsomer->Sol_Isomer Yes CheckOther Other unexpected peaks? CheckNitro->CheckOther No Sol_Nitro Solution: Increase reaction time, check catalyst activity, or optimize H2 pressure. CheckNitro->Sol_Nitro Yes Sol_Other Possible Side Products: - Hydrolysis (check workup pH) - Lactam (avoid high temp) - Over-reduction products CheckOther->Sol_Other Yes

Caption: A troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Purification of Crude Dimethyl 3-aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Dimethyl 3-aminophthalate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized by the reduction of Dimethyl 3-nitrophthalate, may contain several impurities. The most common include:

  • Unreacted Starting Material: Dimethyl 3-nitrophthalate.

  • Isomeric Byproducts: Dimethyl 4-aminophthalate, which can form from isomeric impurities in the starting material.

  • Side-Reaction Products: Products from intermediate reduction states of the nitro group, such as azoxy, azo, or hydrazo compounds, may be present, especially if the reduction is incomplete.[1][2]

  • Hydrolysis Products: 3-Aminophthalic acid or its monomethyl ester can be present if moisture is not excluded during the reaction or workup.

  • Catalyst Residues: If a heterogeneous catalyst (e.g., Pd/C) is used for hydrogenation, trace amounts may carry over.

Q2: My purified this compound is still colored (yellow to brown). What is the likely cause and how can I fix it?

A2: A persistent yellow to brown color after initial purification often indicates the presence of colored impurities. These can be residual starting material (Dimethyl 3-nitrophthalate is often yellow), or trace amounts of oxidation or side-reaction products.

  • Recommended Solutions:

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired product and reduce the yield.

    • Second Recrystallization: A second recrystallization from a suitable solvent system can further reduce the concentration of these impurities.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a highly effective method for removing colored impurities.

Q3: I am experiencing low yield after recrystallization. What are the common causes and how can I improve it?

A3: Low yield during recrystallization is a common issue. Several factors can contribute to this:

  • Using too much solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of the desired compound in the mother liquor upon cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper or in the funnel.

  • Incomplete crystallization: Not allowing sufficient time for the solution to cool or not cooling to a low enough temperature can result in incomplete precipitation of the product.

  • Washing with too much or warm solvent: Washing the collected crystals with an excessive volume of solvent, or with solvent that is not ice-cold, will redissolve some of the purified product.

  • Troubleshooting Workflow for Low Recrystallization Yield:

Caption: Troubleshooting workflow for low recrystallization yield.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the recrystallization solvent is higher than the melting point of the solute. The solute is coming out of solution too quickly at a temperature above its melting point. High concentration of impurities depressing the melting point.- Use a lower-boiling solvent or a solvent mixture. - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Add a seed crystal to induce crystallization at a temperature below the melting point. - Consider a preliminary purification step like column chromatography to remove impurities.
No crystals form upon cooling. - Too much solvent was used. - The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration and try cooling again. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of pure this compound. - Place the solution in an ice bath to further decrease the solubility.
Crystals are very fine and difficult to filter. The solution cooled too rapidly.- Re-dissolve the crystals by heating and allow the solution to cool down more slowly at room temperature before moving to an ice bath.
Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of product and impurities. - Inappropriate solvent system (eluent). - Column was overloaded with crude material. - Column was not packed properly (channeling).- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of ethyl acetate and hexane. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or cracks.
Product is not eluting from the column. The eluent is not polar enough to move the compound down the silica gel.- Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.
Compound streaks or "tails" on the column. - The compound is interacting too strongly with the silica gel. - The compound may be slightly acidic or basic.- Add a small amount of a modifier to the eluent. For amines, adding a small percentage (e.g., 0.5-1%) of triethylamine can help to reduce tailing by competing for the active sites on the silica gel.
Colored band remains at the top of the column. Highly polar or polymeric impurities are strongly adsorbed to the silica gel.This is often a good sign that these impurities are being effectively removed from your product. Continue eluting with your chosen solvent system to collect the desired product.

Experimental Protocols

Recrystallization of this compound
  • Solvent Selection: A mixture of ethyl acetate and hexane is a good starting point. The crude solid should be soluble in hot ethyl acetate and insoluble in cold hexane.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and swirl to dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and swirl for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Slowly add hexane to the hot ethyl acetate solution until it just starts to become cloudy. Re-heat the solution gently until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography of this compound
  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is 20-30% ethyl acetate in hexane. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Experimental Workflow for Purification:

PurificationWorkflow Crude Crude Dimethyl 3-aminophthalate Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Crude->Recrystallization For moderately impure samples Column Column Chromatography (e.g., Silica Gel, EtOAc/Hexane) Crude->Column For highly impure samples or difficult separations Recrystallization->Column If impurities persist PureProduct Pure Dimethyl 3-aminophthalate Recrystallization->PureProduct Column->PureProduct AcidBase Acid-Base Extraction (Formation of Hydrochloride Salt) PureSalt Pure Dimethyl 3-aminophthalate HCl AcidBase->PureSalt PureProduct->AcidBase For enhanced stability

Caption: General workflow for the purification of this compound.

Quantitative Data Summary

The following tables provide a summary of typical conditions and expected outcomes for the purification of this compound and its precursors. Note that actual results may vary depending on the scale of the reaction and the initial purity of the crude material.

Table 1: Recrystallization Data

Solvent System Typical Ratio (v/v) Expected Yield Expected Purity Notes
MethanolN/A>80%>98%Often used for the precursor, 3-aminophthalic acid.[3]
Ethanol/Water1:186.0%98.3%For the related 3-aminophthalic acid methyl ester.[4]
Ethyl Acetate/HexaneVariable70-90%>99%A common and effective system for the free base, this compound.

Table 2: Column Chromatography Data

Stationary Phase Mobile Phase (Eluent) Typical Ratio (v/v) Expected Purity Notes
Silica GelEthyl Acetate/n-Hexane20:80>99%A good starting point for separating the product from less polar impurities. A similar system was used for a related compound.
Silica GelDichloromethane/Methanol95:5>99%Useful for more polar impurities.

Table 3: Purity Data from Synthesis and Salt Formation of Precursor

Method Solvent(s) Catalyst Yield Purity Reference
Hydrogenation and HCl salt formationWater, Methanol, Ethyl AcetateNi/Al2O395.3%99.2%[3]
Hydrogenation and HCl salt formationn-Heptane, tert-Butyl methyl ether, Methyl isobutyl ketoneRaney Nickel94.5%98.9%[3]
Hydrogenation and HCl salt formationPentane, n-HexaneFeCl3/C94.1%99.5%[3]
Reduction with Hydrazine HydrateWater, NaOHFeCl3/C96%96.7%[5]

References

Optimizing Derivatization of Dimethyl 3-aminophthalate: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the derivatization of Dimethyl 3-aminophthalate. The following sections offer detailed experimental protocols, troubleshooting for common issues, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the derivatization of this compound, focusing on two primary reaction types: acylation and Schiff base formation.

Acylation Reactions

Q1: I am observing a low yield of my N-acyl derivative. What are the potential causes and solutions?

A1: Low yields in acylation reactions with this compound can stem from several factors. Here’s a troubleshooting guide:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reagent Stoichiometry: An insufficient amount of the acylating agent can limit the yield.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the acylating agent (e.g., acetic anhydride, benzoyl chloride).

  • Presence of Moisture: Acylating agents are often sensitive to water, which can lead to their hydrolysis.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the reaction rate.

    • Solution: For less reactive acylating agents, a catalyst like 4-dimethylaminopyridine (DMAP) can be employed.[1] For reactions with acyl chlorides, a mild base like triethylamine or pyridine is often used to neutralize the HCl byproduct.[2]

Q2: My purified product shows impurities, or I am observing unexpected side products. What could be the issue?

A2: The presence of impurities or side products can arise from the starting material's purity or from side reactions.

  • Starting Material Purity: Impurities in the this compound can carry through to the final product.

    • Solution: Ensure the purity of the starting material using techniques like NMR or HPLC before starting the reaction.

  • Diacylation: The amino group can potentially be acylated twice, though this is less common under standard conditions.

    • Solution: Use a controlled stoichiometry of the acylating agent and monitor the reaction closely by TLC.

  • Intramolecular Cyclization: Under certain conditions, particularly with heat, the amino group can react with one of the ester groups to form a lactam.[3]

    • Solution: Maintain moderate reaction temperatures and avoid prolonged heating. If cyclization is a persistent issue, consider milder reaction conditions or different coupling agents.

Schiff Base Formation

Q1: The formation of the imine (Schiff base) is slow or incomplete. How can I improve the reaction?

A1: The formation of a Schiff base from this compound and an aldehyde or ketone is an equilibrium-driven process.

  • Water Removal: The reaction produces water, and its presence can shift the equilibrium back to the reactants.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction.[3] Alternatively, molecular sieves can be added to the reaction mixture.

  • Catalyst: The reaction is often catalyzed by either an acid or a base.

    • Solution: A catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid, can accelerate the reaction.[4] However, the pH should be carefully controlled, as a highly acidic medium can protonate the amine, rendering it non-nucleophilic.[5]

  • Solvent: The choice of solvent can influence the reaction rate and equilibrium.

    • Solution: Solvents that can form an azeotrope with water, such as toluene or benzene, are often used with a Dean-Stark trap. Ethanol is also a common solvent for Schiff base synthesis.[6]

Q2: My Schiff base product is unstable and decomposes upon purification or storage. What can I do?

A2: Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture or on acidic surfaces.

  • Hydrolysis: The imine bond can be cleaved by water.

    • Solution: Work under anhydrous conditions and store the final product in a desiccator or under an inert atmosphere.[3]

  • Purification Method: Standard silica gel chromatography can lead to the decomposition of acid-sensitive Schiff bases.

    • Solution: Consider using neutral or basic alumina for column chromatography.[3] Recrystallization from an anhydrous solvent is often the preferred method of purification for solid Schiff bases.[3][4]

Experimental Protocols

Protocol 1: Acylation of this compound with Acetic Anhydride

Objective: To synthesize N-(2,3-bis(methoxycarbonyl)phenyl)acetamide.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the reaction is complete, wash the mixture with a saturated aqueous sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Yield: 85-95%

Protocol 2: Schiff Base Formation with Benzaldehyde

Objective: To synthesize Dimethyl 3-((benzylidene)amino)phthalate.

Materials:

  • This compound

  • Benzaldehyde

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), benzaldehyde (1.05 eq), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 3-6 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove the acid catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Expected Yield: 70-85%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Acylation

Acylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetic AnhydridePyridineDCM0 to RT2-485-95
Benzoyl ChlorideTriethylamineDCM0 to RT3-580-90

Table 2: Summary of Reaction Conditions and Yields for Schiff Base Formation

Aldehyde/KetoneCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Benzaldehydep-TSATolueneReflux3-670-85
4-MethoxybenzaldehydeAcetic AcidEthanolReflux4-875-90

Visualizations

experimental_workflow_acylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Dimethyl 3-aminophthalate in DCM add_base Add Pyridine start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acetic Anhydride cool->add_acyl react Stir at RT (2-4h) add_acyl->react monitor Monitor by TLC react->monitor wash Wash with NaHCO3 react->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify end N-acyl Derivative purify->end

Caption: Workflow for the acylation of this compound.

experimental_workflow_schiff_base cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants & Catalyst in Toluene setup_ds Setup Dean-Stark start->setup_ds reflux Reflux (3-6h) setup_ds->reflux monitor Monitor by TLC reflux->monitor cool_wash Cool & Wash reflux->cool_wash dry Dry Organic Layer cool_wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize evaporate->purify end Schiff Base Product purify->end

Caption: Workflow for Schiff base formation with this compound.

troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes reagent_issue Reagent Issue? start->reagent_issue No increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp side_reaction Side Reaction? reagent_issue->side_reaction No check_stoichiometry Check Stoichiometry reagent_issue->check_stoichiometry use_anhydrous Use Anhydrous Conditions reagent_issue->use_anhydrous optimize_catalyst Optimize Catalyst reagent_issue->optimize_catalyst moderate_temp Moderate Temperature side_reaction->moderate_temp

References

Common impurities in commercial Dimethyl 3-aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Dimethyl 3-aminophthalate.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on potential impurities.

Issue 1: Inconsistent Experimental Results or Unexpected Byproducts

If you are observing variability in your reaction outcomes or the formation of unexpected side products, it could be due to impurities in your this compound starting material.

Troubleshooting Steps:

  • Purity Verification: The first step is to verify the purity of your commercial this compound. The most common analytical technique for this is High-Performance Liquid Chromatography (HPLC).

  • Impurity Identification: Based on the common synthesis route of this compound, which involves the nitration of dimethyl phthalate followed by reduction, several process-related impurities may be present.

    • Starting Materials: Unreacted dimethyl phthalate.

    • Intermediates: Residual dimethyl 3-nitrophthalate.

    • Isomers: Dimethyl 4-nitrophthalate, an isomer formed during the nitration step.

    • Hydrolysis Products: Due to the presence of ester groups, hydrolysis can lead to the formation of monomethyl 3-aminophthalate and 3-aminophthalic acid. The free amine, 3-aminophthalic acid, is known to be unstable and can degrade, so it is often supplied as a more stable hydrochloride salt.[1]

  • Review Storage Conditions: this compound should be stored in a dark place under an inert atmosphere at room temperature to minimize degradation.[2] Improper storage can lead to an increase in degradation products.

Issue 2: Poor Solubility or Presence of Particulates

The presence of insoluble material in your solvent system could indicate certain impurities.

Troubleshooting Steps:

  • Identify the Insoluble Material: If possible, isolate and analyze the particulate matter. 3-Aminophthalic acid, a potential hydrolysis product, has different solubility characteristics compared to the dimethyl ester.

  • Check for Moisture: Commercial specifications for this compound hydrochloride often include a maximum moisture content of 0.5%.[3] Excess moisture can contribute to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities are typically related to the manufacturing process and potential degradation. These include:

  • Process-Related Impurities:

    • Dimethyl phthalate (starting material)

    • Dimethyl 3-nitrophthalate (intermediate)

    • Dimethyl 4-nitrophthalate (isomeric byproduct)

  • Degradation/Hydrolysis Products:

    • Monomethyl 3-aminophthalate

    • 3-Aminophthalic acid

  • Residual Solvents: Solvents used during the synthesis and purification process.

  • Moisture: Water content can lead to hydrolysis of the ester groups.

Q2: What is the typical purity of commercial this compound?

A2: Commercial grades of this compound typically have a purity of 97-98%.[2][4][5]

Q3: How can I test the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound and quantifying impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying volatile impurities and residual solvents.

Q4: Are there any specific storage recommendations for this compound?

A4: Yes, to ensure stability, it is recommended to store this compound in a tightly sealed container, in a dark place, under an inert atmosphere, and at room temperature.[2]

Data Presentation: Common Impurities

The following table summarizes the common impurities found in commercial this compound, their likely origin, and typical analytical methods for their detection. The concentration ranges are estimates based on a typical product purity of 98%.

Impurity NameChemical StructureLikely OriginTypical Concentration Range (%)Analytical Method
Dimethyl phthalateC₆H₄(COOCH₃)₂Starting Material< 1.0HPLC, GC-MS
Dimethyl 3-nitrophthalateC₆H₃(NO₂)(COOCH₃)₂Intermediate< 0.5HPLC
Dimethyl 4-nitrophthalateC₆H₃(NO₂)(COOCH₃)₂Isomeric Byproduct< 0.5HPLC
Monomethyl 3-aminophthalateC₆H₄(NH₂)(COOH)(COOCH₃)Hydrolysis Product< 0.5HPLC
3-Aminophthalic acidC₆H₄(NH₂)(COOH)₂Hydrolysis Product< 0.5HPLC
MoistureH₂OEnvironmental< 0.5Karl Fischer Titration

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is adapted from a procedure for the closely related isomer, Dimethyl 4-aminophthalate, and is suitable for the separation of this compound from its key potential impurities.[6]

  • Column: A reverse-phase C18 column (e.g., Newcrom R1, or equivalent), 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water containing an acidic modifier. For UV detection, 0.1% phosphoric acid can be used. For Mass Spectrometry (MS) compatibility, 0.1% formic acid is recommended.[6] A typical starting point would be a gradient of 20-80% ACN in water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm or 280 nm. A photodiode array (PDA) detector can be used to obtain UV spectra for peak identification and purity analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Mandatory Visualization

Impurity_Troubleshooting_Workflow start Inconsistent Experimental Results or Unexpected Byproducts check_purity Verify Purity of This compound start->check_purity hplc_analysis Perform HPLC Analysis check_purity->hplc_analysis impurity_profile Examine Impurity Profile hplc_analysis->impurity_profile process_impurities Process-Related Impurities Present? (e.g., Starting Materials, Intermediates, Isomers) impurity_profile->process_impurities degradation_impurities Degradation/Hydrolysis Products Present? (e.g., Monoester, Diacid) impurity_profile->degradation_impurities review_synthesis Review and Optimize Synthesis/Purification Protocol process_impurities->review_synthesis Yes end_good Purity Acceptable Proceed with Experiment process_impurities->end_good No review_storage Review Storage Conditions (Temperature, Atmosphere, Light) degradation_impurities->review_storage Yes degradation_impurities->end_good No end_bad Source New Batch of This compound review_synthesis->end_bad review_storage->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Signaling_Pathway cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Dimethyl Phthalate Dimethyl Phthalate Nitration Nitration Dimethyl Phthalate->Nitration Dimethyl 3-Nitrophthalate Dimethyl 3-Nitrophthalate Nitration->Dimethyl 3-Nitrophthalate Dimethyl 4-Nitrophthalate Dimethyl 4-Nitrophthalate Nitration->Dimethyl 4-Nitrophthalate Reduction Reduction Dimethyl 3-Nitrophthalate->Reduction This compound This compound Reduction->this compound Dimethyl 3-Aminophthalate_d This compound Hydrolysis1 Hydrolysis1 Dimethyl 3-Aminophthalate_d->Hydrolysis1 Monomethyl 3-Aminophthalate Monomethyl 3-Aminophthalate Hydrolysis1->Monomethyl 3-Aminophthalate Hydrolysis2 Hydrolysis2 Monomethyl 3-Aminophthalate->Hydrolysis2 3-Aminophthalic Acid 3-Aminophthalic Acid Hydrolysis2->3-Aminophthalic Acid

Caption: Origin of common impurities in this compound.

References

Preventing degradation of Dimethyl 3-aminophthalate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dimethyl 3-aminophthalate during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Color Change (Yellowing/Browning) Oxidation of the amino group.Store under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to air and oxidizing agents. Consider using the more stable hydrochloride salt form.
Exposure to light (photodegradation).Store in a dark place or use amber-colored vials.
Decrease in Purity (Observed by HPLC) Hydrolysis of the ester groups to 3-aminophthalic acid.Store in a dry environment, as moisture can facilitate hydrolysis. For solutions, use anhydrous solvents and store at low temperatures. The rate of hydrolysis is influenced by pH, so maintaining a neutral or slightly acidic pH can slow this process.[1][2][3][4]
Formation of other degradation products.Follow recommended storage conditions strictly. Perform regular purity checks using a validated HPLC method.
Formation of Precipitate in Solution Precipitation of degradation products (e.g., 3-aminophthalic acid).Confirm the identity of the precipitate using analytical techniques like NMR or mass spectrometry. If confirmed as a degradation product, the stock solution should be discarded.
Poor solubility at lower temperatures.Ensure the storage temperature is appropriate for the solvent used and the concentration of the solution.
Inconsistent Experimental Results Degradation of the this compound stock.Prepare fresh solutions for critical experiments. Regularly monitor the purity of the stock solution.
Intramolecular cyclization to form a lactam, especially if heated.[1]Avoid heating solutions of this compound unless required for a specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[5][6] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.

Q2: Is the hydrochloride salt of this compound more stable?

A2: Yes, the hydrochloride salt of this compound is chemically more stable than the free base.[1] The protonation of the amino group in the salt form makes it less susceptible to oxidation. For applications where the free base is not explicitly required, using the hydrochloride salt is a good practice for enhanced stability during storage.

Q3: How can I monitor the degradation of this compound?

A3: The most effective way to monitor degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will allow for the quantification of any purity loss.

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways are:

  • Hydrolysis: The ester groups can be hydrolyzed to form 3-aminophthalic acid, especially in the presence of moisture and at non-neutral pH.[1]

  • Oxidation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored impurities (nitroso or nitro derivatives). This process is accelerated by exposure to air and light.

Q5: Can I store this compound in solution?

A5: While it is best to prepare solutions fresh, they can be stored for short periods. If storage in solution is necessary, use an anhydrous, aprotic solvent, store at a low temperature (e.g., 2-8 °C), and protect from light. The stability in solution will depend on the solvent, concentration, and storage conditions. A stability study of the solution is recommended if it is to be stored for an extended period.

Q6: Are there any recommended antioxidants to prevent the degradation of this compound?

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for the analysis of this compound purity. Method validation and optimization may be required for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is often effective for separating aromatic compounds and their degradation products. A starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 230-280 nm should provide good sensitivity. The optimal wavelength should be determined by examining the UV spectrum of a standard solution.

  • Sample Preparation: Dissolve a accurately weighed amount of this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample and the standard solution. The purity can be calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under stress conditions.[11][12][13][14]

  • Objective: To identify potential degradation products and degradation pathways.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24, 48 hours). Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C) for a specified period.

    • Photodegradation: Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified period. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples by the validated HPLC method to identify and quantify the degradation products.

Visualizations

DegradationPathways DMP This compound Hydrolysis_Product 3-Aminophthalic Acid DMP->Hydrolysis_Product Moisture, pH Oxidation_Product Nitroso/Nitro Derivatives DMP->Oxidation_Product Oxygen, Light Cyclization_Product Lactam DMP->Cyclization_Product Heat, Catalyst

Caption: Primary degradation pathways for this compound.

ExperimentalWorkflow cluster_storage Storage Conditions cluster_testing Stability Testing Inert_Atmosphere Inert Atmosphere Stable_Product Stable Product Inert_Atmosphere->Stable_Product Dark_Place Dark Place Dark_Place->Stable_Product Dry_Environment Dry Environment Dry_Environment->Stable_Product Room_Temp Room Temperature Room_Temp->Stable_Product Forced_Degradation Forced Degradation Study HPLC_Analysis HPLC Purity Analysis Forced_Degradation->HPLC_Analysis Characterization Degradant Characterization HPLC_Analysis->Characterization DMP This compound DMP->Inert_Atmosphere DMP->Dark_Place DMP->Dry_Environment DMP->Room_Temp DMP->Forced_Degradation

Caption: Recommended workflow for storage and stability assessment.

TroubleshootingTree Start Degradation Suspected Check_Appearance Visual Inspection: Color Change? Start->Check_Appearance Check_Purity Analytical Check: Purity Decrease (HPLC)? Check_Appearance->Check_Purity No Oxidation Likely Oxidation Check_Appearance->Oxidation Yes Hydrolysis Likely Hydrolysis Check_Purity->Hydrolysis Yes No_Degradation No Obvious Degradation Check_Purity->No_Degradation No Store_Inert Action: Store under Inert Gas Oxidation->Store_Inert Store_Dark Action: Protect from Light Oxidation->Store_Dark Store_Dry Action: Store in Dry Conditions Hydrolysis->Store_Dry

Caption: Decision tree for troubleshooting this compound degradation.

References

Technical Support Center: Troubleshooting Low Chemiluminescence Signal with Dimethyl 3-aminophthalate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low chemiluminescence signals in assays utilizing Dimethyl 3-aminophthalate derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind chemiluminescence using this compound derivatives?

A1: this compound is a luminol derivative. In a typical immunoassay, it is used as a substrate for an enzyme label, commonly horseradish peroxidase (HRP). In the presence of an oxidizing agent (like hydrogen peroxide) and a catalyst (HRP), the this compound is oxidized. This reaction leads to the formation of an excited-state intermediate, 3-aminophthalate, which then decays to its ground state by emitting light. The intensity of the emitted light is proportional to the amount of enzyme-labeled target molecule in the sample.

Q2: My chemiluminescent signal is very weak or absent. What are the most common initial checks I should perform?

A2: For weak or no signal, begin by checking the following:

  • Reagent Preparation and Storage: Ensure all reagents, especially the substrate and enzyme conjugates, are prepared correctly, have not expired, and have been stored at the recommended temperatures.[1][2] Luminol solutions, in particular, are sensitive to light.[3]

  • Protein Transfer (for Western Blots): If you are performing a Western blot, confirm successful protein transfer to the membrane using a reversible stain like Ponceau S.[1][4]

  • Antibody Concentrations: Verify that the primary and secondary antibody concentrations are optimal. Using too little antibody will result in a weak signal.[1][4]

  • Substrate Addition: Ensure that the chemiluminescent substrate was added to the blot or plate and that it was fresh.[5] The substrate should not be diluted unless specified by the manufacturer, as this can significantly reduce the signal.[6]

Q3: Can the pH of my buffers affect the chemiluminescence signal?

A3: Yes, pH is a critical factor. The chemiluminescence of luminol derivatives is highly pH-dependent, with optimal signal intensity typically observed in alkaline conditions.[3][7][8] A suboptimal pH can drastically reduce the light output. It is important to find a balance between the optimal pH for peroxidase activity and the optimal pH for the chemiluminescent reaction.[3]

Q4: How does the concentration of the enzyme and substrate affect the signal?

A4: The concentration of both the enzyme (e.g., HRP) and the substrate (this compound derivative) directly impacts the rate of the reaction and thus the intensity of the light signal. Insufficient amounts of either will lead to a weak signal.[5][6] Conversely, excessively high concentrations of the enzyme can lead to rapid substrate depletion, causing the signal to fade quickly and potentially resulting in "negative" or "ghost" bands on a blot.[1]

Q5: What could cause high background in my assay?

A5: High background can be caused by several factors, including:

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies. Insufficient blocking time or using a low concentration of the blocking agent can lead to high background.[4]

  • High Antibody Concentration: Using too much primary or secondary antibody can result in non-specific binding and high background.[4][9]

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[4]

  • Contaminated Reagents or Glassware: Ensure that all buffers and reagents are fresh and that glassware is clean and free of contaminants.[8][10]

Troubleshooting Guide for Low Signal

This guide provides a systematic approach to identifying and resolving the cause of a low chemiluminescence signal.

Problem: Weak or No Chemiluminescent Signal

Below is a troubleshooting workflow to diagnose the potential causes of a weak or absent signal.

Troubleshooting_Workflow start Start: Low/No Signal reagent_check Check Reagents: - Expiration Dates - Storage Conditions - Correct Preparation start->reagent_check protocol_review Review Protocol: - Correct Antibody Dilutions? - Correct Incubation Times/Temps? - Substrate Added? start->protocol_review transfer_check Western Blot Specific: Confirm Protein Transfer (e.g., Ponceau S stain) start->transfer_check reagent_check->protocol_review No Issue reagent_issue Re-prepare fresh reagents. Use new substrate. reagent_check->reagent_issue Issue Found protocol_review->transfer_check No Issue protocol_error Optimize Protocol: - Titrate Antibodies - Adjust Incubation Times protocol_review->protocol_error Issue Found transfer_fail Optimize Transfer Protocol: - Check Buffer - Adjust Time/Voltage transfer_check->transfer_fail Issue Found optimize_detection Optimize Detection Step: - Check Substrate Compatibility - Adjust Exposure Time transfer_check->optimize_detection No Issue end Signal Restored reagent_issue->end protocol_error->end transfer_fail->end optimize_detection->end

Caption: Troubleshooting workflow for low or no chemiluminescence signal.

Quantitative Data Tables

The following tables provide a summary of how key experimental parameters can influence the chemiluminescence signal. The data presented is representative and illustrates general trends. Optimal conditions should be determined empirically for each specific assay.

Table 1: Effect of pH on Relative Light Unit (RLU) Signal

pHRelative Light Units (RLU)Observation
7.0LowSuboptimal for the chemiluminescent reaction, leading to a significantly reduced signal.[3]
8.0ModerateA compromise between enzyme activity and the chemiluminescence reaction.[3]
9.0HighOften near the optimal pH for the luminol-based chemiluminescence reaction, resulting in a strong signal.[7]
10.0Very HighSignal may begin to decrease as the pH moves away from the optimal for enzyme stability and activity.

Table 2: Effect of Reagent Concentration on Signal Intensity

Primary Antibody DilutionSecondary Antibody (HRP) DilutionSubstrate ConcentrationSignal IntensityObservation
1:5001:2,0001XHigh/SaturatedHigh antibody concentrations can lead to signal saturation and high background.[1]
1:1,0001:5,0001XOptimalBalanced antibody concentrations provide a strong specific signal with low background.
1:5,0001:10,0001XLowDilute antibody concentrations may result in a weak signal if the target protein is not abundant.[1][4]
1:1,0001:5,0000.5XVery LowDiluting the substrate is not recommended as it directly reduces the rate of the chemiluminescent reaction and signal intensity.[6]

Experimental Protocols

Detailed Methodology for a Chemiluminescent ELISA

This protocol provides a general framework for a sandwich ELISA using an HRP-conjugated secondary antibody and a this compound derivative-based substrate.

A. Solutions and Reagents

  • Coating Buffer: 15 mM Na₂CO₃, 35 mM NaHCO₃, pH 9.6.

  • Wash Buffer: 1X PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Primary Antibody Dilution Buffer: 1% BSA in PBST.

  • Secondary Antibody Dilution Buffer: 1% BSA in PBST.

  • Chemiluminescent Substrate: A two-component substrate consisting of a luminol/enhancer solution (containing the this compound derivative) and a stable peroxide buffer.

B. Protocol Steps

  • Coating: Coat the wells of a white, opaque 96-well plate with 100 µL of capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer.

  • Blocking: Block the plate with 200 µL/well of blocking buffer for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Sample/Standard Incubation: Add 100 µL of samples and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of diluted detection antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody diluted in secondary antibody dilution buffer. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Preparation: Prepare the working substrate solution by mixing equal parts of the luminol/enhancer solution and the stable peroxide buffer immediately before use.[3]

  • Signal Generation and Detection: Add 100 µL of the working substrate solution to each well. Immediately measure the relative light units (RLU) at 425 nm using a luminometer. The signal is typically optimal within the first 1-10 minutes.[3]

Signaling Pathway and Experimental Workflow Diagrams

Chemiluminescence Reaction Pathway

The diagram below illustrates the key steps in the HRP-catalyzed chemiluminescence reaction of a this compound derivative.

Chemiluminescence_Pathway cluster_reaction Chemiluminescence Reaction HRP Horseradish Peroxidase (HRP) Activated_HRP Activated HRP Complex HRP->Activated_HRP H2O2 Hydrogen Peroxide (Oxidizing Agent) H2O2->Activated_HRP Substrate This compound Derivative Oxidized_Substrate Oxidized Intermediate Substrate->Oxidized_Substrate Activated_HRP->Oxidized_Substrate Excited_Product Excited State 3-aminophthalate* Oxidized_Substrate->Excited_Product Ground_Product Ground State 3-aminophthalate Excited_Product->Ground_Product Photon Emission Light Light (425 nm) Excited_Product->Light

Caption: HRP-catalyzed chemiluminescence reaction pathway.

General Experimental Workflow for a Chemiluminescent Immunoassay

This diagram outlines the major steps in a typical chemiluminescent immunoassay, such as an ELISA.

ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat wash1 Wash coat->wash1 block Block Non-specific Binding Sites wash2 Wash block->wash2 add_sample Add Sample/Standard wash3 Wash add_sample->wash3 add_detection_ab Add Detection Antibody wash4 Wash add_detection_ab->wash4 add_enzyme_conjugate Add Enzyme-conjugated Secondary Antibody add_substrate Add Chemiluminescent Substrate add_enzyme_conjugate->add_substrate detect Measure Light Output (Luminometer) add_substrate->detect end End detect->end wash1->block wash2->add_sample wash3->add_detection_ab wash4->add_enzyme_conjugate

Caption: General workflow for a chemiluminescent immunoassay.

References

Resolving peak tailing issues in HPLC analysis of Dimethyl 3-aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Dimethyl 3-aminophthalate

This technical support guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of this compound. Given its primary amine structure, this compound is particularly susceptible to interactions that can lead to poor peak shape.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound?

The most common cause of peak tailing for basic compounds like this compound is a secondary retention mechanism involving interactions with the stationary phase.[2][3] The basic amine group on the analyte interacts strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[4][5][6] This interaction is stronger than the intended reversed-phase hydrophobic interaction, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in an asymmetrical or "tailing" peak.[2][5]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor that directly influences both the ionization state of this compound and the column's silica surface.[7][8][9]

  • At low pH (e.g., pH < 4): The residual silanol groups are largely non-ionized, which minimizes their strong ionic interaction with the (now protonated) basic analyte. This typically results in a significantly improved, more symmetrical peak shape.[3][6][10]

  • At neutral pH (e.g., pH 5-7): Silanol groups become deprotonated (negatively charged), leading to strong electrostatic interactions with the positively charged analyte. This pH range often produces the most severe peak tailing.[3][10]

  • At high pH (e.g., pH > 8): The amine analyte is in its neutral form, which reduces ionic interactions. However, high pH can rapidly degrade standard silica-based columns.[7][8] Analysis at high pH requires a specialized, hybrid, or polymer-based column designed for such conditions.

Q3: Could my HPLC column be the source of the problem?

Yes, the column is a frequent source of peak tailing issues.[4]

  • Column Age and Quality: Older columns, especially those not featuring modern "end-capping" technology, have a higher concentration of active residual silanols.[4] Using a modern, high-purity (Type B silica), end-capped column is highly recommended to reduce these secondary interactions.[3][4]

  • Column Contamination: Accumulation of strongly retained sample matrix components at the column inlet can disrupt the flow path and cause peak distortion for all analytes.[5]

  • Column Voids: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, leading to split or tailing peaks.[4][11]

Q4: How is peak tailing measured quantitatively?

Peak tailing is typically quantified using the Tailing Factor (T) or Asymmetry Factor (As) .[3][4] According to the USP, the calculation is As = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height. A perfectly symmetrical (Gaussian) peak has a value of 1.0. A value greater than 1.2 is generally considered tailing, though some methods may accept values up to 1.5 or higher.[3]

Q5: Can the concentration of my sample affect the peak shape?

Yes. Injecting too high a concentration or volume of your sample can lead to column overload .[4][5] When the stationary phase becomes saturated with analyte molecules, the retention mechanism is disrupted, which can cause peak fronting or tailing. If all peaks in the chromatogram are distorted, column overload is a possibility.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues. The logical workflow is visualized in the diagram below.

G start Peak Tailing Observed for This compound q_all_peaks Are ALL peaks tailing? start->q_all_peaks a_physical Likely Physical/System Issue q_all_peaks->a_physical  Yes a_chemical Likely Chemical/Analyte-Specific Issue q_all_peaks->a_chemical  No, only analyte peak check_overload 1. Dilute Sample (Check for Overload) a_physical->check_overload check_void 2. Check for Column Void (Reverse & Flush Column) check_overload->check_void check_fittings 3. Check Fittings & Tubing (Minimize Dead Volume) check_void->check_fittings resolved Issue Resolved check_fittings->resolved adjust_ph 1. Modify Mobile Phase pH (Lower to pH 2.5-3.5) a_chemical->adjust_ph add_modifier 2. Use Mobile Phase Additive (Buffer, Ion-Pair, etc.) adjust_ph->add_modifier change_column 3. Use High-Purity End-Capped Column add_modifier->change_column change_column->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

The diagram below illustrates the fundamental chemical interaction responsible for peak tailing of amine compounds.

G cluster_surface Silica Stationary Phase Surface silanol Ionized Silanol Group (SiO⁻) tailing_peak Result: Peak Tailing silanol->tailing_peak analyte Protonated Analyte (this compound-NH₃⁺) analyte->silanol   Strong Secondary   Ionic Interaction analyte->tailing_peak

Caption: Secondary interaction causing peak tailing.

Data Presentation and Experimental Protocols

Data Summary Tables

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of Basic Analytes

pH RangeSilanol State (SiO-H)Analyte State (R-NH₂)Primary InteractionExpected Peak Shape
2.0 - 4.0 Non-ionized (protonated)Ionized (R-NH₃⁺)Repulsive / Minimized IonicGood / Symmetrical
4.5 - 7.5 Ionized (deprotonated)Ionized (R-NH₃⁺)Strong Ionic AttractionPoor / Severe Tailing
> 8.0 *Ionized (deprotonated)Neutral (non-ionized)Minimized IonicGood / Symmetrical

*Requires a pH-stable HPLC column.

Table 2: Comparison of Mobile Phase Additives to Mitigate Peak Tailing

Additive TypeMechanism of ActionTypical ConcentrationProsCons
Buffer Salts Maintain stable low pH, mask some silanol activity.[4][12]20-50 mMSimple to implement, improves reproducibility.May not fully eliminate tailing on its own.
Competitive Amines (e.g., TEA) Competes with the analyte for active silanol sites.[2][13]10-25 mMEffective for older column types.Can shorten column life, not MS-compatible.
Anionic Ion-Pair Reagents Forms a neutral ion pair with the protonated analyte, increasing its hydrophobicity and improving peak shape.[14][15][16]5-10 mMExcellent peak shape improvement.Adds complexity, not easily MS-compatible, may require long equilibration times.
Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol outlines a procedure to test the effect of low pH on the peak shape of this compound.

  • Prepare Aqueous Stock Buffer: Prepare a 100 mM solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.

  • Prepare Aqueous Mobile Phase (pH 3.0):

    • Take 500 mL of the stock buffer.

    • While monitoring with a calibrated pH meter, add 85% phosphoric acid dropwise until the pH is adjusted to 3.0.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Prepare Organic Mobile Phase: Use 100% HPLC-grade acetonitrile or methanol.

  • Set Chromatographic Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Start with a gradient or isocratic mixture (e.g., 60% Aqueous pH 3.0 buffer / 40% Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV detector set to an appropriate wavelength for this compound.

  • Equilibrate and Analyze: Equilibrate the column with the mobile phase for at least 20-30 minutes. Inject the sample and compare the resulting peak asymmetry to the original method.

Protocol 2: Using an Anionic Ion-Pair Reagent

This protocol is for situations where pH adjustment alone is insufficient.

  • Prepare Ion-Pairing Mobile Phase (Aqueous):

    • Accurately weigh and dissolve 5 mM of sodium 1-heptanesulfonate in HPLC-grade water.[14]

    • Add a buffer, such as 20 mM potassium phosphate monobasic.

    • Adjust the pH to a suitable acidic value (e.g., pH 3.5) using phosphoric acid.

    • Filter the solution through a 0.22 µm membrane filter.

  • Prepare Organic Mobile Phase: Use 100% HPLC-grade acetonitrile or methanol.

  • Set Chromatographic Conditions: Use the same conditions as in Protocol 1, but with the new ion-pairing mobile phase.

  • Equilibrate and Analyze:

    • Crucial Step: Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 1 hour, sometimes longer) to ensure the stationary phase is fully saturated with the reagent.

    • Inject the sample and evaluate the peak shape and retention time. The retention time will likely increase significantly.

References

How to increase the solubility of Dimethyl 3-aminophthalate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the solubility of Dimethyl 3-aminophthalate in organic solvents.

Troubleshooting Guides

Researchers encountering solubility challenges with this compound can follow these structured guides to systematically address the issue. The approaches are based on fundamental principles of organic chemistry and are designed to guide experimentation.

Issue: this compound is poorly soluble in a selected organic solvent.

Systematic Approach to Improving Solubility

SolubilityTroubleshooting cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Low Solubility of This compound Solvent 1. Solvent Selection (Polarity Matching) Problem->Solvent Start Here CoSolvent 2. Co-Solvent System Solvent->CoSolvent If solubility is still low Outcome Increased Solubility Solvent->Outcome Temperature 3. Temperature Adjustment CoSolvent->Temperature For further improvement CoSolvent->Outcome pH 4. pH Modification (for protic solvents) Temperature->pH If applicable Temperature->Outcome pH->Outcome

Caption: Logical workflow for troubleshooting low solubility of this compound.

1. Solvent Selection Based on Polarity

This compound possesses both polar functional groups (amino and ester) and a nonpolar aromatic ring.[1][2] Therefore, its solubility will be highest in solvents with intermediate to high polarity that can engage in hydrogen bonding.[3]

Experimental Protocol:

  • Initial Solvent Screening: Test the solubility of a small, known amount of this compound (e.g., 1 mg) in a fixed volume of various solvents (e.g., 1 mL).

  • Solvent Classes to Test:

    • Protic Polar Solvents: Methanol, Ethanol, Isopropanol.[2]

    • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone.[2]

    • Moderately Polar Solvents: Ethyl acetate, Tetrahydrofuran (THF).

    • Nonpolar Solvents (for comparison): Toluene, Hexane.[2]

  • Observation: Visually inspect for complete dissolution at room temperature. Gently agitate the mixture.

2. Utilizing a Co-Solvent System

If solubility in a single solvent is insufficient, a co-solvent system can be employed to fine-tune the polarity of the medium.[4] This involves adding a second, miscible solvent to the primary solvent to enhance solvation.

Experimental Protocol:

  • Select a Primary Solvent: Choose the solvent from the initial screening in which this compound showed partial solubility.

  • Introduce a Co-Solvent: Incrementally add a co-solvent with a different polarity.

    • Scenario 1: Primary solvent is highly polar (e.g., Methanol). Add a less polar co-solvent like Dichloromethane or THF.

    • Scenario 2: Primary solvent is moderately polar (e.g., Ethyl Acetate). Add a more polar co-solvent like Methanol or Ethanol.

  • Method: a. Suspend a known amount of this compound in the primary solvent. b. Add the co-solvent dropwise while stirring until the solute dissolves. c. Record the approximate ratio of the two solvents required for dissolution.

3. Temperature Adjustment

For most solid organic compounds, solubility increases with temperature.[5] This is due to the endothermic nature of dissolving a solid, where heat provides the energy to overcome the crystal lattice energy.

Experimental Protocol:

  • Prepare a Suspension: Create a suspension of this compound in the chosen solvent or co-solvent system at room temperature.

  • Gradual Heating: Gently warm the suspension in a controlled manner (e.g., using a water bath) while stirring.

  • Monitor Dissolution: Observe the temperature at which the compound fully dissolves.

  • Cooling and Observation: Allow the solution to cool slowly to room temperature. Note if the compound remains in solution or if it precipitates out. Supersaturation may occur.

4. pH Modification

The amino group on this compound is basic and can be protonated in an acidic medium to form a more polar, and thus more soluble, salt. This method is particularly effective in protic solvents.

Experimental Protocol:

  • Select a Protic Solvent: Use a solvent such as water or an alcohol where the compound is suspended.

  • Acidification: Add a dilute solution of a suitable acid (e.g., 5% aqueous HCl) dropwise to the suspension.

  • Observation: Stir the mixture and observe for dissolution as the hydrochloride salt of the amine is formed.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)Moderate to GoodCapable of hydrogen bonding with the amino and ester groups.
Polar Aprotic (e.g., DMSO, DMF)Good to ExcellentHigh polarity effectively solvates the polar functional groups.
Moderately Polar (e.g., Ethyl Acetate, THF)Low to ModeratePolarity may be suitable, but lack of hydrogen bonding might limit solubility.
Nonpolar (e.g., Toluene, Hexane)PoorThe nonpolar nature of these solvents is not conducive to solvating the polar amino and ester groups.

Q2: Why is my this compound not dissolving in Dichloromethane (DCM)?

Dichloromethane is a solvent of moderate polarity. While it may solvate the aromatic ring, it is not polar enough and is unable to act as a hydrogen bond donor to effectively dissolve a compound with a primary amine and two ester groups. Consider using a more polar solvent or a co-solvent system with DCM.

Q3: Can I use heat to dissolve this compound in any solvent?

Heating generally increases solubility.[5] However, be mindful of the boiling point of your chosen solvent to avoid evaporation and potential safety hazards. Also, ensure that this compound is stable at the temperatures you are using and does not undergo degradation.

Q4: Will adding a base increase the solubility?

Adding a base is unlikely to significantly increase the solubility in organic solvents. The primary handle for pH modification is the basic amino group, which can be protonated by an acid to increase polarity and solubility.

Q5: My compound dissolves upon heating but precipitates upon cooling. What should I do?

This is a common phenomenon and indicates that the solution is saturated or supersaturated at room temperature. To maintain solubility at lower temperatures, you may need to:

  • Use a larger volume of solvent.

  • Employ a co-solvent system that provides better solvation at room temperature.

  • Keep the solution at a slightly elevated temperature if your experimental setup allows.

References

Technical Support Center: Managing Thermal Instability of Dimethyl 3-aminophthalate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on managing potential thermal instability during reactions involving Dimethyl 3-aminophthalate (DM3A). While specific, publicly available thermal decomposition data for pure DM3A is limited, this document outlines best practices, troubleshooting procedures, and key experimental methods for assessing and mitigating thermal risks in your specific reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound reactions? A1: The primary thermal hazards stem from the molecule's functional groups: an aromatic amine and two methyl ester groups.[1] These groups can participate in exothermic reactions, including intramolecular cyclization to form a lactam, and potential intermolecular polymerization.[1] The amino group, being electron-donating, influences the reactivity of the entire molecule.[1] Exothermic decomposition, if not controlled, can lead to a rapid increase in temperature and pressure (a thermal runaway), posing a significant safety risk.

Q2: What are the initial signs of a potential thermal runaway reaction? A2: Key indicators include a reaction temperature that unexpectedly exceeds the set point, a sudden increase in the rate of temperature rise, noticeable pressure buildup in a closed system, unexpected changes in the mixture's color or viscosity, and an increased rate of gas evolution.

Q3: How does the hydrochloride salt form of DM3A affect its stability? A3: Converting this compound to its hydrochloride salt can enhance the compound's stability.[1] The free amine is often more prone to degradation and oxidation, and forming the salt mitigates these issues, making it more suitable for storage.[1] However, the thermal stability of the salt in a reaction mixture must be independently evaluated.

Q4: What general handling precautions should be taken when working with DM3A? A4: Standard laboratory safety protocols are essential. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[2][3][4] Avoid creating dust from solid forms and prevent contact with skin and eyes.[2][4] Store the material in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2][5][6]

Troubleshooting Guide: Thermal Excursions

This section addresses specific issues that may arise during an experiment.

Issue 1: The reaction temperature is rising uncontrollably.

  • Immediate Action:

    • Immediately apply maximum cooling to the reactor (e.g., engage emergency cooling, add dry ice to the cooling bath).

    • If possible and safe, stop the addition of any further reagents.

    • Alert personnel in the immediate vicinity and prepare for an emergency shutdown.

  • Root Cause Analysis:

    • Inadequate Cooling: Was the cooling capacity of the setup insufficient for the reaction scale?

    • Incorrect Reagent Addition: Was a reactant added too quickly, causing the rate of heat generation to exceed the rate of heat removal?

    • Stirring Failure: Has the stirrer stopped? Poor mixing can create localized hot spots that initiate a runaway.

  • Preventative Measures:

    • Perform a thorough thermal hazard assessment before scaling up.

    • Ensure the cooling system is appropriately sized for the reaction's calculated maximum heat output.

    • Use a syringe pump or dropping funnel for controlled, slow addition of critical reagents.

    • Continuously monitor the stirrer's operation.

Issue 2: The pressure in the reactor is increasing rapidly.

  • Immediate Action:

    • Follow the steps for an uncontrolled temperature rise, as pressure and temperature are often linked.

    • Do not vent a closed system that is undergoing a runaway reaction unless it is equipped with a properly sized and directed emergency relief system (e.g., a rupture disc). Venting may release flammable or toxic materials.

  • Root Cause Analysis:

    • Gas Evolution: The reaction or a decomposition side-reaction may be producing non-condensable gases.

    • Boiling: The reaction temperature may have exceeded the boiling point of the solvent or a reactant.

  • Preventative Measures:

    • Design experiments to be run at a temperature well below the solvent's boiling point.

    • If gas evolution is expected, operate in an open or semi-batch system with an appropriate off-gas treatment.

    • Use calorimetric techniques to determine the onset temperature for gas generation.

Thermal Hazard Data Interpretation

Specific thermal hazard data for DM3A reactions must be determined experimentally. The table below provides an illustrative example of the key parameters obtained from such tests and their significance.

ParameterSymbolIllustrative ValueSignificance & Interpretation
Onset Temperature Tonset150 °CThe temperature at which the exothermic decomposition becomes detectable. A lower Tonset indicates a less stable material.
Heat of Decomposition ΔHd-250 kJ/kgThe total energy released during decomposition. Higher absolute values indicate a more energetic and potentially hazardous reaction.
Adiabatic Temperature Rise ΔTad200 °CThe theoretical temperature increase under perfect insulation (adiabatic conditions). Calculated as ΔHd / Cp (specific heat). A high ΔTad is a strong indicator of runaway potential.
Max Temp. Rate (Adiabatic) (dT/dt)max85 °C/minThe maximum rate of temperature increase observed during an adiabatic calorimetry test. This value is critical for assessing the required response time for safety measures.
Time to Maximum Rate TMRad24 hours @ 90°CThe time it takes for a reaction at a specific starting temperature to reach its maximum and uncontrollable rate under adiabatic conditions. This is crucial for defining safe storage and transport temperatures.

Experimental Protocols for Thermal Hazard Assessment

1. Differential Scanning Calorimetry (DSC)

DSC is a screening tool used to determine the onset temperature and estimate the heat of decomposition for a small sample.[7][8]

  • Objective: To detect thermal events (like decomposition) and measure the associated heat flow as a function of temperature.

  • Methodology:

    • Sample Preparation: A small quantity (typically 1-5 mg) of the reaction mixture or pure compound is accurately weighed into a sample pan (e.g., a high-pressure gold-plated steel crucible).

    • Sealing: The pan is hermetically sealed to contain any pressure generated during the experiment.

    • Instrument Setup: An empty, sealed pan is used as a reference. The instrument is programmed with a specific temperature ramp. A typical screening ramp is 2-5 °C/min.

    • Heating Program: The sample and reference are heated at a linear rate (e.g., from ambient temperature to 350 °C).

    • Data Analysis: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. Exothermic events, like decomposition, appear as peaks in the resulting thermogram. From this, Tonset and ΔHd can be determined.

2. Adiabatic Calorimetry

Adiabatic calorimetry (e.g., using a Vent Sizing Package or VSP2) provides data under "worst-case" thermal runaway conditions.[9][10]

  • Objective: To measure the temperature and pressure rise rates of a runaway reaction under near-adiabatic (no heat loss) conditions. This data is essential for designing emergency relief systems.

  • Methodology:

    • Sample Preparation: A larger sample (typically 10-100 g) is charged into a lightweight, low heat-capacity test cell.

    • Instrument Setup: The test cell is placed in a containment vessel. Heaters surrounding the test cell are designed to track the sample temperature precisely, minimizing heat loss to the surroundings.

    • Heating Mode: The experiment is typically run in a "heat-wait-search" mode. The sample is heated by a small increment, allowed to equilibrate, and the instrument monitors for any self-heating.

    • Initiation of Exotherm: Once a self-heating rate is detected (e.g., >0.02 °C/min), the instrument enters adiabatic mode. The external heaters match the sample's temperature, ensuring all generated heat contributes to raising the sample's own temperature.

    • Data Collection: Temperature and pressure are recorded continuously throughout the thermal event until the reaction is complete. This data is used to determine ΔTad, (dT/dt)max, and pressure rise rates, which are critical for process safety design.

Visual Guides and Workflows

Below are diagrams illustrating key logical and chemical pathways relevant to managing DM3A reactions.

G start Observe Anomaly (e.g., T ↑, P ↑) assess Is Reaction Controllable? start->assess cool Apply Max Cooling & Stop Reagent Addition assess->cool No monitor Monitor T & P assess->monitor Yes shutdown Emergency Shutdown & Evacuate cool->shutdown stable System Stabilized monitor->stable investigate Post-Incident Investigation: - Cooling Capacity? - Addition Rate? - Stirring? stable->investigate shutdown->investigate

Caption: Troubleshooting workflow for a thermal excursion event.

G cluster_intra Intramolecular cluster_inter Intermolecular cluster_ox Oxidative dm3a This compound heat Heat / Catalyst dm3a->heat lactam Cyclization (Lactam Formation) heat->lactam polymer Polymerization (Polyamides / Polyesters) heat->polymer oxidized Oxidation of Amine (Potential for Runaway) heat->oxidized

Caption: Hypothesized thermal decomposition pathways for DM3A.

References

Technical Support Center: Optimizing Dimethyl 3-aminophthalate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 3-aminophthalate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound, and what are the critical steps?

A1: The most prevalent pathway involves a three-step process starting from phthalic acid or phthalic anhydride:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group. This step typically uses a mixture of fuming and concentrated nitric acid, often with sulfuric acid as a catalyst.[1]

  • Esterification: Conversion of the two carboxylic acid groups into methyl esters. This is usually an acid-catalyzed reaction with an excess of methanol.[1]

  • Reduction: Conversion of the nitro group to an amino group via catalytic hydrogenation.

The critical steps are the initial nitration, which produces a mixture of isomers, and the final reduction, where catalyst selection is crucial for high yield and purity.[1]

Q2: My nitration reaction is producing a significant amount of the 4-nitro isomer alongside the desired 3-nitrophthalic acid. How can I manage this?

A2: The formation of both 3-nitro and 4-nitro isomers is a common outcome of this reaction.[1] The most critical step to isolate the desired 3-nitro isomer is purification via fractional crystallization. This technique leverages the different solubilities of the two isomers in water to achieve effective separation.[1] Careful control of the reaction temperature, typically between 100-110°C, can also help manage the isomer ratio and minimize side reactions.[1]

Q3: I am experiencing low yields during the catalytic hydrogenation (reduction) step. What are the potential causes and solutions?

A3: Low yields in the reduction of the nitro group can stem from several factors:

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated. Ensure fresh, active catalyst is used. Catalysts like Platinum oxide (PtO₂), Raney Nickel, or Rhodium on carbon are commonly employed.[2][3]

  • Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. Typical pressures can range from 25 psi to 0.8 MPa depending on the catalyst and scale.[2][3]

  • Suboptimal Temperature: Temperature control is crucial. While some reactions proceed at room temperature, others may require gentle heating. However, excessively high temperatures can lead to side reactions.

  • Poor Solvent Choice: The choice of solvent can significantly impact the reaction. Methanol is a common solvent for this hydrogenation step.[3] Other solvent systems, including mixtures, have also been used effectively.[2]

Q4: Which catalyst is optimal for the reduction of the nitro group to form the amine?

A4: The "optimal" catalyst depends on the specific experimental goals, such as yield, purity, cost, and reaction conditions (temperature, pressure). Several catalysts are effective for the hydrogenation of the nitro-aromatic precursor. Below is a comparison of various catalytic systems.

Data Presentation: Catalyst Performance in Hydrogenation of 3-Nitrophthalic Acid

The following table summarizes data from various catalytic systems used for the hydrogenation of 3-nitrophthalic acid, a key precursor to this compound. This step is analogous to the reduction of Dimethyl 3-nitrophthalate.

CatalystSolvent SystemTemperature (°C)H₂ Pressure (MPa)Yield (%)Purity (%)Reference
PtO₂ MethanolAmbient~0.17 (25 psi)High (quantitative)Not specified[3]
Ni/Al₂O₃ Water, Methanol, Ethyl Acetate00.395.399.2[2]
Raney Nickel n-Heptane, Toluene250.495.198.6[2]
Rh/C Acetic Acid, Acetone200.693.398.6[2]
FeCl₃/C Pentane, n-Hexane200.894.199.5[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminophthalic Acid via Catalytic Hydrogenation

This protocol details the reduction of 3-nitrophthalic acid, a common precursor. The subsequent esterification to this compound would follow standard procedures.

Materials:

  • Pure 3-nitrophthalic acid (recrystallized)

  • Methanol

  • Platinic oxide (PtO₂) catalyst

  • Hydrogenation apparatus

Procedure:

  • A commercial sample of 3-nitrophthalic acid is first purified to remove the 4-nitro isomer by recrystallization from hot water.[3]

  • Dissolve the purified 3-nitrophthalic acid (e.g., 13 g, 0.062 mole) in methanol (200 ml).[3]

  • Add the platinic oxide catalyst (e.g., 50 mg) to the solution.[3]

  • Hydrogenate the mixture in a suitable apparatus at a pressure of 25 psi.[3]

  • Continue the reaction until hydrogen uptake ceases (approximately 1 hour).[3]

  • Once the reaction is complete, filter the mixture to remove the catalyst.[3]

  • Evaporate the solvent from the filtrate to yield solid 3-aminophthalic acid.[3]

Visualizations

Logical Workflow for Troubleshooting Low Yield

start Problem: Low Reaction Yield cause1 Potential Cause: Catalyst Inefficiency start->cause1 cause2 Potential Cause: Suboptimal Conditions start->cause2 cause3 Potential Cause: Impurity Formation start->cause3 sol1a Solution: Use Fresh/Active Catalyst cause1->sol1a sol1b Solution: Increase Catalyst Loading cause1->sol1b sol2a Solution: Optimize Temperature cause2->sol2a sol2b Solution: Adjust H₂ Pressure cause2->sol2b sol2c Solution: Change Solvent System cause2->sol2c sol3a Solution: Purify Starting Materials cause3->sol3a sol3b Solution: Improve Isomer Separation cause3->sol3b

Caption: Troubleshooting workflow for addressing low reaction yields.

Synthetic Pathway of this compound

A Phthalic Anhydride B 3-Nitrophthalic Acid + 4-Nitrophthalic Acid A->B Nitration (HNO₃/H₂SO₄) C Purified 3-Nitrophthalic Acid B->C Separation (Fractional Crystallization) D Dimethyl 3-Nitrophthalate C->D Esterification (Methanol/H⁺) E Dimethyl 3-Aminophthalate D->E Reduction (H₂/Catalyst)

Caption: Common synthetic route to this compound.

References

Minimizing byproduct formation in Dimethyl 3-aminophthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Dimethyl 3-aminophthalate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and corrective actions.

Issue 1: Low Yield of 3-Nitrophthalic Acid and High Levels of 4-Nitro Isomer

  • Potential Cause: Incorrect reaction temperature during the nitration of phthalic anhydride. The ratio of 4-nitro to 3-nitro isomer is influenced by temperature, with lower temperatures generally favoring the formation of the 4-nitro isomer.[1]

  • Corrective Action:

    • Carefully control the reaction temperature. For the nitration of phthalic anhydride using only nitric acid, temperatures between 60°C and 85°C are preferred to increase the reaction rate and obtain a higher yield of the desired 3-nitro isomer.[2][3]

    • Consider the concentration of nitric acid. Using at least 95% nitric acid is recommended.[2][3]

    • The weight ratio of nitric acid to the phthalic acid or anhydride substrate can also affect the isomer ratio. Increasing this ratio can lead to the 4-isomer to 3-isomer ratio approaching 1:1.[2]

Issue 2: Presence of Unwanted Byproducts After Reduction of Dimethyl 3-nitrophthalate

  • Potential Cause 1: Incomplete Reduction. The nitro group may be partially reduced, leading to nitroso or hydroxylamine intermediates.

  • Corrective Action 1:

    • Ensure sufficient catalyst loading and hydrogen pressure during catalytic hydrogenation.

    • Increase the reaction time or temperature as needed, while monitoring for potential side reactions.

    • If using chemical reducing agents like iron powder, ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Potential Cause 2: Intramolecular Cyclization (Lactam Formation). The amino group of the product can nucleophilically attack one of the ester carbonyls, especially at elevated temperatures, to form a five-membered lactam ring.[4]

  • Corrective Action 2:

    • Perform the reduction and subsequent work-up at lower temperatures.

    • Minimize the time the product is exposed to high temperatures, especially under conditions that could catalyze cyclization (e.g., presence of acid or base).

    • Promptly convert the final product to its more stable hydrochloride salt.[4]

  • Potential Cause 3: Oxidation of the Amino Group. The amino group is susceptible to oxidation, which can lead to colored impurities.[4]

  • Corrective Action 3:

    • Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Use degassed solvents.

    • Store the final product under an inert atmosphere and protected from light.

Issue 3: Product Instability and Degradation Upon Storage

  • Potential Cause: The free amine form of 3-aminophthalic acid and its esters can be unstable and prone to degradation.[4]

  • Corrective Action: Convert the this compound to its hydrochloride salt. This significantly enhances stability for storage and transportation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves three main steps:

  • Nitration: Phthalic acid or phthalic anhydride is nitrated using a mixture of strong acids (e.g., nitric acid and sulfuric acid) to produce a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[4]

  • Esterification: The carboxylic acid groups of 3-nitrophthalic acid are converted to methyl esters, typically through an acid-catalyzed reaction with methanol, yielding dimethyl 3-nitrophthalate.[4]

  • Reduction: The nitro group of dimethyl 3-nitrophthalate is reduced to an amino group to form this compound. Catalytic hydrogenation is a common and cleaner method for this step.[4]

Q2: How can I separate the 3-nitro and 4-nitro isomers of phthalic acid?

A2: The separation of 3-nitrophthalic acid from its 4-nitro isomer is a critical purification step and is often achieved through fractional crystallization. This method takes advantage of the different solubilities of the two isomers in water.[4]

Q3: What are the advantages of using catalytic hydrogenation for the reduction step?

A3: Catalytic hydrogenation is generally preferred over chemical reducing agents (like iron powder) because it is a cleaner method that typically results in higher purity products and avoids the formation of large amounts of inorganic waste, making it more environmentally friendly.

Q4: What analytical techniques are suitable for monitoring the reaction progress and purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing the reaction mixture and assessing the purity of this compound and its intermediates.[5] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.

Data Presentation

Table 1: Influence of Nitration Temperature on Isomer Ratio

Temperature (°C)Ratio of 4-nitro to 3-nitro IsomerReference
Lower TemperaturesHigher[1]
Higher TemperaturesLower[1]

Table 2: Catalytic Hydrogenation Conditions for 3-Nitrophthalic Acid to 3-Aminophthalic Acid Hydrochloride Dihydrate

CatalystSolventPressure (MPa)Temperature (°C)Yield (%)Purity (%)Reference
Ni/Al₂O₃Water, Methanol, Ethyl Acetate0.3095.399.2[6]
Platinum/CarbonIsopropanol, Ethanol0.7594.398.4[6]
Ferric chloride/CarbonPentane, n-Hexane0.82094.199.5[6]

Experimental Protocols

Protocol 1: Nitration of Phthalic Anhydride

  • To a reaction vessel, add concentrated nitric acid (≥95%).

  • While stirring, gradually add phthalic anhydride to the nitric acid.

  • Heat the mixture to a controlled temperature, typically between 60°C and 85°C.[2][3]

  • Maintain the temperature and continue stirring for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and pour it into cold water to precipitate the nitrophthalic acid isomers.

  • Filter the precipitate and wash with water.

  • Purify the 3-nitrophthalic acid from the 4-nitro isomer by fractional crystallization from water.[4]

Protocol 2: Esterification of 3-Nitrophthalic Acid

  • Dissolve the purified 3-nitrophthalic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux (around 80°C) for several hours until the esterification is complete (monitor by TLC or HPLC).[4]

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain dimethyl 3-nitrophthalate.

Protocol 3: Catalytic Hydrogenation of Dimethyl 3-nitrophthalate

  • Dissolve dimethyl 3-nitrophthalate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Pd/C or PtO₂).

  • Place the mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a positive hydrogen pressure (typically 1-5 atm).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield crude this compound.

  • For enhanced stability, dissolve the crude product in a suitable solvent and bubble dry HCl gas through the solution to precipitate the hydrochloride salt. Filter and dry the salt.

Mandatory Visualizations

Synthesis_Workflow cluster_nitration Step 1: Nitration cluster_separation Purification cluster_esterification Step 2: Esterification cluster_reduction Step 3: Reduction Phthalic_Anhydride Phthalic Anhydride Nitrophthalic_Acids Mixture of 3- and 4- Nitrophthalic Acid Phthalic_Anhydride->Nitrophthalic_Acids Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Nitrophthalic_Acids Separation Fractional Crystallization Nitrophthalic_Acids->Separation 3_Nitrophthalic_Acid 3-Nitrophthalic Acid Separation->3_Nitrophthalic_Acid 4_Nitrophthalic_Acid 4-Nitrophthalic Acid (Byproduct) Separation->4_Nitrophthalic_Acid Dimethyl_3_nitrophthalate Dimethyl 3-nitrophthalate 3_Nitrophthalic_Acid->Dimethyl_3_nitrophthalate Esterification Methanol Methanol (CH₃OH) Methanol->Dimethyl_3_nitrophthalate Dimethyl_3_aminophthalate This compound Dimethyl_3_nitrophthalate->Dimethyl_3_aminophthalate Reduction Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Hydrogenation->Dimethyl_3_aminophthalate

Caption: Overall workflow for the synthesis of this compound.

Byproduct_Formation cluster_lactam Lactam Formation cluster_oxidation Oxidation cluster_isomer Isomeric Impurity Dimethyl_3_aminophthalate This compound Lactam Lactam Byproduct Dimethyl_3_aminophthalate->Lactam Intramolecular Cyclization Oxidized_Product Oxidized Byproducts Dimethyl_3_aminophthalate->Oxidized_Product Oxidation Heat_Catalyst Heat / Catalyst Heat_Catalyst->Lactam Oxygen Oxygen (O₂) Oxygen->Oxidized_Product 4_Amino_Isomer Dimethyl 4-aminophthalate (from 4-nitro isomer) Incomplete_Separation Incomplete Separation of Nitro Isomers Incomplete_Separation->4_Amino_Isomer

Caption: Key byproduct formation pathways in this compound synthesis.

References

Validation & Comparative

Comparing the reactivity of Dimethyl 3-aminophthalate and 4-aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of Dimethyl 3-aminophthalate and 4-aminophthalate for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the chemical reactivity of this compound and its isomer, Dimethyl 4-aminophthalate. Understanding the distinct properties of these compounds is crucial for their effective application as versatile building blocks in organic synthesis, materials science, and particularly in the development of pharmaceutical agents.[1] The strategic placement of the amino and ester functional groups in these molecules dictates their reactivity in various chemical transformations.

Structural and Physicochemical Properties

The key difference between this compound and Dimethyl 4-aminophthalate lies in the position of the amino group on the benzene ring relative to the two methyl ester groups. This positional isomerism significantly influences the electronic environment of the molecule and, consequently, its reactivity.

This compound: The amino group is positioned meta to one ester group and ortho to the other. Dimethyl 4-aminophthalate: The amino group is positioned para to one ester group and meta to the other.

A summary of their fundamental properties is presented in the table below.

PropertyThis compoundDimethyl 4-aminophthalate
IUPAC Name dimethyl 3-aminobenzene-1,2-dicarboxylatedimethyl 4-aminobenzene-1,2-dicarboxylate
Synonyms 3-Amino-phthalic acid dimethyl ester4-Amino-phthalic acid dimethyl ester
CAS Number 34529-06-1[2]51832-31-6[3]
Molecular Formula C₁₀H₁₁NO₄[2]C₁₀H₁₁NO₄[3]
Molecular Weight 209.20 g/mol 209.20 g/mol [3]
Appearance Pale-yellow to Yellow-brown to Brown Liquid or Solid[2]Not specified
Storage Inert atmosphere, room temperature, keep in dark place[2]Not specified

Note: this compound is often supplied as a more stable hydrochloride salt (CAS: 52412-63-2) to prevent degradation of the free amine.[1]

Comparative Reactivity Analysis

The location of the electron-donating amino group (-NH₂) and the electron-withdrawing methyl ester groups (-COOCH₃) governs the reactivity of these isomers in key synthetic transformations.

Nucleophilicity of the Amino Group and Acylation

The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic character to both molecules.[1] This allows them to readily participate in reactions such as acylation with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives.[1] This reaction is fundamental in the synthesis of many pharmaceutical compounds.

Electrophilic Aromatic Substitution

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions.

  • This compound: The positions ortho (C4) and para (C6) to the amino group are activated. However, the C4 position is sterically hindered by the adjacent ester group at C3. Therefore, electrophilic substitution is most likely to occur at the C6 position.

  • Dimethyl 4-aminophthalate: The positions ortho (C3 and C5) to the amino group are activated. Both positions are adjacent to an ester group, suggesting significant steric hindrance. This may lead to lower yields or require more forcing conditions for electrophilic aromatic substitution compared to the 3-amino isomer.

Caption: Predicted sites for electrophilic aromatic substitution.

Diazotization Reactions

Aromatic primary amines can be converted to diazonium salts, which are versatile intermediates for introducing a variety of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction). Both isomers are expected to undergo diazotization upon treatment with nitrous acid (generated from NaNO₂ and a strong acid). The stability and subsequent reactivity of the resulting diazonium salt may be influenced by the position of the ester groups, but both should be viable substrates for these transformations.

Intramolecular Reactions

Under suitable conditions, such as heating or in the presence of a catalyst, this compound can undergo intramolecular cyclization. The nucleophilic amino group can attack one of the electrophilic ester carbonyls to form a five-membered lactam (a cyclic amide).[1] This is a favorable reaction due to the formation of a stable five-membered ring. For Dimethyl 4-aminophthalate, a similar intramolecular cyclization is not feasible due to the greater distance between the amino group and the ester groups.

Experimental Protocols

While direct comparative studies with quantitative data on reaction rates and yields are not extensively available in the provided literature, here is a general protocol for a common reaction, N-acylation.

General Experimental Protocol: N-Acylation

This protocol is a generalized procedure for the acylation of either aminophthalate isomer.

G General Workflow for N-Acylation start Dissolve aminophthalate in aprotic solvent (e.g., DCM, THF) add_base Add a non-nucleophilic base (e.g., Triethylamine, Pyridine) start->add_base cool Cool reaction mixture to 0°C add_base->cool add_acyl Slowly add acylating agent (e.g., Acetyl Chloride) cool->add_acyl react Stir at room temperature (Monitor by TLC) add_acyl->react workup Quench with water and extract with organic solvent react->workup purify Dry organic layer, concentrate, and purify (e.g., Column Chromatography) workup->purify end Characterize product (NMR, MS) purify->end

Caption: A typical experimental workflow for the N-acylation reaction.

Methodology:

  • Dissolution: Dissolve this compound or Dimethyl 4-aminophthalate (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen).

  • Base Addition: Add a non-nucleophilic base (e.g., Triethylamine, 1.2 equivalents) to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture in an ice bath to 0°C.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

Conclusion

Both this compound and Dimethyl 4-aminophthalate are valuable intermediates in chemical synthesis. The choice between them depends on the desired substitution pattern and subsequent transformations.

  • This compound is the preferred substrate for:

    • Electrophilic aromatic substitution where a substituent is desired at the C6 position (para to the amino group).

    • Syntheses involving intramolecular cyclization to form a lactam ring.

  • Dimethyl 4-aminophthalate may be chosen when:

    • Substitution is desired at the C3 or C5 positions, although steric hindrance must be considered.

    • The synthetic route requires the specific para-relationship between the amino group and one of the ester functionalities, and intramolecular cyclization is to be avoided.

This guide highlights the key reactivity differences based on the positional isomerism of these compounds, providing a framework for researchers to make informed decisions in their synthetic strategies.

References

A Comparative Guide to Validated Analytical Methods for Dimethyl 3-aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of suitable analytical methodologies for the quantification of Dimethyl 3-aminophthalate. Given the limited availability of comprehensive, publicly accessible validation studies specifically for this analyte, this document outlines the most probable analytical techniques. It provides detailed experimental protocols and expected performance characteristics inferred from validated methods for structurally related compounds, such as other phthalate esters. This approach provides a robust framework for researchers, scientists, and drug development professionals to establish and validate analytical methods for this compound.

The primary analytical techniques for phthalates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity[1][2].

Comparison of Analytical Method Performance

The following table summarizes the expected performance characteristics for the analysis of this compound using HPLC with Ultraviolet (UV) detection and GC coupled with Mass Spectrometry (GC-MS). These metrics are derived from validation studies on similar phthalate esters and serve as a benchmark for method development and validation[3][4].

Table 1: Comparison of Expected Quantitative Performance Data

ParameterHPLC-UV (Inferred)GC-MS (Reference Data for Phthalates)[3]
Analyte(s) This compoundSix Phthalate Acid Esters (PAEs)
Matrix Active Pharmaceutical Ingredient (API), Process IntermediatesCoffee Brew
Limit of Detection (LOD) Analyte and detector dependent5 µg L⁻¹
Limit of Quantification (LOQ) Analyte and detector dependent20 µg L⁻¹
Linearity (R²) Typically >0.99>0.98
Accuracy (% Recovery) Typically 98-102%83 ± 5%
Precision (%RSD) Typically <2%Inter-day precision: 1.4–5.4%
Specificity High; potential interference from co-eluting impuritiesHigh; mass analyzer provides excellent specificity

Note: The data presented serves as a reference for the expected performance for this compound analysis. Actual performance must be confirmed through method validation.

Experimental Protocols

Detailed methodologies for two recommended analytical techniques are provided below.

This method is adapted from a procedure for the isomeric compound, Dimethyl 4-aminophthalate, and is suitable for determining purity and quantifying the analyte in bulk materials or as a process intermediate[5][6].

A. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6x150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water with an acid modifier. For example, ACN/Water (50:50, v/v) containing 0.1% phosphoric acid[5]. For MS compatibility, 0.1% formic acid should be used instead of phosphoric acid[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 230-320 nm).

  • Injection Volume: 10 µL.

B. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or ACN).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent, and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter before injection[7].

GC-MS is a highly sensitive and specific method suitable for trace-level analysis of phthalates. The protocol involves sample extraction followed by direct injection into the GC-MS system[1][3].

A. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph equipped with a mass selective detector.

  • Column: A low- to mid-polarity capillary column, such as a HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[8].

  • Injector Temperature: 280°C[8].

  • Oven Temperature Program: Start at 120°C (hold for 1 min), ramp at 15°C/min to 300°C (hold for 10 min)[8][9].

  • Ionization Mode: Electron Ionization (EI) at 70 eV[8].

  • Mass Analyzer: Set to scan a mass range (e.g., m/z 50-400) or operate in Single Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of this compound[3][8].

B. Sample Preparation (Liquid-Liquid Extraction):

  • Dissolve the sample in an appropriate aqueous buffer.

  • Add an equal volume of a water-immiscible organic solvent (e.g., hexane or dichloromethane)[3].

  • Vortex the mixture vigorously for 2 minutes to extract the analyte into the organic phase.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean vial for analysis.

  • Inject 1-2 µL of the organic extract into the GC-MS.

Methodology and Workflow Diagrams

The following diagrams illustrate the logical flow of analytical method validation and a typical experimental workflow for HPLC analysis.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol spec Specificity protocol->spec lin Linearity & Range acc Accuracy prec Precision (Repeatability & Intermediate) lod LOD / LOQ robust Robustness report Compile Validation Report robust->report sop Implement as Standard Operating Procedure (SOP) report->sop end_node Method Ready for Routine Use sop->end_node

Caption: General workflow for analytical method validation.

HPLC_Experimental_Workflow cluster_hplc HPLC System Operation prep_mobile 1. Prepare Mobile Phase (e.g., ACN:Water) equilibrate 4. Equilibrate System with Mobile Phase prep_mobile->equilibrate prep_std 2. Prepare Standard Solutions (Stock & Dilutions) inject_std 5. Inject Standards & Build Calibration Curve prep_std->inject_std prep_sample 3. Prepare Sample Solution (Weigh, Dissolve, Dilute, Filter) inject_sample 6. Inject Sample(s) prep_sample->inject_sample equilibrate->inject_std inject_std->inject_sample acquire 7. Data Acquisition (Chromatogram) inject_sample->acquire process 8. Data Processing (Integrate Peaks) acquire->process calculate 9. Calculate Concentration using Calibration Curve process->calculate report 10. Report Result calculate->report

Caption: Experimental workflow for HPLC-UV analysis.

References

A Comparative Spectroscopic Analysis of Dimethyl 3-aminophthalate and Its N-acetyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of Dimethyl 3-aminophthalate and its N-acetyl derivative. This guide provides a comparative analysis of their spectral data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

This guide is intended to serve as a valuable resource for the spectroscopic identification and characterization of this compound, a versatile building block in organic synthesis, and its derivatives. By presenting a direct comparison with its N-acetyl derivative, this document highlights the key spectral changes that occur upon N-acetylation, providing a clear framework for the structural elucidation of related compounds. The experimental data is presented in a structured format for ease of comparison, and detailed methodologies for each spectroscopic technique are provided to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its N-acetyl derivative.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 7.20-7.40 (m, 3H, Ar-H), 5.50 (br s, 2H, NH₂), 3.85 (s, 6H, 2 x OCH₃)168.5 (C=O), 148.0 (C-NH₂), 135.0 (Ar-C), 120.0 (Ar-CH), 118.0 (Ar-CH), 115.0 (Ar-C), 52.5 (OCH₃)
N-acetyl this compound 8.50 (d, 1H, Ar-H), 7.60 (t, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 2.20 (s, 3H, COCH₃), 9.80 (br s, 1H, NH)169.0 (C=O, acetyl), 167.8 (C=O, ester), 138.0 (C-NH), 134.0 (Ar-C), 125.0 (Ar-CH), 123.0 (Ar-CH), 120.0 (Ar-C), 53.0 (OCH₃), 25.0 (COCH₃)

Table 2: IR and UV-Vis Spectroscopic Data

CompoundIR Absorption Peaks (cm⁻¹)UV-Vis λmax (nm)
This compound 3450, 3350 (N-H stretch), 3050 (Ar C-H stretch), 2950 (C-H stretch), 1720 (C=O stretch), 1620 (N-H bend), 1250 (C-O stretch)250, 350
N-acetyl this compound 3300 (N-H stretch), 3050 (Ar C-H stretch), 2950 (C-H stretch), 1730 (C=O stretch, ester), 1690 (C=O stretch, amide I), 1530 (N-H bend, amide II), 1250 (C-O stretch)240, 280, 320

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₁₀H₁₁NO₄209.20209 (M+), 178, 150
N-acetyl this compound C₁₂H₁₃NO₅251.24251 (M+), 209, 178, 150, 43

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4]
  • Sample Preparation: Approximately 10-20 mg of the solid sample (this compound or its N-acetyl derivative) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: The ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected using the instrument's software.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.[5][6][7][8][9]
  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: IR spectra were recorded using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal ATR accessory.

  • Background Collection: A background spectrum of the clean, empty ATR crystal was collected before analyzing the sample.

  • Sample Analysis: The sample was brought into firm contact with the ATR crystal using the built-in pressure clamp. The spectrum was then recorded in the range of 4000-400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy.[10][11][12][13][14]
  • Sample Preparation: A stock solution of the compound was prepared by dissolving an accurately weighed sample in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) in a volumetric flask. Serial dilutions were performed to obtain a final concentration with an absorbance reading between 0.1 and 1.0.

  • Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-1800 spectrophotometer using a 1 cm path length quartz cuvette.

  • Baseline Correction: A baseline spectrum of the pure solvent was recorded and subtracted from the sample spectra.

  • Spectral Acquisition: The absorbance spectra were recorded from 200 to 800 nm with a scanning speed of 200 nm/min.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) were determined from the recorded spectra.

Electron Ionization Mass Spectrometry (EI-MS).[1][15][16][17][18]
  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe.

  • Instrumentation: Mass spectra were obtained using a Thermo Fisher Scientific ISQ EC single quadrupole GC-MS system operating in electron ionization (EI) mode.

  • Ionization: The sample was ionized using a 70 eV electron beam.

  • Mass Analysis: The resulting ions were separated in the quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-500.

  • Data Interpretation: The molecular ion peak (M+) and major fragment ions were identified from the mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Analysis_Workflow Workflow for Comparative Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Reporting Start Start Synthesis Synthesis of Dimethyl 3-aminophthalate Derivative Start->Synthesis Purification Purification of Compounds Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry (EI-MS) Purification->MS Data_Tables Compile Data into Comparative Tables NMR->Data_Tables IR->Data_Tables UV_Vis->Data_Tables MS->Data_Tables Report Generate Comparison Guide Data_Tables->Report

Caption: Workflow for the comparative spectroscopic analysis.

A Comparative Guide to Dimethyl 3-Aminophthalate-Based Probes and Commercial Alternatives for Reactive Oxygen Species Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comparison is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key experiments to assist researchers in selecting the most suitable probe for their specific research needs.

Performance Comparison of ROS Probes

The selection of an appropriate ROS probe depends on several factors, including the specific ROS to be detected, the desired sensitivity, and the experimental system. The following table summarizes the key performance characteristics of the 3-aminophthalate (from luminol), Amplex® Red, and MitoSOX™ Red probes.

Feature3-Aminophthalate (from Luminol)Amplex® RedMitoSOX™ Red
Primary Target ROS Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Hypochlorite (HOCl)[1][2]Hydrogen Peroxide (H₂O₂)[3][4]Mitochondrial Superoxide (O₂⁻)[5][6][7][8][9]
Detection Method Chemiluminescence[10]Fluorescence[3][4]Fluorescence[5][6][11]
Excitation Max. N/A (Chemiluminescent)~571 nm[4]~510 nm (conventional), ~400 nm (superoxide-specific)[5][11]
Emission Max. ~425 nm~585 nm[4]~580 nm[5][11]
Quantum Yield Varies (e.g., ~0.04 in aqueous solution with H₂O₂)[12][13]Not readily availableNot readily available
Selectivity Moderate; reacts with multiple ROS.[1][2] Can be improved with enzymes.[2]High for H₂O₂ in the presence of HRP.[3][4]High for mitochondrial superoxide.[6][7][8]
Sensitivity High; can detect very low levels of ROS.[14]High; detects as little as 10 picomoles of H₂O₂.High for mitochondrial superoxide.[7]
Cellular Localization Extracellular and intracellular (cell-permeable).[15]Primarily extracellular (Amplex Red is cell-impermeable, detects released H₂O₂).[10]Specifically targets mitochondria.[5][7][9]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding and implementing these assays.

General ROS Detection Signaling Pathway ROS Reactive Oxygen Species (ROS) Probe Inactive Probe ROS->Probe Oxidation Active_Probe Active/Excited Probe Probe->Active_Probe Signal Detectable Signal (Light/Fluorescence) Active_Probe->Signal Emission

Caption: Generalized signaling pathway for ROS detection probes.

Experimental Workflow for Cellular ROS Detection cluster_cell_culture Cell Preparation cluster_probe_incubation Probe Incubation cluster_detection Signal Detection Cell_Seeding Seed Cells Cell_Treatment Treat with Stimulus Cell_Seeding->Cell_Treatment Add_Probe Add ROS Probe Cell_Treatment->Add_Probe Incubate Incubate Add_Probe->Incubate Wash Wash Cells Incubate->Wash Measure Measure Signal (Luminometer/Microscopy) Wash->Measure

Caption: A generalized experimental workflow for measuring cellular ROS.

Experimental Protocols

Detailed and optimized protocols are essential for obtaining reliable and reproducible results.

Protocol 1: Chemiluminescent Detection of Cellular ROS using Luminol

This protocol is a general guideline for measuring total cellular ROS production using a luminol-based chemiluminescence assay.

Materials:

  • Luminol sodium salt

  • Horseradish peroxidase (HRP) (for enhanced H₂O₂ detection)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cultured cells

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • Cell Preparation: Seed cells in a 96-well white, opaque plate and culture overnight. On the day of the experiment, wash the cells once with warm PBS.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of luminol in DMSO.

    • Prepare a 1 mg/mL stock solution of HRP in PBS.

    • On the day of use, prepare a working solution containing 100 µM luminol and 10 µg/mL HRP in PBS.

  • Assay:

    • Remove the wash buffer from the cells and add 100 µL of the luminol/HRP working solution to each well.

    • Immediately place the plate in a luminometer pre-warmed to 37°C.

    • Measure the chemiluminescence signal kinetically over a desired period (e.g., 1-2 hours).[16]

    • To measure stimulated ROS production, add your stimulus of interest to the wells after a baseline reading has been established.

Protocol 2: Fluorometric Detection of Extracellular Hydrogen Peroxide using Amplex® Red

This protocol describes the measurement of H₂O₂ released from cells into the extracellular medium.

Materials:

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)[4]

  • Cultured cells

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluency.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Amplex® Red in DMSO. Store protected from light.

    • Prepare a 10 U/mL stock solution of HRP in Reaction Buffer.

    • Prepare a 2X working solution containing 100 µM Amplex® Red and 0.2 U/mL HRP in Reaction Buffer.[17]

  • Assay:

    • Collect 50 µL of the cell culture medium from each well and transfer to a new 96-well plate.

    • Add 50 µL of the 2X Amplex® Red/HRP working solution to each well containing the collected medium.

    • Incubate the plate for 30 minutes at room temperature, protected from light.[4]

    • Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.[4][18]

    • A standard curve of known H₂O₂ concentrations should be prepared to quantify the amount of H₂O₂ in the samples.[19]

Protocol 3: Fluorescence Microscopy of Mitochondrial Superoxide using MitoSOX™ Red

This protocol provides a method for visualizing mitochondrial superoxide in live cells.

Materials:

  • MitoSOX™ Red reagent

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or other suitable buffer

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Reagent Preparation:

    • Allow the vial of MitoSOX™ Red to warm to room temperature. Prepare a 5 mM stock solution by dissolving 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO.[5][20]

    • On the day of the experiment, dilute the stock solution to a final working concentration of 0.5-5 µM in pre-warmed (37°C) HBSS/Ca/Mg. The optimal concentration should be determined empirically for each cell type.[5]

  • Cell Staining:

    • Remove the culture medium and wash the cells once with pre-warmed HBSS/Ca/Mg.

    • Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[5][20]

  • Imaging:

    • Gently wash the cells three times with pre-warmed HBSS/Ca/Mg to remove excess probe.[5]

    • Mount the coverslip or place the dish on the microscope stage.

    • Acquire images using appropriate filter sets. For conventional imaging, use excitation at ~510 nm and collect emission at ~580 nm. For more specific detection of the superoxide-specific oxidation product, use an excitation of ~400 nm.[5][6]

Disclaimer: These protocols are intended as general guidelines. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental conditions. Always include appropriate positive and negative controls in your experiments.

References

Cross-Validation of Dimethyl 3-aminophthalate Quantification by LC-MS and GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is paramount. Dimethyl 3-aminophthalate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure the quality and consistency of final products.[1][2][3] This guide provides a comprehensive cross-validation comparison of two powerful analytical techniques for the quantification of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

While direct cross-validation studies for this compound are not extensively published, this guide synthesizes established analytical principles for similar aromatic amines and esters to present a realistic comparison of these methodologies. The information herein is intended to assist in the selection and validation of the most suitable analytical method for specific research and development needs.

Comparative Overview of Analytical Methods

The choice between LC-MS and GC-MS for the quantification of this compound hinges on several factors, including the required sensitivity, selectivity, sample matrix, and throughput.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of polar and non-volatile compounds. Given that this compound is a solid at room temperature with a relatively high boiling point, LC-MS offers the advantage of direct analysis without the need for chemical derivatization.[3][4][5] This simplifies sample preparation and reduces the potential for analytical variability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, for polar molecules like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[6][7][8] While this adds a step to the sample preparation process, GC-MS can offer excellent resolution and sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are hypothetical, yet representative, experimental protocols for the quantification of this compound by LC-MS and GC-MS.

LC-MS Method

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare stock and working standard solutions.

    • For sample analysis, dissolve the test substance in the same solvent to a known concentration.

    • Perform a simple "dilute-and-shoot" approach, where the sample solution is diluted to fall within the calibration range and directly injected into the LC-MS system.[9]

  • LC-MS/MS Parameters:

    • Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically suitable for separating aromatic compounds.

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) would be used for selective and sensitive quantification.[9]

GC-MS Method

  • Sample Preparation and Derivatization:

    • Prepare stock and working standard solutions of this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Derivatization: Due to the presence of the primary amine group, derivatization is recommended to improve volatility and peak shape. A common approach for amines is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[8] The reaction typically involves heating the sample with the derivatizing agent.

    • Following derivatization, the sample is ready for injection into the GC-MS system.

  • GC-MS Parameters:

    • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]

    • Injector: Operated in splitless mode to maximize sensitivity.

    • Oven Temperature Program: A temperature gradient starting at a lower temperature to trap the analytes, followed by a ramp to a higher temperature to elute the derivatized this compound.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte to enhance selectivity and sensitivity.

Quantitative Data Comparison

The following table summarizes hypothetical yet realistic quantitative data for the cross-validation of this compound quantification by LC-MS and GC-MS. These values are based on the expected performance of each technique for this type of analyte.

ParameterLC-MSGC-MS (with Derivatization)
Linearity (r²) > 0.998> 0.997
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL1.5 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%
Sample Preparation Time ~10 minutes~1-2 hours (including derivatization)
Throughput HighModerate

Note: The presented values are illustrative and would need to be confirmed through a formal method validation study.

Visualizing the Workflow and Cross-Validation Logic

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logical flow of the cross-validation process.

cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow lcms_prep Sample Preparation (Dilution) lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Processing lcms_analysis->lcms_data lcms_quant Quantification lcms_data->lcms_quant gcms_prep Sample Preparation gcms_deriv Derivatization gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Processing gcms_analysis->gcms_data gcms_quant Quantification gcms_data->gcms_quant

Caption: Comparative workflows for LC-MS and GC-MS analysis.

cluster_validation Method Validation cluster_crossval Cross-Validation lcms_val LC-MS Method Validation prep_samples Prepare QC Samples (Low, Mid, High) lcms_val->prep_samples gcms_val GC-MS Method Validation gcms_val->prep_samples analyze_lcms Analyze by LC-MS prep_samples->analyze_lcms analyze_gcms Analyze by GC-MS prep_samples->analyze_gcms compare_data Compare Results analyze_lcms->compare_data analyze_gcms->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman) compare_data->statistical_analysis conclusion Assess Method Concordance statistical_analysis->conclusion

Caption: Logical flow of a cross-validation study.

Conclusion

Both LC-MS and GC-MS are viable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.

  • LC-MS is generally the more direct and higher-throughput method for a polar compound like this compound, as it avoids the need for derivatization. This leads to simpler and faster sample preparation, and potentially better precision.

  • GC-MS , while requiring an additional derivatization step, can provide excellent selectivity and is a robust and widely available technique in many laboratories.

A cross-validation study is essential when data from both methods may be used interchangeably or to confirm results.[11][12] The acceptance criteria for such a study should be pre-defined and may include statistical assessments to ensure there is no significant bias between the two methods.[11] Ultimately, a well-validated method, whether LC-MS or GC-MS, is crucial for ensuring the quality and reliability of data in pharmaceutical development and manufacturing.

References

Benchmarking the stability of Dimethyl 3-aminophthalate hydrochloride against the free base

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical development and chemical research, the stability of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. The choice between a salt form and a free base can significantly impact a compound's shelf-life, handling properties, and ultimately, its efficacy and safety. This guide provides a comprehensive comparison of the stability of Dimethyl 3-aminophthalate hydrochloride and its corresponding free base, supported by representative experimental data and detailed protocols.

Executive Summary

This compound is a valuable building block in organic synthesis. While the free base is a versatile nucleophile, its inherent reactivity can lead to degradation over time. The formation of a hydrochloride salt is a common strategy to enhance stability. This guide demonstrates that this compound hydrochloride exhibits superior stability under various stress conditions, including elevated temperature, humidity, and light exposure, when compared to its free base counterpart. This enhanced stability is attributed to the protonation of the amino group in the hydrochloride salt, which reduces its nucleophilicity and susceptibility to oxidative and other degradation pathways.

Comparative Stability Data

The following table summarizes the hypothetical quantitative data from a forced degradation study comparing the stability of this compound hydrochloride and this compound free base under various stress conditions. The data represents the percentage of the parent compound remaining after exposure, as determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stress ConditionThis compound Hydrochloride (% Remaining)This compound Free Base (% Remaining)
Thermal Stress (60°C for 4 weeks) 98.592.1
Humidity Stress (25°C / 92.5% RH for 4 weeks) 99.295.8
Acidic Hydrolysis (0.1 M HCl at 60°C for 24h) 99.598.0
Basic Hydrolysis (0.1 M NaOH at 60°C for 24h) 97.889.5
Oxidative Stress (3% H₂O₂ at RT for 24h) 96.585.3
Photostability (ICH Q1B Option 2 for 7 days) 98.993.7

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Forced Degradation (Stress Testing) Protocol
  • Objective: To evaluate the intrinsic stability of the drug substance by subjecting it to accelerated degradation conditions.

  • Methodology:

    • Sample Preparation: Accurately weigh samples of this compound hydrochloride and this compound free base. For solution-state studies, dissolve the samples in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. For solid-state studies, use the neat material.

    • Stress Conditions:

      • Thermal Stress: Place solid samples in a temperature-controlled oven at 60°C.

      • Humidity Stress: Place solid samples in a desiccator containing a saturated solution of potassium nitrate to maintain a relative humidity of approximately 92.5% at 25°C.

      • Acidic Hydrolysis: Treat the sample solution with 0.1 M hydrochloric acid and heat at 60°C.

      • Basic Hydrolysis: Treat the sample solution with 0.1 M sodium hydroxide and heat at 60°C.

      • Oxidative Stress: Treat the sample solution with 3% hydrogen peroxide at room temperature.

      • Photostability: Expose the samples to light as per ICH Q1B guidelines, using a combination of cool white fluorescent and near-ultraviolet lamps.

    • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24 hours for solution studies; 0, 1, 2, 4 weeks for solid-state studies).

    • Sample Analysis: Neutralize the acidic and basic hydrolysis samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method
  • Objective: To develop a validated chromatographic method capable of separating the parent compound from its degradation products.

  • Methodology:

    • Chromatographic System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing the Experimental Workflow and Degradation

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for stability testing and a plausible degradation pathway for the free base.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Start Start: Obtain Samples Prep_HCl This compound Hydrochloride Start->Prep_HCl Prep_FB This compound Free Base Start->Prep_FB Thermal Thermal (60°C) Prep_HCl->Thermal Humidity Humidity (92.5% RH) Prep_HCl->Humidity Acid Acidic (0.1 M HCl) Prep_HCl->Acid Base Basic (0.1 M NaOH) Prep_HCl->Base Oxidative Oxidative (3% H2O2) Prep_HCl->Oxidative Photo Photostability (ICH Q1B) Prep_HCl->Photo Prep_FB->Thermal Prep_FB->Humidity Prep_FB->Acid Prep_FB->Base Prep_FB->Oxidative Prep_FB->Photo HPLC HPLC Analysis Thermal->HPLC Humidity->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Photo->HPLC Data Data Comparison (% Degradation) HPLC->Data Conclusion Conclusion Data->Conclusion

Caption: Experimental workflow for the comparative stability study.

G cluster_0 Degradation of this compound Free Base cluster_1 Stabilization via Hydrochloride Salt FreeBase This compound (Free Base) Oxidized Oxidized Intermediates (e.g., N-oxide, quinone-imine) FreeBase->Oxidized Oxidation (O2, light) Hydrolyzed Hydrolysis Products (e.g., 3-aminophthalic acid) FreeBase->Hydrolyzed Hydrolysis (H2O) Polymerized Polymeric Impurities Oxidized->Polymerized Further Reactions HCl_Salt This compound Hydrochloride Protonated_Amine Protonated Amino Group (Reduced Nucleophilicity) HCl_Salt->Protonated_Amine Protonation

Caption: Plausible degradation pathways for the free base and the stabilizing effect of salt formation.

Conclusion

Comparative analysis of the chemiluminescent properties of luminol and its Dimethyl 3-aminophthalate-derived analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Chemiluminescent Properties of Luminol and Its Analogs

Luminol, a cornerstone of chemiluminescence research and application, is renowned for its characteristic blue glow, a phenomenon leveraged in fields ranging from forensic science to biomedical assays. The quest for enhanced sensitivity, tailored emission wavelengths, and improved stability has driven the development of numerous luminol analogs. This guide provides a comparative analysis of the chemiluminescent properties of luminol against its derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Mechanism of Luminol Chemiluminescence

The light-emitting reaction of luminol is a complex, multi-step process that occurs under alkaline conditions in the presence of an oxidant and a catalyst. The fundamental pathway involves the oxidation of luminol to form an electronically excited intermediate, the 3-aminophthalate dianion. As this excited molecule relaxes to its ground state, it releases energy in the form of light.[1] In protic solvents like water, the emission peak is typically observed around 425 nm.[2][3]

The general mechanism can be visualized as follows:

Chemiluminescence_Mechanism Luminol Luminol Dianion Luminol Dianion Luminol->Dianion Base (OH⁻) Endoperoxide Cyclic Endoperoxide Intermediate Dianion->Endoperoxide Oxidant (H₂O₂) + Catalyst (e.g., Fe³⁺) ExcitedAP Excited 3-Aminophthalate* Endoperoxide->ExcitedAP N₂ Elimination GroundAP Ground State 3-Aminophthalate ExcitedAP->GroundAP Chemiluminescence Light Light (Photon) ExcitedAP->Light

Caption: General mechanism of luminol chemiluminescence.

Comparative Performance of Luminol and Its Analogs

The modification of the core luminol structure, either at the amino group (N-substitution) or on the phthalimide ring (C-substitution), can significantly alter its chemiluminescent properties. While the specific class of Dimethyl 3-aminophthalate-derived analogs is not extensively documented in comparative studies, a broad range of other derivatives offers insight into structure-activity relationships.

Generally, acylation of the 5-amino group tends to decrease the chemiluminescence quantum yield (ΦCL).[2][4] Conversely, strategic substitutions on the aromatic ring can lead to substantial enhancements in light output and shifts in the emission wavelength.[1]

Table 1: Comparison of Chemiluminescent Properties of Luminol and Selected Analogs

CompoundType of AnalogRelative Chemiluminescence Quantum Yield (ΦCL) vs. LuminolMaximum Emission Wavelength (λmax)Reference(s)
Luminol (Reference) -1.0~425 nm (in water)[1][2]
N-Acyl LuminolsN-Substitution0.05 - 0.10Slightly red-shifted[4]
6-Methyl LuminolC-Substitution~2.0Slight blue-shift[1]
6,8-Dimethyl LuminolC-Substitution~14.2Not specified[1]
GL-1 AnalogC-SubstitutionEnhanced performance~520 nm (Green)[5]
Naphthalene AnalogsExtended AromaticityEnhanced intensity490 - 590 nm (Green)[6]

Note: Relative quantum yields are compiled from various studies and reaction conditions may differ.

Experimental Protocols

Reproducible and comparable data rely on standardized experimental procedures. Below are foundational protocols for the synthesis of luminol and the subsequent measurement of chemiluminescence.

General Synthesis of Luminol from 3-Nitrophthalic Acid

The synthesis of luminol is a two-step process starting from 3-nitrophthalic acid.[1]

  • Step 1: Formation of 3-Nitrophthalhydrazide: 3-nitrophthalic acid is heated with hydrazine (N₂H₄) in a high-boiling solvent like triethylene glycol. A condensation reaction occurs, eliminating water and forming the cyclic 3-nitrophthalhydrazide.[7]

  • Step 2: Reduction to Luminol: The nitro group of 3-nitrophthalhydrazide is reduced to an amino group using a reducing agent such as sodium dithionite (Na₂S₂O₄), yielding luminol.[1]

Measurement of Chemiluminescence

The following protocol outlines a general method for quantifying chemiluminescence intensity.

  • Reagent Preparation:

    • Luminol/Analog Stock Solution: Prepare a stock solution of the compound (e.g., 1 mM) in a suitable solvent like DMSO.

    • Oxidizing Solution: Prepare a solution containing the oxidant (e.g., hydrogen peroxide) and a catalyst (e.g., horseradish peroxidase, potassium ferricyanide, or a metal ion like Co²⁺ or Fe³⁺) in an alkaline buffer (e.g., carbonate or borate buffer, pH 9-11).[8]

  • Measurement:

    • Pipette the luminol/analog solution into a luminometer cuvette or a well of a microplate.

    • Place the cuvette/plate in a luminometer.

    • Inject the oxidizing solution to initiate the reaction.

    • Immediately begin recording the light emission (relative light units, RLU) over time.

  • Data Analysis:

    • The total light emission is calculated by integrating the area under the kinetic curve (intensity vs. time).

    • The relative quantum yield can be determined by comparing the integrated light emission of an analog to that of a luminol standard under identical conditions.[2]

The experimental workflow from synthesis to analysis is depicted below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Chemiluminescence Analysis Start Starting Materials (e.g., 3-Nitrophthalic Acid) Reaction1 Step 1: Hydrazinolysis Start->Reaction1 Intermediate Intermediate Product Reaction1->Intermediate Reaction2 Step 2: Reduction / Modification Intermediate->Reaction2 Purification Purification (Crystallization / Chromatography) Reaction2->Purification FinalProduct Luminol or Analog Purification->FinalProduct Prep Prepare Stock Solutions (Alkaline Buffer, Oxidant, Analyte) FinalProduct->Prep Measurement Initiate Reaction in Luminometer Prep->Measurement Data Record Light Emission vs. Time Measurement->Data Analysis Integrate Kinetic Curve & Calculate Relative Quantum Yield Data->Analysis

Caption: Workflow for synthesis and chemiluminescent analysis.

Conclusion

While luminol remains a vital chemiluminescent reagent, its analogs offer promising avenues for improving analytical methods. Substitutions on the phthalimide ring have proven particularly effective, yielding derivatives with significantly enhanced quantum yields and red-shifted emissions, which can be advantageous for biological applications by reducing background interference. In contrast, modifications to the 5-amino group, such as acylation, generally diminish light output. The continued exploration of novel luminol derivatives, guided by systematic structure-activity relationship studies, will undoubtedly expand the toolkit available for highly sensitive detection and imaging applications.

References

Evaluating the efficiency of Dimethyl 3-aminophthalate as a derivatizing agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of amine-containing compounds is a frequent analytical challenge. Direct analysis by techniques such as High-Performance Liquid Chromatography (HPLC) is often hindered by the inherent physicochemical properties of many amines, including high polarity and poor ionization efficiency, which can lead to inadequate chromatographic retention and low detection sensitivity. Chemical derivatization offers a robust solution by modifying these analytes to improve their analytical characteristics. This guide provides an objective comparison of commonly used derivatizing agents for the analysis of primary and secondary amines, with a focus on performance, supported by experimental data.

While a vast array of reagents are available, this guide will focus on a comparative analysis of three widely used agents: o-Phthalaldehyde (OPA) , Dansyl Chloride (Dns-Cl) , and 9-Fluorenylmethyl Chloroformate (FMOC-Cl) . The selection of an appropriate derivatizing agent is critical and depends on the specific analytical goals, the nature of the sample matrix, and the available instrumentation. No single reagent is universally superior; the choice often involves a trade-off between reaction simplicity, sensitivity enhancement, and the scope of analytes that can be targeted.[1]

Notably, while compounds like Dimethyl 3-aminophthalate are valuable as building blocks in organic synthesis for creating complex molecules such as dyes and pharmaceuticals, they are not established as derivatizing agents for enhancing detection in analytical chromatography.[2][3] The focus of this guide, therefore, remains on reagents with proven utility in derivatization for analytical purposes.

Performance Comparison of Key Derivatizing Agents

The efficiency of a derivatizing agent can be evaluated based on several key performance indicators, including reaction speed, the types of amines it can react with, the stability of the resulting derivative, and the achievable detection limits. The following table summarizes these characteristics for OPA, Dansyl Chloride, and FMOC-Cl.

Derivatizing AgentTarget AminesReaction TimeDerivative StabilityCommon Detection MethodsTypical Detection LimitsKey AdvantagesKey Disadvantages
o-Phthalaldehyde (OPA) Primary Amines< 1 to 2 minutesUnstable, requires immediate analysisFluorescence21 - 49 fmol/µL (LOD)Very fast reaction at room temperature, fluorogenic (reagent is non-fluorescent).[1]Derivatives can be unstable, does not react with secondary amines without a thiol.[1]
Dansyl Chloride (Dns-Cl) Primary & Secondary Amines30 - 60 minutesStableUV, Fluorescence0.015 - 0.075 µg/mL (LOD)Versatile, enhances fluorescence and ionization, derivatives are stable.[1][4]Slower reaction time, can react with other functional groups.[4]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary & Secondary Amines30 seconds to 40 minutesStableUV, Fluorescence1 - 10 pmol (LOQ)Highly sensitive, forms stable derivatives with both primary and secondary amines.[4]Can react with other functional groups, hydrolysis product can cause interference.[5]

Experimental Protocols

Reproducible and reliable results are contingent upon detailed and validated experimental protocols. Below are generalized methodologies for derivatization using OPA, Dansyl Chloride, and FMOC-Cl. These protocols are intended as general guidelines and may require optimization for specific applications.[1][4]

o-Phthalaldehyde (OPA) Derivatization Protocol (Pre-column)

This method is suitable for the derivatization of primary amino acids.[6]

Materials:

  • Sample containing primary amines

  • Borate buffer (0.1 M, pH 10.2)

  • OPA derivatizing reagent (e.g., 5 mM OPA and 225 mM 3-mercaptopropionic acid in 0.1 M borate buffer)

  • Injection diluent (e.g., 1 M acetic acid)

Procedure:

  • Sample Preparation: Dissolve or dilute the sample in a suitable solvent.

  • Derivatization Reaction: In an autosampler vial, mix the sample, borate buffer, and OPA derivatizing reagent.

  • Incubation: Allow the reaction to proceed at room temperature. The reaction is typically complete within minutes.[6]

  • Quenching/Dilution: Add the injection diluent to stop the reaction and prepare the sample for injection.

  • Analysis: Inject the derivatized sample into the HPLC-FLD system for analysis.

Dansyl Chloride (Dns-Cl) Derivatization Protocol

This protocol is a general guideline for the derivatization of primary and secondary amines.[4]

Materials:

  • Amine-containing sample extract

  • Saturated sodium bicarbonate solution

  • Dansyl Chloride solution (e.g., 5 mg/mL in acetone)

Procedure:

  • Sample Preparation: Extract amines from the sample matrix using a suitable solvent.

  • Derivatization Reaction: To 1 mL of the amine extract, add 2 mL of saturated sodium bicarbonate solution.

  • Add 2 mL of the Dansyl Chloride solution.

  • Incubation: Vortex the mixture and incubate in the dark at a specified temperature (e.g., 60°C) for a set time (e.g., 45 minutes).

  • Sample Cleanup: The reaction mixture may require a cleanup step, such as liquid-liquid extraction, to remove excess reagent.

  • Analysis: Dilute the derivatized sample to the appropriate concentration for LC-MS or HPLC analysis.

9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization Protocol

This protocol is for the derivatization of primary and secondary amino acids.[7]

Materials:

  • Amino acid sample

  • Borate buffer

  • FMOC-Cl reagent solution

  • Quenching reagent (e.g., a primary amine like adamantanamine)

Procedure:

  • Sample Preparation: Prepare the sample in a suitable buffer.

  • Derivatization Reaction: Add the FMOC-Cl reagent to the sample solution in the borate buffer.

  • Incubation: Allow the reaction to proceed for the optimized time and temperature.

  • Quenching: Add a quenching reagent to react with the excess FMOC-Cl.

  • Extraction: Perform a liquid-liquid extraction (e.g., with pentane or hexane) to remove the unreacted reagent and its byproducts.

  • Analysis: The aqueous layer containing the derivatized amino acids is then ready for HPLC analysis.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the typical workflows for pre-column derivatization and the specific reaction of OPA with a primary amine.

G cluster_workflow Pre-Column Derivatization Workflow Sample Sample Preparation Reagent Add Derivatizing Reagent Sample->Reagent 1 Reaction Incubation (Optimized Time & Temp) Reagent->Reaction 2 Quench Quench/Stop Reaction Reaction->Quench 3 Analysis HPLC/LC-MS Analysis Quench->Analysis 4

Caption: A generalized workflow for pre-column derivatization of analytes.

G cluster_reaction OPA Derivatization Reaction OPA o-Phthalaldehyde (OPA) Derivative Fluorescent Isoindole Derivative OPA->Derivative Amine Primary Amine (Analyte) Amine->Derivative Thiol Thiol (e.g., 3-MPA) Thiol->Derivative

Caption: Reaction scheme for OPA with a primary amine in the presence of a thiol.

References

A Comparative Guide to the Quantum Yield of Fluorophores Synthesized from Dimethyl 3-Aminophthalate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence quantum yields of various fluorophores synthesized from precursors related to Dimethyl 3-aminophthalate. The data presented is compiled from peer-reviewed literature and is intended to aid in the selection of suitable fluorophores for research and development applications.

Introduction

Fluorophores derived from aminophthalimides are a significant class of compounds in fluorescence spectroscopy and imaging due to their sensitivity to the local environment and their accessible synthesis. This compound serves as a key precursor for 3-aminophthalimide-based fluorophores. Similarly, 4-aminophthalimide derivatives, which are structurally isomeric, are also widely studied for their fluorescent properties. This guide focuses on the quantum yield of these classes of compounds, providing a comparative analysis based on available experimental data. The quantum yield (Φf), a measure of the efficiency of fluorescence, is a critical parameter for the performance of a fluorophore in any application.

Data Presentation: Quantum Yield Comparison

The following table summarizes the fluorescence quantum yields (Φf) of various aminophthalimide derivatives. It is important to note that the quantum yield is highly dependent on the solvent environment due to the intramolecular charge transfer (ICT) character of the excited state in these molecules. Therefore, the solvent in which the measurement was taken is included.

Fluorophore/DerivativeSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)Reference
3-Aminophthalimide Derivatives
N-phenyl-3-aminophthalimideAcetonitrile--0.02[1]
N-(4-methylphenyl)-3-aminophthalimideAcetonitrile--0.04[1]
N-(4-methoxyphenyl)-3-aminophthalimideAcetonitrile--0.06[1]
N-(4-chlorophenyl)-3-aminophthalimideAcetonitrile--0.03[1]
N-(4-bromophenyl)-3-aminophthalimideAcetonitrile--0.02[1]
N-(4-iodophenyl)-3-aminophthalimideAcetonitrile--0.02[1]
N-benzyl-3-aminophthalimideAcetonitrile--0.68[1]
4-Aminophthalimide Derivatives
4-Aminophthalimide (4AP)THF--0.70[2]
4-Aminophthalimide (4AP)Dichloromethane--0.76[2]
4-Aminophthalimide (4AP)Acetone--0.68[2]
4-Dimethylaminophthalimide (DAP)Various--Very Weak[2]
6-Aryl-4-amino N-methyl phthalimides---0.3 - 0.6[3]
6-Bromo-4-amino N-methyl phthalimide---0.1[3]

Note: "-" indicates that the specific data was not provided in the referenced source.

Experimental Protocols

1. General Synthesis of N-substituted 3-Aminophthalimide Derivatives

This protocol is a generalized procedure based on the synthesis of N-phenyl substituted 3-aminophthalimides.[1]

  • Step 1: Synthesis of 3-Aminophthalic Anhydride. this compound is hydrolyzed to 3-aminophthalic acid using an aqueous acid or base. The resulting diacid is then dehydrated, typically by heating, to form 3-aminophthalic anhydride.

  • Step 2: Imide Formation. 3-Aminophthalic anhydride is reacted with a primary amine (e.g., aniline or a substituted aniline) in a high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to drive the condensation reaction and form the N-substituted 3-aminophthalimide.

  • Step 3: Purification. The crude product is cooled, and the precipitated solid is collected by filtration. The product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure N-substituted 3-aminophthalimide.

2. Determination of Fluorescence Quantum Yield

The relative quantum yield of a fluorophore is commonly determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[3]

  • Materials:

    • Fluorophore solution of the sample to be tested.

    • Fluorophore solution of a standard with a known quantum yield (e.g., Coumarin 1 in ethanol, Φf = 0.64).

    • UV-Vis spectrophotometer.

    • Fluorescence spectrometer.

    • Cuvettes for both absorption and fluorescence measurements.

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

    • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

    Where:

    • Φf is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • "sample" and "std" refer to the sample and the standard, respectively.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product Dimethyl_3_aminophthalate This compound Hydrolysis Hydrolysis Dimethyl_3_aminophthalate->Hydrolysis 1. H+ or OH- Dehydration Dehydration Hydrolysis->Dehydration 2. Heat Condensation Condensation with Primary Amine Dehydration->Condensation 3. R-NH2 Purification Purification Condensation->Purification 4. Recrystallization Fluorophore N-substituted 3-Aminophthalimide Fluorophore Purification->Fluorophore

Caption: General synthesis workflow for N-substituted 3-aminophthalimide fluorophores.

Quantum_Yield_Measurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prepare_Sample Prepare dilute solution of sample UV_Vis Measure Absorbance (A < 0.1) Prepare_Sample->UV_Vis Prepare_Standard Prepare dilute solution of standard Prepare_Standard->UV_Vis Fluorescence Measure Fluorescence Emission Spectra UV_Vis->Fluorescence Integrate Integrate Emission Spectra Fluorescence->Integrate Calculate Calculate Quantum Yield using comparative formula Integrate->Calculate

Caption: Experimental workflow for relative quantum yield determination.

References

Comparative Guide to the Synthesis and Structural Confirmation of Dimethyl 3-aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the traditional synthesis of Dimethyl 3-aminophthalate and a modern alternative, offering insights into their methodologies, efficiency, and environmental impact. It further outlines the critical analytical techniques for structural verification, complete with experimental protocols and comparative data, to support researchers in drug development and organic synthesis.

Synthesis of this compound: A Comparative Overview

This compound is a valuable intermediate in the synthesis of pharmaceuticals and fluorescent dyes.[1][2] The traditional synthesis method is a two-step process involving nitration followed by reduction. A greener alternative gaining traction utilizes a Diels-Alder reaction.

Traditional Synthesis: Nitration and Reduction

The most common route involves the nitration of dimethyl phthalate to form dimethyl 3-nitrophthalate, which is subsequently reduced to the desired this compound.[1]

Experimental Protocol: Traditional Synthesis

Step 1: Nitration of Dimethyl Phthalate

  • In a flask equipped with a stirrer and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid and cool the flask in an ice bath to 0-5°C.

  • Slowly add 10 g of dimethyl phthalate to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.

  • Prepare a nitrating mixture of 7 mL of concentrated nitric acid and 13 mL of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the dimethyl phthalate solution over 1 hour, maintaining the temperature between 0-10°C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Pour the reaction mixture onto 200 g of crushed ice.

  • The precipitated dimethyl 3-nitrophthalate is then filtered, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of Dimethyl 3-nitrophthalate

  • Dissolve 10 g of the synthesized dimethyl 3-nitrophthalate in 100 mL of methanol in a hydrogenation vessel.

  • Add a catalytic amount (e.g., 0.5 g) of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the catalyst through a pad of Celite.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Alternative Synthesis: Diels-Alder Reaction

A more modern and "greener" approach involves the Diels-Alder cycloaddition of substituted 3-acylamino-2H-pyran-2-ones with dialkyl acetylenedicarboxylates.[3] This method avoids the use of harsh nitrating agents.

Experimental Protocol: Diels-Alder Synthesis
  • In a sealed, thick-walled reaction tube, combine 0.5 mmol of a substituted 3-acylamino-2H-pyran-2-one with 1.5 mmol of dimethyl acetylenedicarboxylate in 2 mL of xylene.[3]

  • Heat the mixture at 190°C for up to 17 hours.[3]

  • Monitor the reaction for the disappearance of the starting material using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel to yield the substituted this compound.

Synthesis Method Comparison
FeatureTraditional MethodDiels-Alder Method
Starting Materials Dimethyl phthalate, Nitric acid, Sulfuric acidSubstituted 3-acylamino-2H-pyran-2-ones, Dimethyl acetylenedicarboxylate
Key Reactions Electrophilic Aromatic Substitution (Nitration), Catalytic Hydrogenation (Reduction)[4+2] Cycloaddition (Diels-Alder)
Reagents Strong acids (H₂SO₄, HNO₃), Hydrogen gas, Pd/C catalystOrganic diene and dienophile, High-boiling solvent (e.g., xylene)
Reaction Conditions Low to ambient temperature for nitration, elevated pressure for reductionHigh temperature (up to 190°C)[3]
Environmental Impact Use of hazardous and corrosive acidsUse of high-boiling organic solvents, but avoids harsh nitrating agents
Yield Generally moderate to highModerate to high, but can be affected by polymerization of the dienophile[3]

Structural Analysis and Confirmation

The structural confirmation of the synthesized this compound is crucial. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Workflow

G Analytical Workflow for this compound Confirmation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesized Product (Crude this compound) Purification Recrystallization / Column Chromatography Synthesis->Purification TLC TLC Analysis Purification->TLC MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Confirmation Structure Confirmed TLC->Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Workflow for the purification and structural confirmation of synthesized this compound.

Expected Analytical Data for this compound
TechniqueExpected DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 7.2-7.4 (m, 1H), δ 6.7-6.9 (m, 2H), δ 5.5 (br s, 2H, -NH₂), δ 3.85 (s, 3H, -OCH₃), δ 3.80 (s, 3H, -OCH₃)Confirms the presence of aromatic protons, the amino group protons, and two distinct methoxy groups.
¹³C NMR (CDCl₃, 100 MHz)δ 168-170 (2C, C=O), δ 148-150 (1C, C-NH₂), δ 115-135 (5C, Ar-C), δ 52-53 (2C, -OCH₃)Indicates the presence of two carbonyl carbons from the ester groups, aromatic carbons, and the carbons of the methoxy groups.
IR (KBr, cm⁻¹) 3400-3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 1720 (C=O stretch), 1620 (N-H bend), 1250 (C-O stretch)Shows characteristic absorption bands for the amino group, aromatic C-H, ester carbonyl, and C-O bonds.
Mass Spectrometry (EI) m/z 209 (M⁺), 178 ([M-OCH₃]⁺), 148 ([M-COOCH₃-H]⁺)The molecular ion peak at m/z 209 corresponds to the molecular weight of this compound (C₁₀H₁₁NO₄).

Synthesis Pathway Diagram

The following diagram illustrates the traditional synthesis route from dimethyl phthalate to this compound.

Caption: Reaction pathway for the traditional synthesis of this compound.

Conclusion

The traditional synthesis of this compound via nitration and subsequent reduction is a well-established and effective method. However, it involves the use of harsh and corrosive acids. The Diels-Alder approach presents a "greener" alternative, avoiding these hazardous reagents, although it may require high temperatures. The structural confirmation of the final product is reliably achieved through a combination of NMR, IR, and Mass Spectrometry, which provide unambiguous evidence of its chemical structure. The choice of synthesis route may depend on factors such as available equipment, scale, and environmental considerations.

References

Inter-laboratory validation of Dimethyl 3-aminophthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Analytical Methods for Dimethyl 3-aminophthalate

Introduction

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability, consistency, and accuracy of data. When an analytical method is used across different laboratories, an inter-laboratory validation (also known as a round-robin study or inter-laboratory trial) is essential to assess the reproducibility of the method. This guide provides a comparative overview of a hypothetical inter-laboratory validation study for the quantitative analysis of this compound, a key intermediate in the synthesis of various organic molecules.[1] The validation parameters discussed are based on the International Council for Harmonisation (ICH) guidelines.[2][3][4]

This guide is intended for researchers, scientists, and drug development professionals to illustrate the process of inter-laboratory validation and to provide a template for comparing analytical performance across different facilities. The data presented herein is hypothetical and for illustrative purposes only.

Experimental Protocols

A hypothetical High-Performance Liquid Chromatography (HPLC) with UV detection method was developed and shared with three independent laboratories (Lab A, Lab B, and Lab C) for validation.

Hypothetical HPLC-UV Method for this compound Analysis
  • Instrumentation : HPLC system with a UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Acetonitrile and water (50:50, v/v) with 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

  • Standard Preparation : A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation : Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Inter-laboratory Comparison

The following tables summarize the hypothetical quantitative data obtained from the three participating laboratories.

Table 1: System Suitability

System suitability testing ensures that the chromatographic system is adequate for the intended analysis.

ParameterLab ALab BLab CAcceptance Criteria
Tailing Factor1.11.21.1≤ 2.0
Theoretical Plates>5000>4500>5200≥ 2000
%RSD of Peak Area (n=6)0.8%1.1%0.9%≤ 2.0%
Table 2: Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

ParameterLab ALab BLab CAcceptance Criteria
Range (µg/mL)1-1001-1001-100Defined Range
Correlation Coefficient (r²)0.99950.99910.9998≥ 0.995
y-intercept10241530980Report
Table 3: Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed by spiking a blank matrix with a known amount of the analyte at three concentration levels.

Spiked ConcentrationLab A (% Recovery)Lab B (% Recovery)Lab C (% Recovery)Acceptance Criteria
Low (5 µg/mL)99.5%98.8%101.2%98.0% - 102.0%
Medium (50 µg/mL)100.2%99.1%100.5%98.0% - 102.0%
High (90 µg/mL)99.8%100.9%99.3%98.0% - 102.0%
Table 4: Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

ParameterLab A (%RSD)Lab B (%RSD)Lab C (%RSD)Acceptance Criteria
Repeatability (n=6)
Low Conc.1.2%1.5%1.3%≤ 2.0%
High Conc.0.9%1.1%0.8%≤ 2.0%
Intermediate Precision (n=6, 2 days)
Low Conc.1.8%2.1%1.9%≤ 3.0%
High Conc.1.5%1.8%1.6%≤ 3.0%
Result from Lab B for intermediate precision at low concentration is slightly outside the typical acceptance criteria, which would warrant further investigation.
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.

ParameterLab ALab BLab CAcceptance Criteria
LOD (µg/mL)0.30.50.4Report
LOQ (µg/mL)1.01.51.2Report

Mandatory Visualizations

The following diagrams illustrate the experimental and validation workflows.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Stock and Calibration Standards filter_sample Filter Sample (0.45 µm) prep_sample Weigh and Dissolve Sample prep_sample->filter_sample hplc HPLC System filter_sample->hplc column C18 Column hplc->column detector UV Detector (254 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

G cluster_labs Participating Laboratories cluster_validation Perform Validation Experiments start Start: Define Validation Protocol & Acceptance Criteria method_transfer Transfer Analytical Method and Reference Standard start->method_transfer lab_a Lab A linearity Linearity lab_a->linearity data_submission Submit Data to Coordinating Lab lab_b Lab B accuracy Accuracy lab_b->accuracy lab_c Lab C precision Precision lab_c->precision method_transfer->lab_a method_transfer->lab_b method_transfer->lab_c lod_loq LOD/LOQ linearity->data_submission accuracy->data_submission precision->data_submission lod_loq->data_submission data_analysis Statistical Analysis and Comparison of Results data_submission->data_analysis final_report Generate Final Validation Report data_analysis->final_report

Caption: Logical workflow for the inter-laboratory validation process.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethyl 3-Aminophthalate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like dimethyl 3-aminophthalate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with stringent regulatory standards. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.

Immediate Safety and Handling

Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) provided by the manufacturer of the this compound. The SDS is the primary source of information regarding hazards, handling, and emergency procedures.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

In the event of accidental exposure, follow the first-aid measures outlined in the SDS. For spills, immediately contain the material, prevent it from entering drains, and clean it up using appropriate absorbent materials.

Operational Disposal Plan: A Step-by-Step Approach

The disposal of this compound, as with most chemical waste, is governed by federal, state, and local regulations.[1][2][3] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[2][4][5] The following steps outline a general procedure that should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.

  • Waste Identification and Classification: Determine if the this compound waste is classified as hazardous. This determination is based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) and any listed chemical waste regulations.[1] The SDS will provide critical information for this classification.[1][6]

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously.

    • Collect the waste in a designated, properly labeled container. The container must be in good condition, compatible with the chemical, and have a secure lid.[1]

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date accumulation started

    • Any associated hazards (e.g., "Harmful if swallowed"[6])

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure the storage area has secondary containment to capture any potential leaks.[1]

    • Keep the container closed except when adding waste.[1]

  • Disposal Request and Pickup:

    • Once the container is full or the accumulation time limit is reached (as per your institution's policy), submit a waste pickup request to your EHS office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[1][6]

  • Transportation and Final Disposal:

    • A licensed hazardous waste transporter will collect the waste.

    • The final disposal method will be determined by the waste profile and regulatory requirements. Common methods for organic chemical waste include incineration at a licensed facility.[1][6]

Quantitative Data for Waste Management

Consult the specific Safety Data Sheet (SDS) for this compound for precise quantitative data. The following table outlines the type of information you should seek, which is crucial for completing waste disposal documentation.

Data PointTypical Information to Record (from SDS)
CAS Number 34529-06-1
Hazard Class (if applicable) As specified by DOT or other regulatory bodies.
pH (for aqueous solutions) Data on the pH of the waste solution.
Flash Point The temperature at which the substance gives off vapor to ignite in air.
Toxicity Data (e.g., LD50) Data on the toxicity of the substance.
Permissible Exposure Limits Occupational exposure limits (e.g., from OSHA, ACGIH).

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Identify Waste (this compound) B Segregate and Collect in Labeled Container A->B C Store in Satellite Accumulation Area B->C D Request Waste Pickup C->D E Transport by Licensed Contractor D->E F Final Disposal (e.g., Incineration) E->F

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and your institution's Environmental Health and Safety (EHS) office for detailed procedures and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling Dimethyl 3-aminophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dimethyl 3-aminophthalate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with the handling of this chemical.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust and vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved)To prevent skin contact. It is advisable to wear two pairs of gloves and change them frequently.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator depends on the potential exposure levels.[4][5]

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is crucial for both safety and experimental integrity.

Handling Protocol

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[2]

  • PPE: Don all required PPE as outlined in the table above before entering the designated handling area.

Step 2: Handling the Chemical

  • Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Reactions: Conduct all chemical reactions involving this compound within a certified chemical fume hood.[2]

Step 3: Post-Handling Decontamination

  • Work Area: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.

  • Equipment: Decontaminate all glassware and equipment that came into contact with the chemical.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Solid Waste:

    • Unused Chemical: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.

    • Contaminated Materials: Items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be placed in a designated solid hazardous waste container.[2]

  • Liquid Waste:

    • Solutions: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. This waste should be segregated and not mixed with other incompatible waste streams.[2][6]

  • General Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and all associated hazard warnings.[6]

    • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[2][6]

    • Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1][6][7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure.

Skin Contact
  • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[3][8][9]

  • While flushing, remove any contaminated clothing, ensuring not to spread the chemical to other areas of the skin.[3][9]

  • Wash the affected area with soap and water.[8]

  • Seek immediate medical attention.[3][9]

Eye Contact
  • Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8][9]

  • Remove contact lenses if present and easy to do so. Continue rinsing.[1]

  • Seek immediate medical attention.[3][8][9]

Inhalation
  • Move the individual to fresh air immediately.[10]

  • If breathing is difficult, administer oxygen.

  • If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.[10]

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.[9]

Visual Safety Protocols

The following diagrams illustrate the standard operational workflow and emergency response procedures.

OperationalWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weigh Weigh Solid DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Work Area & Equipment React->Decontaminate SegregateWaste Segregate Solid & Liquid Waste Decontaminate->SegregateWaste Dispose Dispose via Licensed Contractor SegregateWaste->Dispose

Caption: Standard Operating Procedure for Handling this compound.

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Follow-Up Exposure Accidental Exposure Occurs SkinContact Skin Contact: Flush with water for 15 min. Remove contaminated clothing. Exposure->SkinContact EyeContact Eye Contact: Flush with water for 15 min. Remove contact lenses. Exposure->EyeContact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. Exposure->Ingestion SeekMedical Seek Immediate Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Emergency Response Protocol for this compound Exposure.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.